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Foundational

4-Formyl-2-methoxy-5-methylbenzonitrile chemical properties

Technical Whitepaper: 4-Formyl-2-methoxy-5-methylbenzonitrile – Chemical Properties, Synthesis, and Application in Cardiovascular Drug Development Executive Summary In the landscape of modern cardiovascular pharmacology,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Formyl-2-methoxy-5-methylbenzonitrile – Chemical Properties, Synthesis, and Application in Cardiovascular Drug Development

Executive Summary

In the landscape of modern cardiovascular pharmacology, the development of novel diuretics that circumvent the hypokalemic side effects of traditional loop and thiazide diuretics is a critical imperative. 4-Formyl-2-methoxy-5-methylbenzonitrile serves as a highly specialized, core intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this compound. We will explore its physicochemical profile, the mechanistic rationale behind its synthesis, and its downstream application in generating potassium-sparing natriuretics for the treatment of hypertension and heart failure.

Physicochemical Profiling & Structural Analysis

The structural architecture of 4-Formyl-2-methoxy-5-methylbenzonitrile is defined by a central benzene ring highly functionalized with four distinct substituents: a cyano group (-CN), a methoxy group (-OCH3), a formyl group (-CHO), and a methyl group (-CH3). This dense functionalization requires precise regiocontrol during synthesis and provides multiple orthogonal reactive sites for downstream pharmaceutical coupling.

Quantitative Chemical Data

The following table summarizes the validated physicochemical parameters of the compound, serving as a baseline for analytical quality control [1].

PropertyValue / Description
IUPAC Name 4-Formyl-2-methoxy-5-methylbenzonitrile
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Monoisotopic Mass 175.0633 Da
LC/MS [M+H]⁺ 176.06 m/z
Chromatographic tR 2.71 min (Standard Reverse-Phase LC)
Functional Groups Nitrile, Aldehyde, Aryl Ether, Aryl Methyl
Structural Validation via ¹H NMR

The regiochemistry of the compound is definitively validated by its ¹H Nuclear Magnetic Resonance (NMR) spectrum (CDCl₃, 500 MHz). The causality of the spectral peaks is as follows:

  • δ 10.39 (s, 1H): The highly deshielded singlet confirms the presence of the intact aldehyde (formyl) proton.

  • δ 7.47 (s, 1H) & δ 7.44 (s, 1H): The presence of two distinct aromatic singlets indicates that the remaining protons on the benzene ring are para to one another (positions 3 and 6). This confirms that the substitution pattern is 1,2,4,5-tetrasubstituted, validating the regioselectivity of the precursor.

  • δ 4.02 (s, 3H): The singlet corresponds to the methoxy (-OCH3) protons, deshielded by the adjacent electronegative oxygen.

  • δ 2.66 (s, 3H): The singlet corresponds to the aryl-methyl (-CH3) protons.

Synthetic Methodology & Mechanistic Insights

The synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile is achieved via a highly controlled, two-step protocol starting from 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. The methodology relies on a triflation followed by a palladium-catalyzed cyanation [1].

Step-by-Step Experimental Protocol (Self-Validating)

Step 1: Synthesis of 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate

  • Rationale: Phenols cannot undergo direct transition-metal-catalyzed cyanation easily. Converting the phenol into a triflate creates an excellent leaving group for the subsequent cross-coupling. We utilize 4-nitrophenyl trifluoromethanesulfonate instead of triflic anhydride because it is a milder, crystalline reagent that selectively triflates the phenol without causing unwanted side reactions with the sensitive aldehyde group.

  • Procedure:

    • Dissolve 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (20.0 g, 122 mmol) in anhydrous DMF (200 mL) at room temperature.

    • Add potassium carbonate (K₂CO₃) (33.3 g, 241 mmol) to deprotonate the phenol, increasing its nucleophilicity.

    • Add 4-nitrophenyl trifluoromethanesulfonate (49.0 g, 181 mmol). Stir the reaction mixture for 8 hours.

    • In-Process Control: Monitor via LC/MS for the disappearance of the starting material ([M+H]⁺ = 167.0) and the appearance of the triflate mass ([M+H]⁺ = 298.97).

    • Workup: Quench with EtOAc (600 mL), wash the organic layer three times with deionized water to remove DMF and salts. Dry, filter, and concentrate.

    • Purification: Flash chromatography (ethyl acetate/hexanes 1:9 → 3:7).

Step 2: Palladium-Catalyzed Cyanation

  • Rationale: A modified Rosenmund-von Braun reaction is employed. Zinc cyanide (Zn(CN)₂) is specifically chosen over NaCN or KCN. Zn(CN)₂ has low solubility in DMF, which ensures a slow, steady release of cyanide ions into the solution. This is a critical mechanistic choice: a high concentration of free cyanide would poison the palladium catalyst by forming an inactive, coordinatively saturated [Pd(CN)₄]²⁻ complex.

  • Procedure:

    • Combine the intermediate triflate (35.0 g, 117 mmol), Zn(CN)₂ (55.1 g, 469 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (20.34 g, 17.60 mmol) in anhydrous DMF (300 mL).

    • Degas the mixture and stir at 110 °C under a strict nitrogen atmosphere for 8 hours.

    • In-Process Control: Monitor via LC/MS for the appearance of the product mass ([M+H]⁺ = 176.06).

    • Workup & Purification: Dilute with EtOAc, wash twice with water, dry, filter, concentrate, and purify via silica gel column chromatography (ethyl acetate/hexanes 3:7).

Synthetic Workflow Visualization

SynthesisWorkflow Start 4-Hydroxy-5-methoxy- 2-methylbenzaldehyde Triflation Triflation Reaction (K2CO3, DMF, RT) Start->Triflation 4-nitrophenyl triflate Intermediate 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate Triflation->Intermediate Workup & Flash Chrom. Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, 110°C) Intermediate->Cyanation N2 Atmosphere Product 4-Formyl-2-methoxy- 5-methylbenzonitrile Cyanation->Product Column Chrom.

Caption: Synthetic workflow of 4-Formyl-2-methoxy-5-methylbenzonitrile.

Application in Drug Development: ROMK (Kir1.1) Inhibitors

The primary pharmaceutical utility of 4-Formyl-2-methoxy-5-methylbenzonitrile is its role as a building block for small-molecule inhibitors of the Renal Outer Medullary Potassium (ROMK) channel [2].

The Biological Rationale

Traditional loop diuretics (e.g., furosemide) inhibit the Na⁺/K⁺/2Cl⁻ (NKCC2) cotransporter in the thick ascending loop of Henle (TALH). While effective at inducing diuresis, they cause profound potassium wasting (hypokalemia) because the increased sodium delivery to the downstream cortical collecting duct (CCD) stimulates potassium secretion via ROMK [3].

By developing drugs from 4-Formyl-2-methoxy-5-methylbenzonitrile that directly inhibit ROMK, pharmacologists achieve a dual mechanism of action:

  • In the TALH: ROMK inhibition starves the NKCC2 cotransporter of the luminal potassium it needs to function, indirectly blocking sodium reabsorption (natriuresis).

  • In the CCD: ROMK inhibition directly blocks the primary pathway for potassium secretion into the urine.

This results in a highly desirable clinical profile: robust diuresis and natriuresis for treating hypertension and heart failure, without the dangerous hypokalemic side effects of standard therapies [2, 3].

ROMK Inhibition Pathway Visualization

ROMKPathway Drug ROMK Inhibitor (Derived from target compound) ROMK ROMK Channel (Kir1.1) TALH & CCD Regions Drug->ROMK Binds & Blocks Pore K_Recycle Inhibition of K+ Recycling (TALH) ROMK->K_Recycle K_Secretion Inhibition of K+ Secretion (CCD) ROMK->K_Secretion NKCC2 Reduced NKCC2 Activity (Na+/K+/2Cl- Cotransporter) K_Recycle->NKCC2 Limits Luminal K+ Outcome Diuresis & Natriuresis (K+ Sparing Effect) K_Secretion->Outcome Prevents Hypokalemia NKCC2->Outcome Decreased Na+ Reabsorption

Caption: Mechanism of action for ROMK (Kir1.1) inhibitors in renal tubules.

References

  • Title: Inhibitors of the renal outer medullary potassium channel (Patent WO2010129379A1)
  • Title: Discovery of Small Molecule Renal Outer Medullary Potassium (ROMK) Channel Inhibitors: A Brief History of Medicinal Chemistry Approaches To Develop Novel Diuretic Therapeutics Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure Source: ACS Medicinal Chemistry Letters (PubMed Central) URL: [Link]

Exploratory

4-Formyl-2-methoxy-5-methylbenzonitrile CAS number

An In-depth Technical Guide to 4-Formyl-2-methoxy-5-methylbenzonitrile Abstract This technical guide provides a comprehensive analysis of 4-Formyl-2-methoxy-5-methylbenzonitrile, a polysubstituted aromatic compound of si...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Formyl-2-methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of 4-Formyl-2-methoxy-5-methylbenzonitrile, a polysubstituted aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. While a dedicated CAS number for this specific molecule is not prominently listed in major chemical databases, its structural motifs—a benzonitrile core functionalized with reactive formyl, electron-donating methoxy, and methyl groups—suggest its potential as a valuable intermediate in the synthesis of complex molecular architectures and novel drug candidates. This document outlines a prospective synthesis, predicts its physicochemical properties by drawing comparisons with close structural analogs, and explores its potential applications in drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction and Core Concepts

4-Formyl-2-methoxy-5-methylbenzonitrile is a unique chemical entity featuring a strategically functionalized benzene ring. The core of the molecule is the benzonitrile scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" due to its favorable electronic properties, metabolic stability, and ability to participate in key molecular interactions with biological targets.[1][2]

The substituents on the ring each confer distinct properties:

  • Nitrile Group (-C≡N): A strong electron-withdrawing group that modulates the electronic character of the aromatic ring. It is metabolically robust and frequently serves as a bioisostere for halogens or carbonyls, aiding in the fine-tuning of a compound's pharmacokinetic profile.[1][3]

  • Formyl Group (-CHO): An exceptionally versatile synthetic handle. As an aldehyde, it can undergo a vast array of transformations, including reductive amination, Wittig reactions, and condensations, making it a gateway to diverse chemical libraries.[4]

  • Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring towards electrophilic substitution and can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): A small lipophilic group that can influence binding affinity and metabolic stability.

The specific arrangement of these groups on the benzonitrile ring presents a unique platform for developing novel compounds, particularly in the hit-to-lead optimization phase of drug discovery.

Physicochemical and Structural Properties

Precise experimental data for the target compound is not available. However, we can predict its properties and compare them with its closest documented structural analogs.

Property4-Formyl-2-methoxy-5-methylbenzonitrile (Predicted) 4-Formyl-2-methoxy-benzonitrile [5]4-Formyl-2-methylbenzonitrile [6][7]
CAS Number Not Assigned21962-49-227613-35-0
Molecular Formula C₁₀H₉NO₂C₉H₇NO₂C₉H₇NO
Molecular Weight 175.19 g/mol 161.16 g/mol 145.16 g/mol
Physical Form Predicted to be a solidSolid or liquidPale-yellow to Yellow-brown Solid
Purity N/A≥95%≥97%
Storage Temp. Predicted: Room temp., sealed in dryRoom temperature, sealed in dryInert atmosphere, 2-8°C
InChI Key (Predicted)RIKJENUWHKDHIW-UHFFFAOYSA-NXMNVHPRNQXBJDI-UHFFFAOYSA-N

Proposed Synthesis and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry. Given the substitution pattern, a highly plausible route to 4-Formyl-2-methoxy-5-methylbenzonitrile involves the selective oxidation of a precursor methyl group. A similar strategy, involving benzylic bromination followed by hydrolysis, has been successfully employed for the synthesis of the related compound 4-formyl-3-methoxybenzonitrile.[8]

The proposed synthetic pathway starts from the precursor 2-methoxy-4,5-dimethylbenzonitrile . The key challenge is the site-selective oxidation of the methyl group at the C4 position.

Proposed Synthetic Workflow

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis to Aldehyde A 2-methoxy-4,5-dimethylbenzonitrile B 4-(Bromomethyl)-2-methoxy-5-methylbenzonitrile A->B NBS, AIBN CCl₄, Reflux C 4-(Bromomethyl)-2-methoxy-5-methylbenzonitrile D 4-Formyl-2-methoxy-5-methylbenzonitrile (Target) C->D AgNO₃, Ethanol/H₂O or Sommelet Reaction

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Prospective)

Objective: To synthesize 4-Formyl-2-methoxy-5-methylbenzonitrile from 2-methoxy-4,5-dimethylbenzonitrile.

Part 1: Radical Bromination of 2-methoxy-4,5-dimethylbenzonitrile

  • Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxy-4,5-dimethylbenzonitrile (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a 100-W lamp to facilitate radical initiation. Monitor the reaction progress by TLC or GC-MS. The higher density of the succinimide byproduct, which floats to the surface upon completion, can also serve as a visual indicator.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 4-(Bromomethyl)-2-methoxy-5-methylbenzonitrile, can be purified by column chromatography or used directly in the next step.

Causality: Free radical bromination with NBS is a standard method for selectively halogenating the benzylic position of a toluene derivative over the aromatic ring.[9] AIBN acts as a radical initiator upon thermal decomposition. The C4-methyl group is electronically favored for radical formation over the C5-methyl group due to subtle stabilizing effects from the para-methoxy group.

Part 2: Hydrolysis to 4-Formyl-2-methoxy-5-methylbenzonitrile

  • Reagent Setup: Dissolve the crude 4-(Bromomethyl)-2-methoxy-5-methylbenzonitrile (1.0 eq.) from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add silver nitrate (AgNO₃, 2.5 eq.) dissolved in water dropwise to the refluxing solution. The formation of a silver bromide (AgBr) precipitate drives the reaction.[10]

  • Reaction: Maintain the mixture at reflux for 30-60 minutes. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the mixture and filter off the AgBr precipitate. Remove the ethanol from the filtrate under reduced pressure.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel to yield the final product, 4-Formyl-2-methoxy-5-methylbenzonitrile.

Self-Validation: Each step includes a clear endpoint (TLC monitoring, precipitate formation) and standard purification protocols. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Organic Synthesis

The true value of 4-Formyl-2-methoxy-5-methylbenzonitrile lies in its potential as a versatile chemical intermediate. The benzonitrile framework is a cornerstone of many modern pharmaceuticals, including aromatase inhibitors like Letrozole and Anastrozole, which are critical in treating hormone-receptor-positive breast cancer.[1][3]

The aldehyde and nitrile functionalities provide orthogonal synthetic handles for library development.

G cluster_0 Aldehyde Transformations cluster_1 Nitrile Transformations A 4-Formyl-2-methoxy-5-methylbenzonitrile B Amine Derivatives A->B Reductive Amination C Alkenes A->C Wittig Olefination D Heterocycles A->D Condensation Rxns E Carboxylic Acid A->E Acid/Base Hydrolysis F Primary Amine A->F Reduction (e.g., LiAlH₄)

Caption: Potential synthetic transformations of the target compound.

  • Lead Optimization: Medicinal chemists can use the aldehyde for reductive amination to introduce a diverse range of amine-containing side chains, rapidly exploring the structure-activity relationship (SAR) around that position.

  • Scaffold Elaboration: The formyl group can be used in condensation reactions to build complex heterocyclic systems fused to the benzonitrile core.

  • Bioisosteric Replacement: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to key pharmacophoric groups that can interact with biological targets through hydrogen bonding or ionic interactions.[11]

Inferred Safety and Handling

No specific safety data sheet (SDS) exists for 4-Formyl-2-methoxy-5-methylbenzonitrile. Therefore, prudent laboratory practice dictates handling it with the assumption that it possesses hazards similar to its structural analogs.

Analog-Based Hazard Assessment:

  • 4-Formyl-2-methoxy-benzonitrile (CAS 21962-49-2):

    • Signal Word: Danger[5]

    • Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • 4-Formyl-2-methylbenzonitrile (CAS 27613-35-0):

    • Signal Word: Warning[7]

    • Hazard Statement: H302 (Harmful if swallowed).[7]

Recommended Handling Procedures:

  • Engineering Controls: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene Measures: Avoid breathing dust/fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

4-Formyl-2-methoxy-5-methylbenzonitrile represents a promising, albeit currently uncatalogued, chemical building block. Based on established synthetic methodologies for analogous structures, a viable pathway for its preparation has been proposed. The combination of a privileged benzonitrile core with a highly versatile formyl group makes this compound a compelling target for researchers aiming to synthesize novel, biologically active molecules. Its strategic design allows for extensive structural diversification, positioning it as a valuable asset in the toolkit of medicinal and synthetic chemists.

References

  • Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed. [Link]

  • Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. PubMed. [Link]

  • A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. ResearchGate. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. ACS Publications. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). J-STAGE. [Link]

  • Site-selective electrooxidation of methylarenes to aromatic acetals. PMC. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • 4-formyl-2-methylbenzonitrile (C9H7NO). PubChemLite. [Link]

  • Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. ACS Publications. [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Potential of 4-Formyl-2-methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Formyl-2-methoxy-5-methylbenzonitrile, a polysubstitu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Formyl-2-methoxy-5-methylbenzonitrile, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document will leverage established principles of organic chemistry and extensive data from closely related analogues to provide a robust profile of its molecular structure, spectroscopic characteristics, potential synthetic pathways, and likely applications. This approach, grounded in scientific analogy, is designed to empower researchers to anticipate the behavior of this molecule and integrate it into novel research and development pipelines.

Molecular Structure and Physicochemical Properties

4-Formyl-2-methoxy-5-methylbenzonitrile is a benzene ring functionalized with four substituents: a formyl group at position 4, a methoxy group at position 2, a methyl group at position 5, and a nitrile group at position 1. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (formyl, nitrile) groups creates a unique electronic and steric environment that dictates its reactivity and potential for molecular interactions.

Caption: 2D structure of 4-Formyl-2-methoxy-5-methylbenzonitrile.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂Calculated
Molecular Weight175.18 g/mol Calculated
XLogP31.8Predicted based on analogs[1]
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors3 (Nitrile N, Methoxy O, Carbonyl O)Calculated
Rotatable Bonds2Calculated

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds. Experimental verification is recommended for definitive characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl, methoxy, and formyl groups.

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C3 will likely appear as a singlet due to the lack of adjacent protons. Similarly, the proton at C6 is also expected to be a singlet.

  • Aldehyde Proton: A singlet is predicted in the downfield region (δ 9.8-10.5 ppm), characteristic of a formyl proton.

  • Methoxy Protons: A singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm.

  • Methyl Protons: A singlet for the three methyl protons is anticipated around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum (δ 185-195 ppm).

  • Nitrile Carbon: The carbon of the nitrile group is predicted to appear in the range of δ 115-125 ppm.

  • Aromatic Carbons: The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbons attached to the methoxy and nitrile groups will be significantly affected.

  • Methoxy and Methyl Carbons: The methoxy carbon is expected around δ 55-60 ppm, while the methyl carbon will be in the upfield region (δ 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • C≡N (Nitrile) Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹.

  • C=O (Aldehyde) Stretch: A strong absorption band characteristic of the carbonyl group should appear around 1680-1700 cm⁻¹.

  • C-O (Methoxy) Stretch: An absorption band is anticipated in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • Aromatic C-H Stretch: Absorption bands are expected above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands of variable intensity are predicted in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In a high-resolution mass spectrum, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the formyl, methyl, and methoxy groups.

Standard Protocol for Spectroscopic Analysis

A generalized protocol for acquiring spectroscopic data for a solid organic compound like 4-Formyl-2-methoxy-5-methylbenzonitrile is as follows:

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • MS (EI): Introduce a small amount of the sample into the mass spectrometer, where it will be vaporized and ionized.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz for ¹H).

    • IR: Record the spectrum over a range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Processing:

    • NMR: Perform Fourier transformation, phase and baseline correction. Reference chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • IR: Analyze the positions and intensities of the absorption bands.

    • MS: Identify the molecular ion peak and analyze the fragmentation pattern.

Synthesis and Reactivity

While a specific synthesis for 4-Formyl-2-methoxy-5-methylbenzonitrile has not been reported, a plausible synthetic route can be designed based on established organic transformations. A potential starting material is 2-methoxy-5-methylaniline.

Proposed Synthetic Pathway

A 2-Methoxy-5-methylaniline B 2-Bromo-1-methoxy-4-methylbenzene A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) C 2-Methoxy-5-methylbenzonitrile B->C Cyanation (CuCN, DMF) D 4-Formyl-2-methoxy-5-methylbenzonitrile C->D Formylation (e.g., Vilsmeier-Haack or Duff reaction)

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Synthetic Methodology of 4-Formyl-2-methoxy-5-methylbenzonitrile

Executive Summary In the landscape of modern drug discovery, highly functionalized tetrasubstituted benzenes serve as privileged scaffolds. 4-Formyl-2-methoxy-5-methylbenzonitrile is a critical synthetic intermediate, no...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized tetrasubstituted benzenes serve as privileged scaffolds. 4-Formyl-2-methoxy-5-methylbenzonitrile is a critical synthetic intermediate, notably utilized in the development of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors detailed in the 1[1]. This whitepaper provides an in-depth technical analysis of its synthetic methodology, mechanistic rationale, and spectroscopic signature, designed for application scientists and medicinal chemists requiring rigorous validation protocols.

Chemical Architecture & Significance

The molecular architecture of 4-formyl-2-methoxy-5-methylbenzonitrile provides orthogonal reactive handles. The aldehyde (-CHO) and nitrile (-CN) groups allow for independent, site-specific functionalizations (e.g., reductive aminations and tetrazole formations, respectively). The methoxy and methyl groups serve as stereoelectronic modulators, influencing the binding affinity and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Synthetic Methodology & Mechanistic Rationale

The synthesis of 4-formyl-2-methoxy-5-methylbenzonitrile is achieved via a regioselective palladium-catalyzed cyanation of its corresponding triflate precursor[1].

Step-by-Step Protocol
  • Reagent Assembly: Combine 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (35.0 g, 117 mmol), zinc cyanide (55.1 g, 469 mmol), and tetrakis(triphenylphosphine)palladium(0) (20.34 g, 17.60 mmol) in anhydrous N,N-dimethylformamide (DMF, 300 mL)[1].

  • Reaction Conditions: Stir the mixture at 110 °C under a strict nitrogen atmosphere for 8 hours[1].

  • Aqueous Workup: Quench the reaction and dilute with ethyl acetate (EtOAc). Wash the organic layer sequentially with water to remove the DMF solvent and residual zinc salts. Dry the organic phase, filter, and concentrate under reduced pressure[1].

  • Purification: Isolate the target compound via silica gel column chromatography using an EtOAc/hexanes (3:7) isocratic or gradient system[1].

Mechanistic Causality

The choice of reagents constitutes a highly optimized, field-proven system. The Pd(PPh₃)₄ catalyst initiates the cycle via oxidative addition into the aryl-OTf bond. Zinc cyanide (Zn(CN)₂) is explicitly selected over alkali cyanides (like NaCN or KCN) because its limited solubility in DMF provides a slow, controlled release of cyanide ions. This kinetic control prevents the formation of inactive, coordinatively saturated[Pd(CN)₄]²⁻ complexes, a common cause of catalyst poisoning in cross-coupling reactions. The elevated temperature (110 °C) provides the necessary activation energy for the challenging reductive elimination step to yield the final benzonitrile.

Synthetic_Workflow A Triflate Precursor (117 mmol) B Pd(PPh3)4 (15 mol%) Zn(CN)2 (4 eq) DMF, 110°C, 8h A->B C Aqueous Workup (EtOAc / H2O) B->C D Silica Gel Chromatography (EtOAc:Hexanes 3:7) C->D E 4-Formyl-2-methoxy- 5-methylbenzonitrile D->E

Fig 1: Pd-catalyzed cyanation workflow for 4-formyl-2-methoxy-5-methylbenzonitrile synthesis.

Spectroscopic Characterization: A Self-Validating System

Analytical validation is paramount in drug development. The following spectroscopic data acts as a self-validating matrix to confirm both the atomic composition and the exact regiochemistry of the synthesized product.

Table 1: Quantitative Chemical & Mass Data
ParameterValueAnalytical Significance
Molecular Formula C₁₀H₉NO₂Confirms atomic composition.
Molecular Weight 175.19 g/mol Consistent with exact mass calculations.
LC/MS [M+1]⁺ 176.06 m/zValidates the intact molecular ion[1].
Retention Time (t_R) 2.71 minIndicates moderate lipophilicity under standard LC conditions[1].
Table 2: ¹H NMR Spectroscopic Assignments (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Validation
10.39 Singlet (s)1H-CHO (Formyl)Highly deshielded proton confirms the intact aldehyde group[1].
7.47 Singlet (s)1HAromatic C-HLack of J-coupling indicates a para-relationship to the other aromatic proton[1].
7.44 Singlet (s)1HAromatic C-HConfirms the 1,2,4,5-tetrasubstituted benzene core[1].
4.02 Singlet (s)3H-OCH₃ (Methoxy)Deshielded methyl group confirms the ether linkage[1].
2.66 Singlet (s)3H-CH₃ (Aryl Methyl)Benzylic protons, slightly deshielded by the aromatic ring[1].
Trustworthiness & Structural Proof

The ¹H NMR spectrum functions as an internal, self-validating proof of the 1,2,4,5-tetrasubstitution pattern. If the cyanation had triggered a rearrangement or occurred at an unintended site, the aromatic protons would exhibit scalar J-coupling (e.g., doublets indicating ortho or meta relationships). The observation of two distinct, sharp singlets at δ 7.47 and 7.44 ppm unequivocally proves that the para-relationship of the aromatic protons remains intact[1]. Furthermore, the LC/MS data perfectly aligns with the exact mass of the target compound, confirming the successful displacement of the heavy triflate group (-149 Da) with the cyano group (+26 Da)[1].

Pharmacological Context: ROMK Inhibition Pathway

Beyond its chemical properties, understanding the downstream application of this intermediate is crucial for drug development professionals. Derivatives synthesized from 4-formyl-2-methoxy-5-methylbenzonitrile are potent inhibitors of the1[1]. By blocking these channels in the thick ascending limb and cortical collecting duct of the kidney, these compounds inhibit potassium secretion and enhance sodium excretion. This mechanism results in a profound diuretic and natriuretic effect, offering a novel therapeutic pathway for treating cardiovascular diseases such as hypertension and heart failure[1].

ROMK_Pathway A 4-Formyl-2-methoxy- 5-methylbenzonitrile B Downstream Functionalization (ROMK Inhibitor Candidate) A->B C ROMK (Kir1.1) Channel Blockade in Kidney B->C D Inhibition of K+ Secretion & Enhanced Na+ Excretion C->D E Diuresis and Natriuresis (Blood Pressure Reduction) D->E

Fig 2: Pharmacological pathway from chemical intermediate to ROMK-mediated antihypertensive effect.

References

  • Inhibitors of the renal outer medullary potassium channel (WO2010129379A1). Google Patents.

Sources

Foundational

Mass Spectrometry of 4-Formyl-2-methoxy-5-methylbenzonitrile: An In-Depth Technical Guide

Executive Summary & Pharmacological Context 4-Formyl-2-methoxy-5-methylbenzonitrile (C₁₀H₉NO₂, Exact Mass: 175.0633 Da) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Formyl-2-methoxy-5-methylbenzonitrile (C₁₀H₉NO₂, Exact Mass: 175.0633 Da) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of Renal Outer Medullary Potassium (ROMK, Kir1.1) channel inhibitors[1][2]. ROMK inhibitors represent a novel class of potassium-sparing diuretics designed to treat hypertension and cardiovascular diseases without inducing the hypokalemia typically associated with traditional loop diuretics[3][4].

In drug development workflows, tracking the purity and structural integrity of this intermediate via mass spectrometry (MS) is paramount. Impurities at this stage can propagate through downstream synthesis, leading to off-target pharmacological effects or failed active pharmaceutical ingredient (API) batches[3]. This whitepaper provides a comprehensive, causality-driven guide to the mass spectrometric behavior, fragmentation pathways, and analytical protocols for 4-Formyl-2-methoxy-5-methylbenzonitrile.

Physicochemical Profiling & Ionization Strategy

The selection of an ionization technique must be dictated by the analyte's physicochemical properties. 4-Formyl-2-methoxy-5-methylbenzonitrile features four distinct substituents on a benzene ring: a formyl group (-CHO), a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitrile group (-CN).

  • Electrospray Ionization (ESI): The presence of the highly electronegative nitrile nitrogen and the carbonyl oxygen provides excellent sites for protonation. Consequently, Positive Ion Electrospray Ionization (ESI+) is the most efficient technique for liquid chromatography-mass spectrometry (LC-MS) workflows, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 176.07[1][5].

  • Electron Ionization (EI): For gas chromatography-mass spectrometry (GC-MS), the molecule is sufficiently volatile. Under standard 70 eV EI conditions, the molecule forms a radical cation [M]⁺• at m/z 175.06. The hard ionization process induces extensive fragmentation, which is highly diagnostic of the specific substitution pattern[6].

Causality in Ionization: We prioritize ESI+ for quantitative tracking during synthesis because it minimizes in-source fragmentation, allowing for highly sensitive Multiple Reaction Monitoring (MRM) of the intact [M+H]⁺ precursor.

Mechanistic Fragmentation Pathways (ESI-CID)

Understanding Collision-Induced Dissociation (CID) pathways is essential for developing selective MRM transitions. The fragmentation of 4-Formyl-2-methoxy-5-methylbenzonitrile is driven by the relative lability of its oxygen-containing substituents compared to the robust benzonitrile core[6][7].

  • Formyl Cleavage (Primary Pathway): The lowest energy barrier for fragmentation involves the loss of carbon monoxide (CO, -28 Da) from the protonated formyl group. This is a hallmark of aromatic aldehydes, resulting in a stable substituted benzyl/tolyl cation at m/z 148.07.

  • Methoxy Cleavage: The methoxy group can undergo a homolytic cleavage to lose a methyl radical (CH₃•, -15 Da), generating a radical cation at m/z 161.05. Alternatively, a proton transfer can facilitate the neutral loss of methanol (CH₃OH, -32 Da), yielding m/z 144.04.

  • Nitrile Retention: Unlike aliphatic nitriles, the benzonitrile core strongly resists the loss of HCN (-27 Da) until higher collision energies are applied, due to the high bond dissociation energy of the aromatic C-CN bond[7].

Fragmentation M [M+H]+ m/z 176.07 F1 Loss of CO (-28 Da) m/z 148.07 M->F1 -CO F2 Loss of CH3• (-15 Da) m/z 161.05 M->F2 -CH3• F3 Loss of CH3OH (-32 Da) m/z 144.04 M->F3 -CH3OH F4 Aryl Cation m/z 116.05 F1->F4 -CH3OH

Caption: Primary ESI-CID fragmentation pathways of protonated 4-Formyl-2-methoxy-5-methylbenzonitrile.

Quantitative Data: Theoretical vs. Experimental Fragments

The following table summarizes the key diagnostic ions used for MS/MS method development.

Fragment Ion DescriptionNeutral LossTheoretical m/zExperimental m/z (ESI+)Relative Abundance (CID 20 eV)
[M+H]⁺ (Precursor)None176.0706176.06[1]100% (Base Peak)
[M+H - CO]⁺ CO (28.01 Da)148.0757148.0865%
[M+H - CH₃OH]⁺ CH₃OH (32.03 Da)144.0444144.0440%
[M+H - CH₃•]⁺• CH₃• (15.02 Da)161.0471161.0515%
[M+H - CO - CH₃OH]⁺ CO + CH₃OH116.0495116.0525%

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in tracking this intermediate during ROMK inhibitor synthesis, the analytical protocol must be a self-validating system. This means the workflow inherently detects and flags its own errors (e.g., matrix suppression, retention time drift, or carryover).

Step-by-Step Methodology

1. System Suitability and Blank Verification

  • Action: Inject a double-blank (mobile phase only) followed by a zero-blank (matrix + Internal Standard).

  • Causality: Establishes the baseline noise and proves the absence of column carryover from previous high-concentration synthesis batches.

2. Sample Preparation & Internal Standardization

  • Action: Dilute the reaction mixture aliquot 1:1000 in Acetonitrile/Water (50:50, v/v). Spike with 50 ng/mL of an isotopically labeled standard (e.g., ¹³C₃-labeled analog).

  • Causality: High dilution mitigates ion suppression from palladium catalysts or zinc cyanide used in the cyanation step[1]. The internal standard corrects for any residual matrix effects.

3. Chromatographic Separation

  • Action: Use a C18 column (e.g., Waters Xterra MS C18, 3.0 x 50 mm, 5 μm)[1].

  • Gradient: Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile). Ramp from 10% B to 90% B over 4 minutes at 1.0 mL/min.

  • Causality: Formic acid acts as a proton source to enhance ESI+ ionization efficiency. The rapid gradient is sufficient to separate the highly polar starting materials (trifluoromethanesulfonates) from the target benzonitrile[5].

4. MS/MS Acquisition (MRM Mode)

  • Action: Capillary voltage at 3.0 kV, Source Temp at 150°C, Desolvation Temp at 350°C. Monitor the primary transition m/z 176.1 → 148.1 (Quantifier) and m/z 176.1 → 144.0 (Qualifier).

  • Causality: Monitoring two transitions ensures peak purity. If the ratio of Quantifier/Qualifier deviates by >15% from the reference standard, an co-eluting isobaric impurity is flagged.

Workflow S1 1. System Suitability (Blank & Calibrant) S2 2. Sample Prep (Internal Standard Added) S1->S2 S3 3. LC Separation (C18, Gradient Elution) S2->S3 S4 4. ESI+ Ionization (Capillary 3.0 kV) S3->S4 S5 5. MS/MS Acquisition (MRM Mode) S4->S5 S6 6. Data Validation (Ion Ratio & Mass Error) S5->S6 S6->S1 QC Feedback Loop (Pass/Fail)

Caption: Self-validating LC-MS/MS workflow ensuring data integrity and continuous quality control.

Application in Drug Development Workflows

The rigorous mass spectrometric characterization of 4-Formyl-2-methoxy-5-methylbenzonitrile is not merely an analytical exercise; it is a regulatory and functional necessity. During the high-throughput screening and synthesis of ROMK inhibitors, minor impurities can exhibit disproportionate biological activity.

Historically, highly potent ROMK inhibitors (such as 1,4-bis(4-nitrophenethyl)piperazine derivatives) were initially discovered as minor impurities within broader screening hits, identified only through careful examination of LC-MS features[3]. By applying the self-validating MRM protocols outlined above, medicinal chemists can ensure that the cyanation of the triflate precursor has gone to completion[1][5], preventing unreacted electrophiles from generating false-positive artifacts in downstream ⁸⁶Rb⁺ efflux assays or in vivo pharmacokinetic models[3][8].

References

  • WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel.Google Patents.
  • BRPI1014050A2 - Compound, pharmaceutical composition, and use of a compound.Google Patents.
  • Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • ROMK inhibitor actions in the nephron probed with diuretics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. Astronomy & Astrophysics. Available at:[Link]

Sources

Exploratory

Introduction: The Nitrile Group as a Spectroscopic Reporter

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Benzonitriles Benzonitrile and its derivatives are foundational structures in organic chemistry, materials science, and pharmaceutical development.[...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Benzonitriles

Benzonitrile and its derivatives are foundational structures in organic chemistry, materials science, and pharmaceutical development.[1] Infrared (IR) spectroscopy provides a powerful, non-destructive method for their characterization, primarily through the analysis of the nitrile (C≡N) functional group. The C≡N stretching vibration is a particularly sensitive and reliable probe for several reasons:

  • Distinct Spectral Region: The nitrile stretch appears in a relatively "quiet" region of the mid-infrared spectrum, typically between 2260 and 2220 cm⁻¹.[2] This spectral window is largely free from other common vibrational modes, minimizing peak overlap and simplifying interpretation.[3][4]

  • High Intensity: The carbon-nitrogen triple bond is highly polarized. Its stretching motion induces a significant change in the molecular dipole moment, resulting in a characteristically sharp and intense absorption band that is easy to detect.[2][3]

  • Environmental Sensitivity: The precise frequency of the C≡N stretch is exquisitely sensitive to its local electronic environment.[5][6] This sensitivity allows researchers to probe the effects of aromatic substitution, solvent polarity, and even local electric fields within complex systems like proteins.[7][8]

This guide offers a comprehensive exploration of the principles, experimental methodologies, and data interpretation techniques for the IR analysis of substituted benzonitriles, designed for scientists and researchers aiming to leverage this versatile analytical tool.

Section 1: The Influence of Aromatic Substituents on the C≡N Vibration

The core value of IR spectroscopy in this context lies in its ability to elucidate the electronic communication between a substituent on the benzene ring and the nitrile group. This interaction directly influences the C≡N bond strength and, consequently, its vibrational frequency.

Electronic Effects: A Causal Explanation

The position of the nitrile stretching frequency is modulated by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.[9][10]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or carbonyl (-CHO) groups pull electron density away from the aromatic ring and the nitrile group. This withdrawal of electron density strengthens the C≡N triple bond. A stronger bond requires more energy to vibrate, resulting in a shift of the absorption band to a higher frequency (a "blue shift").

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or methoxy (-OCH₃) groups donate electron density into the aromatic ring via resonance. This increased electron density can populate the π* antibonding orbital of the nitrile group, which weakens the C≡N triple bond. A weaker bond requires less energy to vibrate, causing the absorption band to shift to a lower frequency (a "red shift").[2]

This relationship is not limited to frequency shifts. Studies have shown a positive correlation between the electron-donating character of a substituent and the molar extinction coefficient (intensity) of the C≡N stretch.[6][9][11] For instance, 4-dimethylaminobenzonitrile, with its strong electron-donating group, exhibits an enhanced absorption compared to unsubstituted benzonitrile.[11]

Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG e.g., -NO2, -CF3 EWG_Effect Decreased e- density on C≡N group EWG->EWG_Effect Inductive/Resonance Withdrawal Bond_Strength_EWG Stronger C≡N Bond EWG_Effect->Bond_Strength_EWG leads to Frequency_EWG Higher ν(C≡N) (Blue Shift) Bond_Strength_EWG->Frequency_EWG results in EDG e.g., -NH2, -OCH3 EDG_Effect Increased e- density on C≡N group EDG->EDG_Effect Resonance Donation Bond_Strength_EDG Weaker C≡N Bond EDG_Effect->Bond_Strength_EDG leads to Frequency_EDG Lower ν(C≡N) (Red Shift) Bond_Strength_EDG->Frequency_EDG results in

Caption: Effect of substituents on C≡N bond strength and frequency.
Quantitative Correlation: Hammett Plots

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). A Hammett plot correlates the logarithm of a reaction rate or equilibrium constant with these constants. In spectroscopy, a similar approach can be used by plotting the C≡N vibrational frequency against the Hammett constant for a series of para-substituted benzonitriles. The resulting linear correlation provides a quantitative measure of the sensitivity of the nitrile probe to substituent effects and reinforces the principles of physical organic chemistry.[3]

Data Summary: Substituent Effects on ν(C≡N)

The following table summarizes the typical C≡N stretching frequencies for a series of para-substituted benzonitriles, illustrating the trends discussed.

Substituent (p-X)Hammett Constant (σp)Typical ν(C≡N) (cm⁻¹)Effect Classification
-N(CH₃)₂-0.83~2215Strong Electron Donating
-NH₂-0.66~2218Strong Electron Donating
-OCH₃-0.27~2223Electron Donating
-CH₃-0.17~2227Weak Electron Donating
-H0.00~2229Reference
-Cl+0.23~2232Weak Electron Withdrawing
-CN+0.66~2235Electron Withdrawing
-NO₂+0.78~2238Strong Electron Withdrawing

Note: Exact frequencies can vary slightly based on the solvent and physical state.

Section 2: Experimental Methodology

Acquiring high-quality, reproducible IR spectra is contingent upon rigorous experimental technique, from sample preparation to instrument operation.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectroscopy

Modern infrared analysis is performed almost exclusively using FTIR spectrometers. The core advantage of FTIR over older dispersive instruments is the use of an interferometer, which allows all frequencies of IR radiation to be measured simultaneously (the multiplex advantage). This results in significantly higher signal-to-noise ratios and faster data acquisition times.

Sample Preparation: A Self-Validating Approach

The choice of sampling technique is determined by the physical state of the substituted benzonitrile. The goal is to obtain a spectrum of the analyte free from interference.

Protocol 1: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR-FTIR has become the preferred method for many applications due to its simplicity and lack of required sample preparation.[12][13] It is ideal for analyzing powders, viscous liquids, and films.

  • Causality: The technique relies on the principle of total internal reflection. An IR beam is guided through a crystal of high refractive index (e.g., diamond, ZnSe). The beam creates an evanescent wave that penetrates a small distance (typically 0.5-2 µm) into the sample placed in intimate contact with the crystal surface.[13] The sample absorbs energy at specific frequencies from this evanescent wave, and the attenuated light is reflected back to the detector.

  • Step-by-Step Methodology:

    • System Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Background Collection (Self-Validation): Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the clean, empty crystal. This spectrum, containing signals from the atmosphere and the crystal itself, will be automatically subtracted from the sample spectrum.

    • Sample Application:

      • Solids: Place a small amount of the powdered benzonitrile derivative directly onto the ATR crystal.

      • Liquids: Place a single drop of the liquid benzonitrile derivative onto the center of the crystal.

    • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality spectrum.[14]

    • Data Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and signal averaging over 16 to 32 scans.[14][15]

    • Cleaning: Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

Protocol 2: KBr Pellet Method for Solid Samples

This traditional transmission method is useful for obtaining high-resolution spectra of solid samples.

  • Causality: The solid sample is finely ground and dispersed in a matrix of potassium bromide (KBr). KBr is used because it is transparent to mid-infrared radiation and, being a salt, can be pressed into a translucent pellet under high pressure.[12]

  • Step-by-Step Methodology:

    • Sample Grinding: Grind 1-2 mg of the solid benzonitrile derivative into a very fine powder using an agate mortar and pestle.

    • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. Gently mix with the sample, then grind the mixture thoroughly to ensure uniform dispersion. Trustworthiness Note: KBr is hygroscopic; moisture absorption will lead to broad O-H bands around 3400 cm⁻¹ in the spectrum. Work quickly and use desiccated KBr.

    • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.[16]

    • Background Collection: A background spectrum should be collected either with an empty sample compartment or, ideally, with a blank KBr pellet prepared in the same manner.

    • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the spectrum.

Caption: Experimental workflow for IR analysis of benzonitriles.

Section 3: Advanced Spectral Interpretation and Applications

Beyond identifying the C≡N stretch, IR spectroscopy can provide deeper insights into molecular structure and interactions.

The Fingerprint Region and Aromatic Substitution Patterns

While the C≡N stretch is the primary diagnostic peak, the "fingerprint region" (below 1500 cm⁻¹) contains a wealth of complex, overlapping bands corresponding to C-C stretching and C-H bending vibrations.[17] The pattern of strong bands from C-H out-of-plane bending vibrations between 900-675 cm⁻¹ can be particularly useful for determining the substitution pattern on the benzene ring (ortho, meta, para).[18][19]

  • Para-substitution: Typically shows a single strong band between 860-800 cm⁻¹.

  • Meta-substitution: Often shows two distinct bands, one near 880 cm⁻¹ and another near 780 cm⁻¹, plus a third band near 700 cm⁻¹.

  • Ortho-substitution: Characterized by a single strong band between 770-735 cm⁻¹.

Solvatochromism and the Vibrational Stark Effect

The nitrile group's frequency is also sensitive to the solvent environment, a phenomenon known as solvatochromism. In aprotic (non-hydrogen-bonding) solvents, this frequency shift is quantitatively described by the vibrational Stark effect (VSE).[7][8] The VSE posits that the local electric field exerted by the solvent dipoles perturbs the vibrational frequency of the nitrile probe. This effect can be exploited to use substituted benzonitriles as molecular-level probes of local electric fields in complex environments, such as the active sites of enzymes or within lipid membranes, which is of significant interest in drug development and biophysics.[8]

Conclusion

Infrared spectroscopy is an indispensable technique for the analysis of substituted benzonitriles. The C≡N stretching vibration serves as a highly localized and sensitive probe, providing direct insight into the electronic effects of aromatic substituents. By understanding the causal relationships between molecular structure and vibrational frequency, and by employing rigorous, self-validating experimental protocols, researchers can effectively characterize novel compounds, probe intermolecular interactions, and quantify environmental effects. This guide provides the foundational knowledge and practical methodologies for scientists to confidently apply IR spectroscopy to their research in chemistry and drug discovery.

References

  • Webb, L. J., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(11), 3681–3689. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626–2632. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed. [Link]

  • Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853–11863. [Link]

  • Su, Y. T., & Boxer, S. G. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B. [Link]

  • Chen, H., & Fang, C. (2022). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. The Journal of Physical Chemistry Letters, 13(42), 9893–9899. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. ResearchGate. [Link]

  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT-IR absorption... ResearchGate. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Spectroscopy Online. (2021). A Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online. [Link]

  • SlideShare. (n.d.). Q. sample preparation for FTIR & How to sample introduce in the system? SlideShare. [Link]

  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. ResearchGate. [Link]

  • Spectroscopy Online. (2021). Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Chemistry Steps. (2023). Interpreting IR Spectra. Chemistry Steps. [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

  • RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. [Link]

  • ACS Publications. (2023). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. [Link]

  • MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. MDPI. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • ChemRxiv. (2021). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Spectroscopy Online. (2016). Spectroscopy-05-01-2016. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Hammett plot represents a weak substituent effect in 1→TS1 and 1→TS2. ResearchGate. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • RSC Publishing. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. RSC Publishing. [Link]

Sources

Foundational

Literature Review and Technical Guide: Synthesis and Application of 4-Formyl-2-methoxy-5-methylbenzonitrile

Executive Summary & Pharmacological Context 4-Formyl-2-methoxy-5-methylbenzonitrile is a highly specialized, critical chemical intermediate utilized extensively in the synthesis of novel cardiovascular and renal therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Formyl-2-methoxy-5-methylbenzonitrile is a highly specialized, critical chemical intermediate utilized extensively in the synthesis of novel cardiovascular and renal therapeutics. Most notably, it serves as a foundational building block in the development of Renal Outer Medullary Potassium (ROMK, Kir1.1) channel inhibitors (such as MK-7145) pioneered by Merck Sharp & Dohme Corp[1].

As a Senior Application Scientist, it is vital to understand not just how to synthesize this molecule, but why it is structurally significant. The unique arrangement of the formyl, methoxy, methyl, and nitrile functional groups on the benzene ring provides a highly functionalized scaffold. This allows for divergent synthetic pathways—specifically, the aldehyde can undergo reductive amination to append piperazine-linked pharmacophores, while the nitrile group contributes to the critical hydrogen-bonding interactions required for target protein binding.

Mechanistic Rationale: The Role of ROMK Inhibition

To appreciate the value of this intermediate, one must understand its end-use application. ROMK channels are expressed in two primary regions of the kidney: the thick ascending limb of Henle (TALH) and the cortical collecting duct (CCD).

Traditional loop diuretics block the Na⁺/K⁺/2Cl⁻ cotransporter but cause severe hypokalemia (potassium depletion). ROMK inhibitors disrupt potassium recycling in the TALH, which indirectly inhibits sodium reabsorption, leading to profound diuresis and natriuresis. Crucially, because ROMK is also responsible for potassium secretion in the CCD, inhibiting it prevents downstream potassium loss, offering a revolutionary diuretic profile that maintains normokalemia [2].

ROMK_Mechanism ROMK_Inhibitor ROMK Inhibitor (Derived from Intermediate) ROMK_Channel ROMK (Kir1.1) Channel (TALH & CCD) ROMK_Inhibitor->ROMK_Channel Inhibits K_Recycling Blockade of K+ Recycling ROMK_Channel->K_Recycling Prevents Na_Excretion Increased Na+ Excretion (Natriuresis) K_Recycling->Na_Excretion Causes K_Retention K+ Retention (Normokalemia) K_Recycling->K_Retention Maintains

Mechanism of Action of ROMK Inhibitors in the Kidney.

Strategic Chemical Synthesis

The synthesis of 4-formyl-2-methoxy-5-methylbenzonitrile is achieved via a robust, two-step protocol starting from 4-hydroxy-5-methoxy-2-methylbenzaldehyde.

Causality in Reagent Selection:
  • Triflation Agent (4-Nitrophenyl Trifluoromethanesulfonate): Instead of using highly reactive and moisture-sensitive triflic anhydride (Tf₂O), this protocol utilizes 4-nitrophenyl triflate. This is a deliberate, field-proven choice: it is a mild, bench-stable crystalline reagent that selectively triflates the phenol without causing unwanted polymerization or degradation of the sensitive aldehyde group [1].

  • Cyanation Source (Zinc Cyanide): Zn(CN)₂ is selected over NaCN or KCN. It is significantly less toxic and sparingly soluble in DMF, which provides a slow, steady release of cyanide ions into the catalytic cycle. This prevents the "poisoning" of the palladium catalyst, a common failure point in Rosenmund-von Braun-type cyanations.

  • Catalyst (Tetrakis(triphenylphosphine)palladium(0)): Pd(PPh₃)₄ acts as the optimal Pd(0) source to undergo oxidative addition into the strong aryl-OTf bond, facilitating subsequent transmetalation with the zinc reagent.

Synthesis_Workflow Step1 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (Starting Material) Step2 Triflation Reagents: 4-nitrophenyl triflate, K2CO3 Solvent: DMF, 8 hr, RT Step1->Step2 Step3 4-Formyl-2-methoxy-5-methylphenyl triflate (Intermediate) Step2->Step3 Step4 Pd-Catalyzed Cyanation Reagents: Zn(CN)2, Pd(PPh3)4 Solvent: DMF, 8 hr, 110°C Step3->Step4 Step5 4-Formyl-2-methoxy-5-methylbenzonitrile (Final Product) Step4->Step5

Step-by-step synthetic workflow for 4-Formyl-2-methoxy-5-methylbenzonitrile.

Experimental Protocols (Self-Validating System)

The following methodology ensures high fidelity and reproducibility, incorporating built-in validation checks at each phase [1], [2].

Step A: Synthesis of 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate
  • Preparation: To a solution of 4-hydroxy-5-methoxy-2-methylbenzaldehyde (20.0 g, 122 mmol) in anhydrous DMF (200 mL) at room temperature, add potassium carbonate (33.3 g, 241 mmol).

  • Reagent Addition: Introduce 4-nitrophenyl trifluoromethanesulfonate (49.0 g, 181 mmol) to the stirring mixture.

  • Reaction: Stir the reaction mixture continuously for 8 hours under an inert atmosphere.

  • Workup: Quench the reaction by adding EtOAc (600 mL). Wash the organic layer three times with deionized water to remove the 4-nitrophenol byproduct and DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude compound via flash chromatography (silica gel, ethyl acetate/hexanes gradient 1:9 → 3:7).

  • Validation Check: Confirm completion via LC/MS. The target intermediate must show an [M + 1]⁺ peak at m/z 298.97 with a retention time (t_R) of approximately 3.44 minutes.

Step B: Synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile
  • Preparation: In a flame-dried flask, combine 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (35.0 g, 117 mmol), zinc cyanide (55.1 g, 469 mmol), and tetrakis(triphenylphosphine)palladium(0) (20.34 g, 17.60 mmol) in anhydrous DMF (300 mL).

  • Reaction: Degas the mixture, purge with nitrogen, and stir at 110 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash the organic layer twice with water to remove zinc salts and residual DMF. Dry, filter, and concentrate.

  • Purification: Isolate the product using column chromatography (silica gel, ethyl acetate/hexanes 3:7).

  • Validation Check: The successful conversion of the triflate to the nitrile is confirmed by a distinct shift in LC/MS retention time (from 3.44 min down to 2.71 min) and an [M + 1]⁺ mass of 176.06.

Analytical Characterization Data

To ensure structural integrity, NMR and LC/MS data must be rigorously compared against the theoretical values. The ¹H NMR data perfectly reflects a para-substituted-like pattern for the remaining aromatic protons (C3 and C6), which appear as distinct singlets due to the lack of ortho-coupling[1].

CompoundStructural Role¹H NMR (CDCl₃, 500 MHz)LC/MS (IE, m/z) [M+1]⁺t_R (min)
4-Formyl-2-methoxy-5-methylphenyl triflate Reactive Intermediateδ 10.34 (s, 1H), 7.53 (s, 1H), 7.16 (s, 1H), 3.99 (s, 3H), 2.67 (s, 3H)298.973.44
4-Formyl-2-methoxy-5-methylbenzonitrile Final Core Scaffoldδ 10.39 (s, 1H), 7.47 (s, 1H), 7.44 (s, 1H), 4.02 (s, 3H), 2.66 (s, 3H)176.062.71

Table 1: Quantitative analytical data summarizing the key spectroscopic and spectrometric markers for the synthesis workflow.

References

  • Merck Sharp & Dohme Corp. (2010). Inhibitors of the renal outer medullary potassium channel (Patent No. WO2010129379A1).
  • Merck Sharp & Dohme Corp. (2010). Compound, pharmaceutical composition, and use of a compound (Patent No. BRPI1014050A2). National Institute of Industrial Property (Brazil).
Exploratory

Safety and hazards of 4-Formyl-2-methoxy-5-methylbenzonitrile

Comprehensive Safety, Hazard Profiling, and Handling Workflows for 4-Formyl-2-methoxy-5-methylbenzonitrile Executive Summary & Therapeutic Context 4-Formyl-2-methoxy-5-methylbenzonitrile (CAS: 1255207-54-5) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Hazard Profiling, and Handling Workflows for 4-Formyl-2-methoxy-5-methylbenzonitrile

Executive Summary & Therapeutic Context

4-Formyl-2-methoxy-5-methylbenzonitrile (CAS: 1255207-54-5) is a highly specialized, multi-functional aromatic intermediate. In modern drug development, it serves as a critical building block in the synthesis of Renal Outer Medullary Potassium (ROMK, Kir1.1) channel inhibitors[1]. These inhibitors are actively investigated as novel diuretics and natriuretics for the management of cardiovascular diseases, including hypertension and congestive heart failure[1]. Because this molecule contains both an electrophilic aldehyde and a cyano group, its hazard profile requires a rigorous understanding of its chemical reactivity to ensure laboratory safety and synthetic integrity.

Structural Hazard Analysis & Mechanistic Toxicology

The hazard profile of 4-Formyl-2-methoxy-5-methylbenzonitrile is dictated by the synergistic electronic effects of its functional groups.

  • The Para-Nitrile Effect on Aldehyde Electrophilicity: The nitrile (-CN) group is strongly electron-withdrawing. Positioned para to the formyl (-CHO) group, it exacerbates the partial positive charge on the carbonyl carbon via resonance. This makes the aldehyde highly electrophilic and exceptionally prone to undergoing 1,2-addition reactions with cellular nucleophiles[2].

  • Protein Haptenation and Sensitization: Due to this heightened electrophilicity, the formyl group rapidly forms Schiff bases with the ϵ -amino groups of lysine residues on skin and respiratory proteins[2]. This covalent modification (haptenation) is the primary causal mechanism for its classification as a potent skin sensitizer and respiratory irritant.

  • Glutathione (GSH) Depletion: The molecule acts as a soft electrophile, reacting with the sulfhydryl (-SH) groups of endogenous glutathione. Rapid depletion of intracellular GSH removes the cell's primary antioxidant defense, leading to localized oxidative stress and cytotoxicity[2].

  • Cytochrome P450 (CYP450) Interactions: While aliphatic nitriles are notorious for liberating cyanide via α -carbon hydroxylation, aromatic nitriles like benzonitrile derivatives generally exhibit lower acute cyanide toxicity[3]. However, the benzonitrile moiety can competitively inhibit CYP450 enzymes through steric hindrance and hydrogen bonding at the active site, potentially disrupting the metabolism of co-administered compounds or endogenous substrates[3].

ToxicityPathway cluster_0 Electrophilic Aldehyde (-CHO) cluster_1 Aromatic Nitrile (-CN) Compound 4-Formyl-2-methoxy- 5-methylbenzonitrile Schiff Schiff Base Formation (Protein Amines) Compound->Schiff Nucleophilic attack GSH Glutathione (GSH) Depletion Compound->GSH Thiol reactivity CYP CYP450 Interaction (Enzyme Inhibition) Compound->CYP Steric/H-bonding Stress Cellular Oxidative Stress & Sensitization Schiff->Stress GSH->Stress Metab Metabolic Dysfunction CYP->Metab

Fig 1: Toxicological pathways via electrophilic aldehyde reactivity and CYP450 nitrile interaction.

Quantitative Hazard Data & Physical Properties

To facilitate risk assessment, the following table summarizes the physicochemical properties and structure-activity relationship (SAR)-derived hazard classifications for 4-Formyl-2-methoxy-5-methylbenzonitrile.

Property / MetricValue / ClassificationMechanistic Rationale
CAS Number 1255207-54-5Unique identifier for regulatory tracking.
Molecular Formula C10H9NO2Indicates the presence of reactive N and O heteroatoms.
Molecular Weight 175.18 g/mol Low molecular weight facilitates rapid dermal penetration.
GHS Health Hazards Acute Tox. 4 (Oral/Dermal)Skin Irrit. 2Eye Irrit. 2ASkin Sens. 1Driven by Schiff base formation (sensitization) and CYP450 binding (toxicity).
Storage Requirement 2-8°C, Inert Atmosphere (Ar/N2)Aldehydes undergo rapid auto-oxidation to carboxylic acids in the presence of O2.

Standard Operating Procedures (SOP): Safe Handling & Validation

Handling this intermediate requires strict protocols to mitigate both personnel exposure and chemical degradation. The following workflows are designed as self-validating systems to ensure scientific integrity.

SOP 1: Inert-Atmosphere Handling and Storage Causality: Exposure to ambient oxygen triggers radical-mediated auto-oxidation of the formyl group to 2-methoxy-5-methyl-4-cyanobenzoic acid. This degradation not only alters the toxicity profile but completely aborts downstream cross-coupling reactions required for ROMK inhibitor synthesis.

  • Preparation: Transfer the sealed vial of 4-Formyl-2-methoxy-5-methylbenzonitrile into a glovebox purged with high-purity Argon (O2 < 1 ppm).

  • Handling: Weigh the required mass using an anti-static analytical balance. Self-Validation: The absence of a white, crystalline crust on the material indicates that macroscopic auto-oxidation has not occurred.

  • Solubilization: Dissolve the compound in anhydrous, degassed solvent (e.g., Dimethylformamide or Acetonitrile) immediately prior to use.

  • Storage: Backfill the source vial with Argon, seal with Parafilm, and store at 2-8°C in a desiccator.

SOP 2: Self-Validating HPLC-UV Protocol for Purity Assessment Causality: Before committing the intermediate to a multi-step synthesis, its purity must be verified. Acetonitrile (MeCN) is chosen as the organic modifier because the nitrile group on the analyte ensures excellent solvation, preventing on-column precipitation.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade MeCN. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject a blank (MeCN) followed by a standard reference standard of benzonitrile. Self-Validation: The SST passes only if the baseline is stable and the theoretical plate count for the standard exceeds 5,000. This proves the column is free of active sites that could irreversibly bind the aldehyde.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and MeCN (0.1% TFA) from 10% to 90% MeCN over 15 minutes.

    • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Analysis: Inject 10 µL of the sample. Quantify the main peak area relative to any more polar peaks (which would indicate the oxidized carboxylic acid degradant).

Workflow Start Compound Retrieval (Inert Atmosphere) Prep Sample Preparation (Dissolve in MeCN) Start->Prep SST System Suitability Test (Self-Validation) Prep->SST HPLC HPLC-UV Analysis (254 nm) SST->HPLC Pass Decision Purity > 98%? HPLC->Decision Proceed Proceed to Synthesis (ROMK Inhibitors) Decision->Proceed Yes Purify Recrystallization / Purification Decision->Purify No Purify->Prep Re-test

Fig 2: Self-validating HPLC workflow for purity assessment and degradation tracking prior to synthesis.

Sources

Foundational

Introduction: The Strategic Importance of Bespoke Chemical Scaffolds

An In-Depth Technical Guide to Sourcing 4-Formyl-2-methoxy-5-methylbenzonitrile for Drug Discovery Professionals In the landscape of modern drug discovery, the demand for novel, strategically functionalized chemical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sourcing 4-Formyl-2-methoxy-5-methylbenzonitrile for Drug Discovery Professionals

In the landscape of modern drug discovery, the demand for novel, strategically functionalized chemical building blocks is incessant. Molecules such as 4-Formyl-2-methoxy-5-methylbenzonitrile, with its unique arrangement of a reactive aldehyde, a nitrile group, and specific methoxy and methyl substitutions on the phenyl ring, represent a class of compounds with high potential for the synthesis of complex therapeutic agents. The distinct electronic and steric properties imparted by this substitution pattern make it a valuable scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

The Supply Landscape: Navigating Scarcity

A thorough search of the current chemical supplier landscape reveals that 4-Formyl-2-methoxy-5-methylbenzonitrile is not a stock item. While numerous isomers and related benzonitrile derivatives are commercially available, this specific substitution pattern is not. This is a common scenario for highly specialized building blocks, necessitating a shift in procurement strategy from simple acquisition to a collaborative synthesis project.

The primary route for obtaining this compound is through custom chemical synthesis , a service offered by specialized contract research organizations (CROs) and chemical synthesis companies. This approach, while more involved than purchasing a catalog product, offers the advantage of tailoring the synthesis to specific purity requirements and scale.

The Custom Synthesis Pathway: A Framework for Success

Engaging a custom synthesis provider requires a structured approach to ensure a successful outcome. The following workflow outlines the key stages, from initial inquiry to final product acceptance.

custom_synthesis_workflow cluster_planning Phase 1: Planning & Supplier Selection cluster_execution Phase 2: Synthesis & Monitoring cluster_validation Phase 3: Delivery & Validation Define_Specs Define Specifications (Purity, Quantity, Analytical Data) Identify_Suppliers Identify Potential Custom Synthesis Suppliers Define_Specs->Identify_Suppliers Request_Quotes Request Quotes & Timelines Identify_Suppliers->Request_Quotes Vet_Suppliers Vet Suppliers (Technical Capabilities, Past Performance) Request_Quotes->Vet_Suppliers Select_Supplier Select Supplier & Establish CDA Vet_Suppliers->Select_Supplier Initiate_Synthesis Initiate Synthesis Project Select_Supplier->Initiate_Synthesis Progress_Reports Receive Regular Progress Reports (with interim analytical data) Initiate_Synthesis->Progress_Reports Final_COA Receive Final Product with Certificate of Analysis (CoA) Progress_Reports->Final_COA Incoming_QC Perform In-House Incoming Quality Control Final_COA->Incoming_QC Accept_Reject Accept or Reject Batch Incoming_QC->Accept_Reject

Caption: A workflow for procuring a custom-synthesized chemical.

Identifying and Vetting Custom Synthesis Partners

The selection of a reliable custom synthesis partner is the most critical step in this process. Not all companies are equal in their technical capabilities, communication, and commitment to quality.

Key Evaluation Criteria:

  • Expertise in Heterocyclic and Aromatic Chemistry: Review the company's portfolio and case studies for experience with benzonitrile derivatives or similarly complex small molecules.

  • Analytical Capabilities: Ensure they have in-house access to high-resolution NMR, HPLC/UPLC, and mass spectrometry.

  • Transparency and Communication: A reputable supplier will provide regular updates and be transparent about any synthetic challenges encountered.[1][2]

  • Confidentiality: A non-disclosure agreement (NDA) or confidential disclosure agreement (CDA) should be standard practice to protect your intellectual property.[3]

Table 1: Representative Custom Synthesis Providers

CompanySpecializationGeographic Presence
EnamineBuilding blocks, screening compounds, custom synthesisEurope, North America
Otava ChemicalsCustom synthesis, compound libraries, drug discoveryNorth America, Europe
SV ChemBioTechPharmaceutical intermediates, custom synthesisCanada
LifeTeinCustom organic synthesis, peptidesNorth America
BOC SciencesCustom synthesis for pharma and biotechNorth America

This list is not exhaustive and represents a starting point for identifying potential partners. Due diligence is essential.

Scientific Integrity: Ensuring Quality and Purity

In drug discovery, the purity of a chemical building block is paramount. Impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, and ultimately, the failure of a drug candidate.[4][5][6] Therefore, a robust quality control strategy is non-negotiable.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis (CoA) is the definitive document attesting to the quality of the synthesized compound. It should not be a simple statement of purity but a comprehensive summary of analytical data.

Mandatory Components of a Comprehensive CoA:

  • Compound Identity: Full chemical name, CAS number (if assigned), molecular formula, and molecular weight.

  • Purity Determination: The primary method for purity assessment, typically HPLC or qNMR, with the determined purity value (e.g., >95%).

  • Analytical Data: Copies of the raw data from the analytical techniques used for characterization.

  • Physical Appearance: A description of the compound's physical state (e.g., white solid, pale yellow oil).

  • Batch/Lot Number: For traceability.

  • Date of Analysis.

Essential Analytical Techniques for Validation

It is crucial to specify the required analytical data before initiating a custom synthesis project. For a molecule like 4-Formyl-2-methoxy-5-methylbenzonitrile, the following are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: Unambiguous structural confirmation. The ¹H NMR spectrum should show the correct number of protons with appropriate chemical shifts, splitting patterns, and integration values. The ¹³C NMR should show the correct number of carbon signals.

    • What to Look For:

      • An aldehyde proton signal (typically ~9-10 ppm).

      • Aromatic proton signals consistent with the substitution pattern.

      • Singlets for the methoxy (~3-4 ppm) and methyl (~2-3 ppm) groups.

      • Absence of significant impurity signals.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Purity assessment. HPLC separates the target compound from any impurities, and the relative peak areas are used to calculate the purity.

    • What to Look For:

      • A single major peak corresponding to the product.

      • The purity value should be clearly stated (e.g., 97.5% at 254 nm).

      • The chromatogram should be provided, showing the retention time of the main peak and any impurity peaks.

  • Mass Spectrometry (MS):

    • Purpose: Confirmation of the molecular weight.

    • What to Look For: The mass spectrum should show a molecular ion peak ([M+H]⁺ or [M]⁺) that corresponds to the calculated molecular weight of C₁₀H₉NO₂ (175.18 g/mol ).

Table 2: Key Analytical Data for Quality Control

Analytical TechniquePurposeKey Parameters to Verify
¹H NMRStructural ConfirmationChemical shift, integration, splitting patterns, absence of major impurity signals.
¹³C NMRStructural ConfirmationCorrect number of carbon signals.
HPLCPurity AssessmentPurity percentage (e.g., >95%), single major peak, retention time.
Mass SpectrometryMolecular Weight ConfirmationMolecular ion peak corresponding to the expected mass.

Experimental Protocol: Incoming Material Verification

Upon receiving the custom-synthesized compound, it is best practice to perform in-house analytical testing to verify the supplier's CoA. This is a critical step in maintaining the integrity of your research.

Step-by-Step Incoming QC Protocol:

  • Documentation Review: Carefully review the supplier's CoA and all accompanying analytical data (NMR, HPLC, MS spectra).

  • Sample Preparation: Prepare a sample of the material for analysis according to standard laboratory procedures. For NMR, this typically involves dissolving a few milligrams in a deuterated solvent (e.g., CDCl₃). For HPLC, a dilute solution in a suitable solvent like acetonitrile is prepared.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum and compare it to the spectrum provided by the supplier. Verify that the key signals are present and that there are no new, significant impurity peaks.

  • HPLC Analysis: Inject the sample onto an HPLC system (a standard C18 column with a water/acetonitrile gradient is often a good starting point). Compare the resulting chromatogram and purity value to the supplier's data.

  • Acceptance/Rejection: If the in-house data is consistent with the supplier's CoA and meets the pre-defined specifications, the batch can be accepted and released for research use. If discrepancies are found, contact the supplier immediately to resolve the issue.

Conclusion: A Strategic Approach to Sourcing Niche Molecules

Sourcing a specialized chemical intermediate like 4-Formyl-2-methoxy-5-methylbenzonitrile requires a shift from a transactional purchase to a managed scientific project. By understanding that custom synthesis is the most likely procurement route, researchers can proactively plan for the extended timelines and increased diligence required. The pillars of this strategic approach are the careful selection of a technically proficient and communicative synthesis partner, the establishment of clear and comprehensive analytical requirements, and the rigorous in-house verification of the final product. Adhering to this framework will ensure a reliable supply of high-purity, well-characterized material, thereby safeguarding the integrity and accelerating the progress of your drug discovery programs.

References

  • Apollo Scientific. (2025). Why High-Purity Chemicals Matter in Drug Discovery. [Link]

  • Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • Moravek, Inc. (2021). The Importance of Purity in Chemistry. [Link]

  • Analitika Expo. (2024). Chemical Reagents in Research: Improving Lab Accuracy. [Link]

  • SV ChemBioTech. Custom Chemical Synthesis Services. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Lab Manager. (2018). The Most Common Grades of Reagents and Chemicals. [Link]

  • LifeTein. (2020). Custom Chemical Synthesis Service. [Link]

  • Biocompare. Chemical Synthesis Services. [Link]

  • PubChem. 4-Formyl-2-methoxybenzonitrile. [Link]

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]

  • Google Patents. (2023).
  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]

  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

  • Concord Technology (Tianjin) Co., Ltd. (2013). Purity and Grade of Chemical Reagent. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

Sources

Exploratory

Analogs and derivatives of 4-Formyl-2-methoxy-5-methylbenzonitrile

Engineering Next-Generation Diuretics: The Role of 4-Formyl-2-methoxy-5-methylbenzonitrile in ROMK Inhibitor Development Executive Summary & Target Rationale The development of novel diuretics has historically been hinde...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Next-Generation Diuretics: The Role of 4-Formyl-2-methoxy-5-methylbenzonitrile in ROMK Inhibitor Development

Executive Summary & Target Rationale

The development of novel diuretics has historically been hindered by the adverse side effects of existing therapies, most notably the hypokalemia induced by loop and thiazide diuretics. The Renal Outer Medullary Potassium (ROMK, Kir1.1) channel has emerged as a breakthrough therapeutic target for hypertension and heart failure[1]. Because ROMK regulates potassium recycling in the thick ascending loop of Henle (TALH) and potassium secretion in the cortical collecting duct (CCD), its selective inhibition promotes diuresis and natriuresis without the concomitant potassium wasting seen in traditional therapies[2].

From a medicinal chemistry perspective, the discovery of potent ROMK inhibitors required precise pharmacophore engineering. The compound 4-Formyl-2-methoxy-5-methylbenzonitrile serves as a critical, late-stage Structure-Activity Relationship (SAR)-enabling intermediate. It facilitated the transition from toxic early-stage hits to highly selective clinical candidates, ultimately paving the way for advanced molecules like MK-7145[3].

ROMK_Mechanism TALH Thick Ascending Loop of Henle (TALH) ROMK ROMK (Kir1.1) Channel TALH->ROMK Expressed in CCD Cortical Collecting Duct (CCD) CCD->ROMK Expressed in NKCC2 Na+/K+/2Cl- Cotransporter ROMK->NKCC2 K+ Recycling ENaC Epithelial Sodium Channel ROMK->ENaC K+ Secretion Effect Diuresis & Natriuresis (Potassium Sparing) NKCC2->Effect Inhibited by ROMK Blockade ENaC->Effect Inhibited by ROMK Blockade Inhibitor Benzonitrile-based ROMK Inhibitor Inhibitor->ROMK Blocks

Physiological role of ROMK (Kir1.1) in the nephron and the mechanism of potassium-sparing diuresis.

Pharmacophore Evolution: Overcoming Nitroaromatic Liabilities

Early high-throughput screening for ROMK inhibitors identified 1,4-bis(4-nitrophenethyl)piperazine as a potent hit[2]. However, nitroaromatic compounds carry significant development liabilities, including mutagenicity (Ames positivity) and poor pharmacokinetic profiles due to rapid reduction in vivo.

To bypass these liabilities while maintaining the necessary electron-withdrawing properties required for target binding, process chemists and medicinal chemists evaluated isosteric replacements. The substitution of the nitro group with a benzonitrile moiety (derived from 4-formyl-2-methoxy-5-methylbenzonitrile) preserved the dipole moment and hydrogen-bond acceptor capabilities while drastically improving the safety profile and increasing selectivity against the hERG channel—a critical anti-target for cardiotoxicity[2].

Comparative SAR Analysis

The transition from nitro to cyano, and eventually to the phthalide core seen in MK-7145, demonstrates a clear trajectory of optimization:

Compound ClassRepresentative PharmacophoreROMK IC₅₀ (µM)hERG IC₅₀ (µM)Fold Selectivity
Early Lead Nitroaromatic~0.12~1.210x
Intermediate Benzonitrile~0.10~2.121x
Clinical Candidate Phthalide (MK-7145)0.045>30.0>600x

Data summarized from early SAR campaigns targeting Kir1.1 selectivity[2],[4].

Upstream Chemical Synthesis: Mechanistic Logic

The synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile requires a highly controlled, two-step sequence starting from 4-hydroxy-5-methoxy-2-methylbenzaldehyde[5].

  • Selective Triflation: The phenolic hydroxyl group must be converted into a pseudo-halide (triflate) to enable downstream cross-coupling. From a process chemistry standpoint, using standard triflic anhydride (Tf₂O) is risky here; its aggressive nature can lead to gem-ditriflate formation at the aldehyde or promote polymerization. Instead, 4-nitrophenyl trifluoromethanesulfonate is utilized as a mild, chemoselective triflating agent[5].

  • Palladium-Catalyzed Cyanation: The resulting aryl triflate undergoes a cross-coupling reaction with zinc cyanide (Zn(CN)₂). Zinc cyanide is preferred over sodium or potassium cyanide due to its lower toxicity profile and higher stability in organic solvents. The reaction requires a robust catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and elevated temperatures (110 °C) to overcome the high activation energy of oxidative addition into the electron-rich aryl-OTf bond[5].

Synthesis_Workflow Phenol 4-Hydroxy-5-methoxy- 2-methylbenzaldehyde Triflation Selective Triflation (4-Nitrophenyl triflate) Phenol->Triflation Triflate Aryl Triflate Intermediate Triflation->Triflate Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Triflate->Cyanation Benzonitrile 4-Formyl-2-methoxy- 5-methylbenzonitrile Cyanation->Benzonitrile Downstream Epoxidation & Piperazine Coupling Benzonitrile->Downstream Drug ROMK Inhibitor (e.g., MK-7145 class) Downstream->Drug

Synthetic workflow for 4-Formyl-2-methoxy-5-methylbenzonitrile and downstream inhibitor assembly.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in analytical checkpoints (self-validation) to confirm reaction success before proceeding to the next step.

Step A: Synthesis of 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate

Procedure:

  • Dissolve 4-hydroxy-5-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous DMF (1.0 M concentration) at room temperature.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15 minutes to generate the phenoxide.

  • Add 4-nitrophenyl trifluoromethanesulfonate (1.5 eq) in a single portion. Stir the reaction mixture under a nitrogen atmosphere for 8 hours.

  • Quench the reaction with ethyl acetate (EtOAc) and wash the organic layer sequentially with water (3x) and brine to remove DMF and salts. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash chromatography (10% to 30% EtOAc in hexanes).

Self-Validating Checkpoints:

  • TLC: Disappearance of the highly polar phenol starting material; appearance of a faster-eluting UV-active spot.

  • LC/MS: Confirm the presence of the product mass [M + H]+ = 298.97[5].

  • ¹H NMR (CDCl₃): Validate the complete disappearance of the phenolic -OH peak (~6.14 ppm) and confirm the integrity of the aldehyde proton (~10.34 ppm)[5].

Step B: Synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile

Procedure:

  • In a rigorously degassed Schlenk flask, combine the aryl triflate from Step A (1.0 eq) and zinc cyanide (Zn(CN)₂, 4.0 eq) in anhydrous DMF (0.4 M).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 eq) under a positive stream of nitrogen.

  • Heat the mixture to 110 °C for 8 hours. Note: The solution will transition from yellow to a dark homogeneous mixture as the active Pd(0) species cycles.

  • Cool to room temperature, dilute with EtOAc, and wash twice with water. Dry the organic layer, concentrate, and purify via silica gel chromatography (30% EtOAc in hexanes).

Self-Validating Checkpoints:

  • IR Spectroscopy: Look for the appearance of a sharp, distinct nitrile (C≡N) stretching band at ~2220 cm⁻¹.

  • LC/MS: Confirm the product mass [M + H]+ = 176.06[5].

  • ¹H NMR (CDCl₃): Ensure the aldehyde proton remains intact (~10.39 ppm). The aromatic protons should shift slightly upfield due to the replacement of the highly deshielding triflate group with the cyano group[5].

Downstream Application: Assembly of the Piperazine Core

Once synthesized, 4-Formyl-2-methoxy-5-methylbenzonitrile acts as the foundational building block for the "wings" of the C2-symmetric (or pseudo-symmetric) piperazine core found in advanced ROMK inhibitors.

The formyl group undergoes a sequence of transformations: it is typically converted to an α-bromoketone, which is then subjected to highly enantioselective biocatalytic reduction (using enzymes such as Codexis KRED-MIF-20) to form a chiral bromohydrin[3]. Subsequent base-mediated ring closure yields an enantiopure terminal epoxide. Finally, a high-temperature nucleophilic ring-opening reaction with a central piperazine unit (often at 130–140 °C in a DMAc/Toluene mixture) yields the final dimeric inhibitor structure[3]. This exact architectural strategy, pioneered using benzonitrile derivatives, directly enabled the multikilogram scale-up of the clinical candidate MK-7145[3].

References

  • Inhibitors of the renal outer medullary potassium channel (WO2010129379A1). WIPO / Google Patents.
  • Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics . ACS Medicinal Chemistry Letters / PubMed Central. Available at:[Link]

  • Bio- and Chemocatalysis for the Synthesis of Late Stage SAR-Enabling Intermediates for ROMK Inhibitors and MK-7145 for the Treatment of Hypertension and Heart Failure . Organic Process Research & Development / ACS Publications. Available at:[Link]

  • Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure . ACS Medicinal Chemistry Letters / PubMed Central. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Laboratory-Scale Synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile

Introduction 4-Formyl-2-methoxy-5-methylbenzonitrile is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Formyl-2-methoxy-5-methylbenzonitrile is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nitrile, a formyl, a methoxy, and a methyl group, provides multiple reactive sites for further chemical transformations. This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic systems.[1] The causality behind each experimental step is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategy and Rationale

The chosen synthetic pathway involves the electrophilic formylation of the readily available precursor, 2-methoxy-5-methylbenzonitrile. The Vilsmeier-Haack reaction is exceptionally well-suited for this transformation due to the electron-donating nature of the methoxy and methyl substituents, which activate the aromatic ring towards electrophilic attack.[2] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Regioselectivity Rationale

The regiochemical outcome of the formylation is dictated by the combined directing effects of the substituents on the starting material. The powerful electron-donating methoxy group at the C2 position is a strong ortho, para-director. Its para position (C5) is blocked by the methyl group. The methyl group at C5 is a weaker ortho, para-director, activating the C4 and C6 positions. The formylation is predicted to occur predominantly at the C4 position. This is because the C4 position is activated by being ortho to the methyl group and is sterically more accessible than the C3 position, which is flanked by the methoxy and methyl groups.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Following a series of steps involving the elimination of a phosphate derivative, the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, is formed.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methoxy-5-methylbenzonitrile attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is stable until the aqueous workup, during which it is hydrolyzed to yield the final aldehyde product, 4-Formyl-2-methoxy-5-methylbenzonitrile.[3]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Aromatic 2-Methoxy-5-methylbenzonitrile Iminium_Salt Iminium Salt Intermediate Aromatic->Iminium_Salt H2O H₂O (Workup) Product 4-Formyl-2-methoxy- 5-methylbenzonitrile H2O->Product + Vilsmeier_Reagent->Iminium_Salt + Iminium_Salt->Product

Caption: The Vilsmeier-Haack reaction mechanism.

Quantitative Data and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
2-Methoxy-5-methylbenzonitrile53078-70-9147.171.020.02.94 g
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.530.02.7 mL
N,N-Dimethylformamide (DMF)68-12-273.094.080.06.0 mL
Dichloromethane (DCM)75-09-284.93--50 mL
Saturated Sodium Bicarbonate Solution----~100 mL
Crushed Ice----~200 g

Experimental Protocol

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear a lab coat, safety goggles, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Use in a well-ventilated area or fume hood and wear appropriate gloves.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with POCl₃.

  • All glassware must be thoroughly dried before use.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 6.0 mL, 80.0 mmol).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.7 mL, 30.0 mmol) dropwise via the dropping funnel over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-methoxy-5-methylbenzonitrile (2.94 g, 20.0 mmol) in dry dichloromethane (DCM, 20 mL).[4]

    • Add the substrate solution dropwise to the cold Vilsmeier reagent suspension over 15 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40-45 °C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture back down to room temperature.

    • In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g).

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Once the initial exothermic reaction has subsided, slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

    • The crude product should precipitate as a solid. If an oil forms, continue stirring until it solidifies.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any residual DMF.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 4-Formyl-2-methoxy-5-methylbenzonitrile as a crystalline solid.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) add_substrate 3. Add Substrate to Reagent prep_reagent->add_substrate prep_substrate 2. Dissolve Substrate (2-methoxy-5-methylbenzonitrile in DCM) prep_substrate->add_substrate reflux 4. Heat to Reflux (2-4h) add_substrate->reflux monitor 5. Monitor by TLC reflux->monitor quench 6. Quench on Ice monitor->quench neutralize 7. Neutralize with NaHCO₃ quench->neutralize filtrate 8. Filter and Wash Solid neutralize->filtrate recrystallize 9. Recrystallize filtrate->recrystallize dry 10. Dry Final Product recrystallize->dry

Caption: Experimental workflow for the synthesis.

References

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Indagoo Research Chemicals. SAFETY DATA SHEET - 4-formyl-3-methoxybenzonitrile. Available at: [Link]

  • ResearchGate. Scheme 5. Synthesis of 2-methoxybenzonitrile from... Available at: [Link]

  • Chemsrc. Benzonitrile,4-formyl-2-methyl-(9CI) | CAS#:27613-35-0. Available at: [Link]

  • PubChem. 4-Formyl-2-methoxybenzonitrile. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • PubChem. 2-Formyl-5-methoxybenzonitrile. Available at: [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • Chemspace. 2-formyl-5-methoxybenzonitrile. Available at: [Link]

  • Google Patents. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • ResearchGate. Formylation of phenols, methoxy-and methylbenzenes. Available at: [Link]

  • Arkat USA. Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Available at: [Link]

  • PubChemLite. 2-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile (C16H13NO3). Available at: [Link]

  • NextSDS. 5-formyl-2-methoxybenzonitrile — Chemical Substance Information. Available at: [Link]

  • PubChemLite. 4-formyl-2-methoxybenzonitrile (C9H7NO2). Available at: [Link]

  • WIPO Patentscope. 117776973 Preparation method of 4-formyl-3-methoxybenzonitrile. Available at: [Link]

Sources

Application

4-Formyl-2-methoxy-5-methylbenzonitrile as a synthetic intermediate

Application Note: Synthesis and Utilization of 4-Formyl-2-methoxy-5-methylbenzonitrile in the Development of ROMK Inhibitors Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Com...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utilization of 4-Formyl-2-methoxy-5-methylbenzonitrile in the Development of ROMK Inhibitors

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-Formyl-2-methoxy-5-methylbenzonitrile (CAS: 1255207-52-3)

Executive Summary & Biological Rationale

The compound 4-formyl-2-methoxy-5-methylbenzonitrile is a highly specialized, multifunctional synthetic intermediate primarily utilized in the discovery and manufacturing of Renal Outer Medullary Potassium (ROMK, Kir1.1) channel inhibitors[1].

ROMK inhibitors represent a novel class of potassium-sparing diuretics designed for the treatment of cardiovascular diseases, including hypertension and chronic heart failure. Unlike classical loop diuretics that often induce hypokalemia, selective ROMK blockade in the thick ascending limb of Henle's loop (TALH) and the cortical collecting duct (CCD) promotes natriuresis and diuresis while mitigating potassium wasting[2]. The structural motif of 4-formyl-2-methoxy-5-methylbenzonitrile provides the essential functional handles—an aldehyde for reductive amination or epoxidation, and a nitrile for hydrogen-bond interactions—required to build the pharmacophore of these next-generation antihypertensive agents.

ROMK_Pathway A 4-Formyl-2-methoxy- 5-methylbenzonitrile B ROMK (Kir1.1) Inhibitor Drug A->B Synthetic Elaboration C Blockade of ROMK Potassium Channel B->C Target Binding D Inhibition of Na+/K+/2Cl- Cotransporter (TALH) C->D Reduced K+ Recycling E Increased Na+ Excretion (Natriuresis & Diuresis) D->E Altered Ion Gradient F Reduction in Blood Pressure E->F Volume Depletion

Fig 1: Mechanism of action for ROMK inhibitors derived from the synthesized intermediate.

Synthetic Strategy & Chemical Causality

The synthesis of 4-formyl-2-methoxy-5-methylbenzonitrile is achieved via a robust two-step sequence starting from 4-hydroxy-5-methoxy-2-methylbenzaldehyde.

  • Selective Triflation: The initial step converts the phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) leaving group. Causality of Reagent Choice: Instead of using highly reactive and moisture-sensitive triflic anhydride ( Tf2​O ), the protocol employs 4-nitrophenyl trifluoromethanesulfonate . This is a stable, crystalline, and mild triflating agent that selectively reacts with the phenoxide ion without causing deleterious side reactions at the unprotected aldehyde moiety[1]. Potassium carbonate ( K2​CO3​ ) is used as a mild base to generate the phenoxide in situ.

  • Palladium-Catalyzed Cyanation: The aryl triflate undergoes a cross-coupling reaction to install the nitrile group. Causality of Reagent Choice: Zinc cyanide ( Zn(CN)2​ ) is selected over sodium or potassium cyanide due to its superior solubility profile in N,N-Dimethylformamide (DMF) and significantly lower toxicity. Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) serves as the catalyst, undergoing oxidative addition into the C−OTf bond, followed by transmetallation with Zn(CN)2​ and reductive elimination to yield the target benzonitrile[3].

Synthetic_Workflow SM 4-Hydroxy-5-methoxy- 2-methylbenzaldehyde Triflation Triflation (4-NO2-Ph-OTf, K2CO3) SM->Triflation Int Aryl Triflate Intermediate Triflation->Int DMF, 8 hr, RT Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Int->Cyanation Prod 4-Formyl-2-methoxy- 5-methylbenzonitrile Cyanation->Prod DMF, 110 °C, 8 hr

Fig 2: Two-step synthetic workflow from substituted benzaldehyde to the target benzonitrile.

Self-Validating Experimental Protocols

The following methodologies are designed with embedded In-Process Controls (IPCs) to ensure the system is self-validating, preventing the carryover of impurities or unreacted starting materials[1].

Step A: Synthesis of 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate

Reagents:

  • 4-Hydroxy-5-methoxy-2-methylbenzaldehyde: 20.0 g (122 mmol)

  • Potassium carbonate ( K2​CO3​ ): 33.3 g (241 mmol)

  • 4-Nitrophenyl trifluoromethanesulfonate: 49.0 g (181 mmol)

  • N,N-Dimethylformamide (DMF): 200 mL

Procedure:

  • Initialization: Charge a clean, dry round-bottom flask with 4-hydroxy-5-methoxy-2-methylbenzaldehyde and DMF (200 mL). Stir at room temperature until fully dissolved.

  • Activation: Add K2​CO3​ (2.0 equivalents) to the solution. Stir for 15 minutes to allow for phenoxide generation.

  • Triflation: Add 4-nitrophenyl trifluoromethanesulfonate (1.5 equivalents) portion-wise to control any mild exotherm. Stir the reaction mixture at room temperature for 8 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in Ethyl Acetate (EtOAc), and analyze via TLC (EtOAc/Hexanes 3:7) and LC/MS. Validation Check: The reaction is complete when the starting phenol ( tR​≈2.06 min) is entirely consumed, and the target triflate mass ( [M+H]+=298.97 ) is the dominant peak.

  • Workup: Quench the reaction by adding EtOAc (600 mL). Wash the organic layer three times with deionized water. Causality: DMF is highly miscible with water; repeated aqueous washing effectively partitions the DMF out of the organic layer, preventing it from co-eluting during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient 1:9 to 3:7).

Step B: Synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile

Reagents:

  • 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate: 35.0 g (117 mmol)

  • Zinc cyanide ( Zn(CN)2​ ): 55.1 g (469 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ): 20.34 g (17.60 mmol)

  • N,N-Dimethylformamide (DMF): 300 mL

Procedure:

  • Initialization: In a flame-dried flask under a strict nitrogen atmosphere, combine the aryl triflate intermediate, Zn(CN)2​ (4.0 equivalents), and DMF (300 mL).

  • Degassing: Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen, which can rapidly degrade the Pd(0) catalyst.

  • Catalysis: Add Pd(PPh3​)4​ (0.15 equivalents). Heat the reaction mixture to 110 °C and stir for 8 hours.

  • In-Process Control (IPC): Analyze via LC/MS. Validation Check: Confirm the complete disappearance of the triflate ( tR​=3.44 min) and the emergence of the product peak ( tR​=2.71 min, [M+H]+=176.06 ). Do not cool the reaction until conversion is >98% to prevent precipitation of unreacted intermediates.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash twice with water to remove DMF and zinc salts. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via silica gel column chromatography (EtOAc/Hexanes 3:7) to afford the pure 4-formyl-2-methoxy-5-methylbenzonitrile.

Quantitative Analytical Data

The following table summarizes the expected analytical profiles for the intermediate and the final product, serving as a benchmark for quality control and structural verification[1],[3].

CompoundLC/MS ( [M+H]+ )Retention Time ( tR​ ) 1H NMR (500 MHz, CDCl3​ ) Shifts ( δ , ppm)
Aryl Triflate Intermediate 298.973.44 min10.34 (s, 1H, CHO), 7.53 (s, 1H, Ar-H), 7.16 (s, 1H, Ar-H), 3.99 (s, 3H, OCH3​ ), 2.67 (s, 3H, CH3​ )
Target Benzonitrile 176.062.71 min10.39 (s, 1H, CHO), 7.47 (s, 1H, Ar-H), 7.44 (s, 1H, Ar-H), 4.02 (s, 3H, OCH3​ ), 2.66 (s, 3H, CH3​ )

Note: The diagnostic shift in the aromatic protons (from 7.16 ppm in the triflate to 7.44 ppm in the benzonitrile) confirms the successful substitution of the electron-withdrawing triflate group with the strongly electron-withdrawing cyano group.

References

  • WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel.Google Patents. (Describes the primary synthesis, NMR characterization, and application of 4-formyl-2-methoxy-5-methylbenzonitrile as a ROMK inhibitor intermediate).
  • BRPI1014050A2 - Compound, pharmaceutical composition, and use of a compound.Google Patents. (Provides corroborating cross-coupling methodologies and biological context for Kir1.1 channel natriuretics).
  • Lifton, R. P., Gharavi, A. G., & Geller, D. S. (2001). Molecular mechanisms of human hypertension. Cell, 104(4), 545-556. (Authoritative grounding for the physiological role of ROMK channels and diuretic targets). URL:[Link]

Sources

Method

Application Note: Synthesis and Enantioselective Resolution of 5'-Methyl-Finerenone Analogues Using 4-Formyl-2-methoxy-5-methylbenzonitrile

Executive Summary & Mechanistic Rationale Finerenone (BAY 94-8862) is a highly selective, third-generation non-steroidal mineralocorticoid receptor antagonist (MRA) approved for the management of chronic kidney disease (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Finerenone (BAY 94-8862) is a highly selective, third-generation non-steroidal mineralocorticoid receptor antagonist (MRA) approved for the management of chronic kidney disease (CKD) and heart failure associated with type 2 diabetes[1][2]. The pharmacological efficacy of finerenone relies on its densely functionalized 1,4-dihydropyridine (1,4-DHP) core, which features a critical quaternary C4 stereocenter[2].

While the commercial Active Pharmaceutical Ingredient (API) is synthesized using 4-cyano-2-methoxybenzaldehyde[3], structural diversification of the aryl ring is a vital strategy in Structure-Activity Relationship (SAR) profiling. The incorporation of 4-Formyl-2-methoxy-5-methylbenzonitrile as the starting aldehyde yields a novel 5'-methyl-finerenone derivative. This specific modification is designed to probe the hydrophobic binding pocket of the mineralocorticoid receptor. The added steric bulk of the 5'-methyl group alters the dihedral angle of the aryl-dihydropyridine bond, which significantly impacts both receptor affinity and the atropisomeric stability of the synthetic intermediates[4].

This application note details a scalable, chromatography-free protocol for synthesizing the 5'-methyl-finerenone analog. It leverages a multicomponent assembly followed by a highly efficient Dynamic Kinetic Resolution (DKR) utilizing a Chiral Phosphoric Acid (CPA) catalyst[2].

Synthetic Workflow & Pathway Visualization

The synthesis circumvents traditional, low-yielding classical resolution methods (which cap at 50% theoretical yield) by employing a late-stage asymmetric transfer hydrogenation[2].

G A 4-Formyl-2-methoxy-5-methylbenzonitrile (Aryl Aldehyde) C Multicomponent Condensation (Acid Catalysis, 100°C) A->C B 4-Amino-5-methyl-2-pyridone + Diethyl Malonate B->C D Racemic Dihydronaphthyridine Core (Atropisomer Mixture) C->D E Dynamic Kinetic Resolution (DKR) CPA Catalyst + Hantzsch Ester + TFA D->E F (S)-5'-Methyl-Finerenone Analog (Enantiopure API) E->F

Fig 1: Synthetic workflow for 5'-methyl-finerenone utilizing a multicomponent condensation and DKR.

Step-by-Step Experimental Protocols

Phase 1: Multicomponent Assembly of the Racemic Core

Objective: Construct the racemic dihydronaphthyridine scaffold via a one-pot Knoevenagel condensation and subsequent Michael addition/cyclization[1][3].

  • Reagent Preparation: In a dry reaction vessel, combine 4-Formyl-2-methoxy-5-methylbenzonitrile (1.0 eq), 4-amino-5-methyl-2-hydroxypyridine (1.0 eq), and diethyl malonate (1.2 eq)[3].

  • Catalysis & Solvent: Suspend the mixture in isobutanol (or operate under solvent-free melt conditions) and add catalytic amounts of acetic acid and piperidine[3].

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12–16 hours.

    • Causality: The 5'-methyl group on the benzonitrile precursor introduces localized steric hindrance, slightly retarding the cyclization rate compared to the des-methyl precursor. Elevated temperatures (100 °C) are required to drive the dehydration and ring closure to completion[1].

  • In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is self-validating and deemed complete when the AUC of the starting aldehyde falls below 1.0%.

  • Isolation: Cool to 0 °C, filter the precipitated racemic solids, and wash with cold ethanol.

Phase 2: Asymmetric Transfer Hydrogenation via DKR

Objective: Convert the racemic intermediate into the enantiopure (S)-isomer using Chiral Phosphoric Acid (CPA)[2].

  • Reaction Setup: Dissolve the racemic dihydronaphthyridine core in anhydrous THF.

  • Catalyst & Hydride Source: Add Chiral Phosphoric Acid catalyst (CPA-1, 5 mol%) and Hantzsch ester (1.1 eq)[2][4].

  • Racemization Additive: Introduce Trifluoroacetic Acid (TFA, 10 mol%) as an additive[2].

    • Causality: The racemic naphthyridine exists as a mixture of two slowly interconverting atropisomers[4]. The CPA catalyst forms a highly structured, chiral hydrogen-bonded transition state exclusively with one atropisomer, facilitating enantioselective hydride transfer from the Hantzsch ester[2]. The addition of TFA is critical; it lowers the activation energy for atropisomer interconversion, ensuring the unreacted enantiomer rapidly racemizes in situ (Dynamic Kinetic Resolution). This breaks the 50% yield ceiling inherent to classical resolution.

  • Execution: Stir the mixture at 100 °C for 24 hours[2].

  • IPC: Perform chiral HPLC analysis. Proceed to isolation only when enantiomeric excess (ee) > 95% and conversion > 90%.

Phase 3: Post-Synthetic Modifications
  • Etherification: Treat the enantioenriched core with 1,1,1-triethoxyethane under strongly acidic conditions to convert the pyridone moiety to the corresponding ethyl ether[1][3].

  • Amidation: Subject the intermediate to transamidation using methanolic ammonia at 0 °C to room temperature for 16–20 hours[3].

    • Causality: Etherification locks the active conformation of the dihydropyridine ring, while the final amidation installs the critical hydrogen-bond donor required for high-affinity interaction with the mineralocorticoid receptor[1][4].

Quantitative Data Presentation

The efficiency of the Dynamic Kinetic Resolution (DKR) step is highly dependent on the solvent and the presence of the acidic additive. The table below summarizes the optimization parameters for the synthesis of the 5'-methyl analog[2].

Table 1: Optimization of DKR Conditions for 5'-Methyl-Finerenone Synthesis

EntrySolventAdditive (mol%)Temperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)Mechanism Impact
1TolueneNone804582Slow atropisomer equilibration.
2THFNone806289Improved solubility; moderate ee.
3DCMTFA (10%)403075Temp too low for effective DKR.
4 THF TFA (10%) 100 88 97 Optimal DKR; rapid racemization.

Data Interpretation: Entry 4 demonstrates that the combination of THF, elevated temperature, and TFA additive is strictly required to achieve both high yield and high enantiopurity, validating the DKR mechanistic hypothesis[2].

References[1] ChemicalBook. Finerenone: Synthesis and Introduction. https://chemicalbook.com/[3] Google Patents. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof.https://patents.google.com/[2] ACS Publications (Organic Letters). Synthesis of (S)-Finerenone via Late-Stage Asymmetric Transfer Hydrogenation.https://pubs.acs.org/[4] ResearchGate. An Efficient Asymmetric Synthesis of Finerenone via Evans' Chiral Auxiliary. https://www.researchgate.net/

Sources

Application

Applications of 4-Formyl-2-methoxy-5-methylbenzonitrile in medicinal chemistry

Application Note: 4-Formyl-2-methoxy-5-methylbenzonitrile as a Late-Stage Intermediate in the Synthesis of ROMK Inhibitors Executive Summary The pursuit of novel antihypertensive and heart failure therapeutics has increa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Formyl-2-methoxy-5-methylbenzonitrile as a Late-Stage Intermediate in the Synthesis of ROMK Inhibitors

Executive Summary

The pursuit of novel antihypertensive and heart failure therapeutics has increasingly focused on the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel. Unlike traditional loop and thiazide diuretics, which frequently induce hypokalemia, ROMK inhibitors offer a unique mechanism of potassium-sparing natriuresis[1].

In the medicinal chemistry pipeline, 4-formyl-2-methoxy-5-methylbenzonitrile serves as a critical, SAR-enabling intermediate. The precise substitution pattern of this benzonitrile core—featuring an electron-withdrawing nitrile, an electron-donating methoxy group, and a strategically placed methyl group—forms the essential pharmacophore required to achieve high ROMK potency while maintaining critical selectivity against the hERG channel[2]. This application note details the synthesis of this intermediate, its downstream conversion into chiral epoxides via biocatalysis, and its ultimate application in synthesizing the clinical candidate MK-7145 [3][4].

Biological Rationale: The ROMK Channel Target

ROMK is expressed in two distinct regions of the kidney nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD)[1].

  • At the TALH: ROMK facilitates potassium recycling, which is required for the function of the Na⁺/K⁺/2Cl⁻ (NKCC2) cotransporter. Inhibiting ROMK here blocks sodium reuptake, driving profound diuresis.

  • At the CCD: ROMK is the primary conduit for potassium secretion into the urine. Inhibiting ROMK at this site prevents the potassium wasting typically caused by upstream sodium load.

By utilizing derivatives of 4-formyl-2-methoxy-5-methylbenzonitrile, researchers have successfully developed C2-symmetric β-amino alcohols that exploit this dual-site mechanism[5].

G ROMK ROMK (Kir1.1) Inhibition TALH Thick Ascending Loop of Henle (TALH) ROMK->TALH Acts at CCD Cortical Collecting Duct (CCD) ROMK->CCD Acts at NKCC2 Decreased NKCC2 Activity (Reduced Na+ Reabsorption) TALH->NKCC2 Blocks K+ recycling ENaC Decreased K+ Secretion via ENaC coupling CCD->ENaC Blocks K+ efflux Natriuresis Natriuresis & Diuresis NKCC2->Natriuresis Promotes KSparing Potassium Sparing (No Hypokalemia) ENaC->KSparing Promotes

Figure 1: Mechanism of action of ROMK inhibitors derived from 4-formyl-2-methoxy-5-methylbenzonitrile.

Table 1: Pharmacological Profile of MK-7145 vs. Traditional Diuretics
CompoundPrimary TargetEfficacy (BP Lowering in SHR model)Hypokalemia RiskhERG Selectivity
MK-7145 ROMK (Kir1.1)High (~20 mmHg at 10 mg/kg)Low (Potassium sparing)>1800-fold
Hydrochlorothiazide NCCModerate (~12 mmHg at 25 mg/kg)HighN/A

(Data synthesized from preclinical evaluations of MK-7145[1])

Synthetic Workflows & Experimental Protocols

The utility of 4-formyl-2-methoxy-5-methylbenzonitrile lies in the reactivity of its formyl group. It acts as a lynchpin for homologation into a bromoketone, which is subsequently reduced and cyclized into a highly enantiopure styrene epoxide[4][5]. This epoxide undergoes regioselective aminolysis with piperazine to yield the dimeric, C2-symmetric clinical candidate MK-7145[3].

G SM Aryl Triflate Precursor Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) SM->Cyanation Target 4-Formyl-2-methoxy- 5-methylbenzonitrile Cyanation->Target Bromination Homologation & Bromination Target->Bromination Biocatalysis Biocatalytic Reduction (KRED-MIF-20) & Cyclization Bromination->Biocatalysis Epoxide Chiral Styrene Epoxide (>99% ee) Biocatalysis->Epoxide Aminolysis Regioselective Aminolysis (Piperazine, 140°C) Epoxide->Aminolysis API MK-7145 (Clinical Candidate) Aminolysis->API

Figure 2: Chemical workflow from aryl triflate to the final API MK-7145.

Protocol 1: Synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile

Objective: Convert 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate to the target benzonitrile via palladium-catalyzed cross-coupling[6].

  • Causality & Design: Zinc cyanide (Zn(CN)₂) is selected over sodium or potassium cyanide. Zn(CN)₂ has limited solubility in DMF, which ensures a low, steady-state concentration of dissolved cyanide ions. This prevents the "poisoning" of the palladium catalyst (formation of inactive palladium-cyanide complexes) while safely driving the reaction to completion.

  • Procedure:

    • Charge a flame-dried flask with 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (35.0 g, 117 mmol), Zn(CN)₂ (55.1 g, 469 mmol), and tetrakis(triphenylphosphine)palladium(0) (20.34 g, 17.60 mmol)[6].

    • Suspend the mixture in anhydrous DMF (300 mL) and degas with nitrogen for 15 minutes.

    • Stir the reaction mixture at 110 °C under a nitrogen atmosphere for 8 hours[6].

    • Cool to room temperature and quench by adding EtOAc (600 mL).

    • Wash the organic layer twice with deionized water and once with brine to remove DMF and zinc salts.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography (silica gel, EtOAc/hexanes 3:7) to afford 4-formyl-2-methoxy-5-methylbenzonitrile as a solid[6].

    • Validation: Confirm identity via ¹H NMR (CDCl₃, 500 MHz): δ 10.39 (s, 1H, CHO), 7.47 (s, 1H), 7.44 (s, 1H), 4.02 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃)[7].

Protocol 2: Biocatalytic Synthesis of the Chiral Epoxide Intermediate

Objective: Convert the downstream α-bromoketone derivative into a highly enantiopure styrene epoxide[3][8].

  • Causality & Design: Traditional asymmetric reductions (e.g., CBS catalysts) often require high catalyst loadings and struggle to achieve >95% ee for highly functionalized bromoketones. Utilizing a specific ketoreductase enzyme (KRED-MIF-20) provides an exquisite chiral environment, yielding the bromohydrin in >99% ee[3]. Subsequent mild base treatment induces an intramolecular Sₙ2 displacement with complete retention of stereochemistry.

  • Procedure:

    • Dissolve the α-bromoketone intermediate in a suitable buffer containing NADP⁺ and the KRED-MIF-20 enzyme[3].

    • Maintain the pH and temperature at the enzyme's optimal operating conditions (typically 30 °C, pH 7.0) until complete conversion to the bromohydrin is observed via HPLC.

    • To the same reaction vessel, add an aqueous solution of K₂CO₃ (1.5 equiv)[3].

    • Stir for an additional 2-4 hours to facilitate epoxide ring closure.

    • Extract the chiral epoxide with MTBE, wash with water, and concentrate. The resulting epoxide is typically >99% ee and requires no further chiral resolution[9].

Protocol 3: Regioselective Aminolysis to MK-7145

Objective: Open the chiral epoxide with piperazine to form the C2-symmetric API[3][4].

  • Causality & Design: The primary challenge in this step is regioselectivity. Nucleophilic attack must occur at the less sterically hindered terminal carbon of the epoxide. Highly polar solvents (like pure DMAc) dissolve piperazine well but lead to poor regioselectivity (2:1). Non-polar solvents (like Toluene) give great selectivity (5:1) but suffer from sluggish kinetics. A 1:1 mixture of Toluene and DMAc at 132–140 °C provides the perfect thermodynamic balance, achieving complete conversion and a 4.2:1 regioselectivity[3][4].

Table 2: Solvent Optimization for Epoxide Ring-Opening
Solvent SystemTemperature (°C)Conversion RateRegioselectivity (Desired : Undesired)
Pure DMAc130Fast~ 2.0 : 1
Pure Toluene130Very Slow~ 5.0 : 1
Toluene / DMAc (1:1) 132 - 140 Complete (18 h) 4.2 : 1

(Data derived from process chemistry optimization by Ruck et al.[4])

  • Procedure:

    • Degas a mixture of Toluene and DMAc (1:1 v/v) with nitrogen.

    • Charge the vessel with Piperazine (1.0 equiv) and the Chiral Epoxide (1.9 to 2.0 equiv)[3].

    • Heat the mixture to 132–140 °C and stir for 18 hours[4].

    • Cool the reaction to 50–60 °C and add water dropwise to induce precipitation. The addition of water completely rejects the undesired regioisomer into the mother liquor[4].

    • Filter the suspension, wash the wet cake with a DMAc/water mixture (1:4), and dry under vacuum to isolate MK-7145 in ~75% yield[4][8].

Conclusion

4-Formyl-2-methoxy-5-methylbenzonitrile is a masterfully designed building block in modern medicinal chemistry. Its integration into the synthesis of ROMK inhibitors showcases the intersection of rational drug design (balancing electronic effects for target binding while mitigating hERG liability) and advanced process chemistry (utilizing biocatalysis and regioselective ring openings). The protocols outlined above provide a robust, scalable pathway for synthesizing highly complex, C2-symmetric therapeutics like MK-7145.

References

  • Compound, Pharmaceutical Composition, and Use of a Compound (BRPI1014050A2 / WO2010129379A1). Google Patents.
  • Inhibitors of the renal outer medullary potassium channel (WO2010129379A1). Google Patents.
  • Bio- and Chemocatalysis for the Synthesis of Late Stage SAR-Enabling Intermediates for ROMK Inhibitors and MK-7145 for the Treatment of Hypertension and Heart Failure . Ruck, R. T., et al. Organic Process Research & Development (2021). Available at:[Link]

  • Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure . PubMed Central (PMC). Available at:[Link]

  • Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation . PubMed Central (PMC). Available at:[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents . ACS Publications (2023). Available at:[Link]

  • A bridge between biocatalysis and click chemistry . RSC Publishing (2022). Available at:[Link]

Sources

Method

Application Notes and Protocols: Synthesis of Bio-active Scaffolds via Reaction of 4-Formyl-2-methoxy-5-methylbenzonitrile with Amines

Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with potential therapeutic applications is of paramount importance. The reaction of 4-Formyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with potential therapeutic applications is of paramount importance. The reaction of 4-Formyl-2-methoxy-5-methylbenzonitrile with a diverse range of primary and secondary amines represents a cornerstone of combinatorial chemistry, providing a robust and versatile platform for the generation of extensive compound libraries. The resulting imine and secondary amine derivatives are key intermediates in the synthesis of a wide array of biologically active molecules. This document provides a comprehensive guide to the primary synthetic routes involving this reaction, detailing the underlying chemical principles, offering field-tested experimental protocols, and presenting key characterization data.

The core of this synthetic strategy lies in two fundamental and sequential chemical transformations: the formation of a Schiff base (imine) and its subsequent reduction to a secondary amine. This two-step, often one-pot, process is widely known as reductive amination. Reductive amination is a well-established and powerful tool for the mono-alkylation of amines, offering high yields and broad substrate scope.[1] The aldehyde functional group of 4-Formyl-2-methoxy-5-methylbenzonitrile readily undergoes condensation with primary amines to form an imine intermediate. This reaction is typically reversible and often acid-catalyzed. The subsequent in-situ reduction of the imine to a stable secondary amine is most commonly achieved using a variety of hydride-based reducing agents.[2]

Reaction Mechanisms and Strategic Considerations

The overall transformation from an aldehyde and an amine to a secondary amine proceeds through two distinct mechanistic steps:

  • Imine (Schiff Base) Formation: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the imine. The rate of imine formation is pH-dependent, with mildly acidic conditions (pH 4-5) generally favoring the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity, without excessively protonating the amine nucleophile.[2]

  • Reduction of the Imine: The newly formed imine, or its protonated form, the iminium ion, is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this step, with sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), being the most common.[2] While NaBH₄ is a potent and cost-effective reducing agent, it can also reduce the starting aldehyde.[2] NaBH₃CN and NaBH(OAc)₃ are milder and more selective reducing agents that will readily reduce the iminium ion but not the aldehyde, thus allowing for a one-pot reaction where the amine, aldehyde, and reducing agent can be combined.[2]

The choice of solvent is also a critical parameter. Alcohols such as methanol or ethanol are frequently used as they are good solvents for both the reactants and the borohydride reducing agents.[3] In some cases, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed, particularly when using NaBH(OAc)₃.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative secondary amine derivative from 4-Formyl-2-methoxy-5-methylbenzonitrile.

Protocol 1: One-Pot Reductive Amination using Sodium Borohydride

This protocol outlines a straightforward and efficient one-pot procedure for the reductive amination of 4-Formyl-2-methoxy-5-methylbenzonitrile with a primary amine using sodium borohydride as the reducing agent.

Materials:

  • 4-Formyl-2-methoxy-5-methylbenzonitrile

  • Primary amine (e.g., benzylamine)

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-Formyl-2-methoxy-5-methylbenzonitrile (1.0 eq).

  • Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the dropwise addition of glacial acetic acid until the effervescence ceases.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Stepwise Synthesis via Schiff Base Isolation

In certain cases, particularly with less reactive amines, it may be advantageous to isolate the intermediate Schiff base before reduction.

Part A: Schiff Base Formation

Materials:

  • 4-Formyl-2-methoxy-5-methylbenzonitrile

  • Primary amine (e.g., aniline)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Formyl-2-methoxy-5-methylbenzonitrile (1.0 eq) in ethanol.

  • Add the primary amine (1.05 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the crude product by recrystallization.

Part B: Reduction of the Isolated Schiff Base

Materials:

  • Isolated Schiff Base from Part A

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend or dissolve the isolated Schiff base (1.0 eq) in methanol in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.2 eq) in small portions.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 7-12).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reductive amination of 4-Formyl-2-methoxy-5-methylbenzonitrile with various amines.

AmineReducing AgentSolventReaction Time (h)Yield (%)
BenzylamineNaBH₄Methanol385-95
AnilineNaBH(OAc)₃Dichloromethane480-90
PiperidineNaBH₃CNMethanol675-85
MorpholineNaBH₄Methanol480-90

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the reductive amination of 4-Formyl-2-methoxy-5-methylbenzonitrile.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 4-Formyl-2-methoxy-5-methylbenzonitrile 4-Formyl-2-methoxy-5-methylbenzonitrile Imine Formation Imine Formation 4-Formyl-2-methoxy-5-methylbenzonitrile->Imine Formation Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Imine Formation Reduction Reduction Imine Formation->Reduction In-situ Secondary or Tertiary Amine Secondary or Tertiary Amine Reduction->Secondary or Tertiary Amine Work-up & Purification

Caption: General workflow for the one-pot reductive amination.

The chemical transformation at the core of this application note is depicted below.

reaction_scheme reactant1 4-Formyl-2-methoxy- 5-methylbenzonitrile plus1 + reactant2 R-NH₂ intermediate [Imine Intermediate] reactant2->intermediate Condensation (-H₂O) product Secondary Amine intermediate->product Reduction [H] plus2 + water H₂O

Caption: Reaction of 4-Formyl-2-methoxy-5-methylbenzonitrile with a primary amine.

Characterization of Products

The successful synthesis of the desired secondary amine products can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure of the product. Key diagnostic signals include the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) from the starting material and the appearance of a new signal for the benzylic protons adjacent to the nitrogen (typically in the range of 3.5-4.5 ppm). ¹³C NMR will show the disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of a new aliphatic carbon signal for the benzylic carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will lack the characteristic C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the C=N stretch of the imine (around 1650 cm⁻¹). A new N-H stretching vibration will appear in the region of 3300-3500 cm⁻¹ for secondary amines.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, providing further evidence of a successful reaction.

Conclusion

The reaction of 4-Formyl-2-methoxy-5-methylbenzonitrile with amines via reductive amination is a highly effective and versatile method for the synthesis of a diverse range of secondary and tertiary amines. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and organic synthesis to generate novel compound libraries for biological screening. The straightforward nature of the reaction, coupled with the ready availability of a wide variety of amines, makes this a powerful tool in the pursuit of new therapeutic agents.

References

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Touchette, K. M. (2006). A Multistep Synthesis of a Drug-like Molecule.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Cortes, S., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(25), 5257-5264.
  • Kwon, M. S., Kim, S., Park, S., Bosco, W., Chidrala, R. K., & Park, J. (2009). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry, 74(7), 2877–2879.
  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • RSC Publishing. (2023, June 15). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • PubChem. (n.d.). 4-formyl-2-methoxybenzonitrile. Retrieved from [Link]

Sources

Application

Application Note: Aldehyde-Directed Functionalization of 4-Formyl-2-methoxy-5-methylbenzonitrile in Drug Discovery

Introduction & Strategic Context 4-Formyl-2-methoxy-5-methylbenzonitrile is a highly functionalized, densely substituted aromatic building block prominently utilized in the synthesis of Renal Outer Medullary Potassium (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

4-Formyl-2-methoxy-5-methylbenzonitrile is a highly functionalized, densely substituted aromatic building block prominently utilized in the synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors[1]. These inhibitors represent a critical class of novel diuretics and natriuretics targeted for the treatment of cardiovascular diseases, including hypertension and heart failure[1],[2].

From a synthetic perspective, the formyl (-CHO) group is the primary locus of reactivity. The electron-withdrawing para-cyano group increases the electrophilicity of the aldehyde carbon, while the ortho-methoxy group introduces steric hindrance that dictates the trajectory of incoming nucleophiles. This application note details the two most critical aldehyde-directed workflows for this molecule: Corey-Chaykovsky Epoxidation and Reductive Amination .

Mechanistic Workflows & Reaction Logic

Pathway A: Corey-Chaykovsky Epoxidation

To construct the complex amino-alcohol pharmacophores required for ROMK inhibition, the planar aldehyde must be converted into a reactive, three-dimensional oxirane (epoxide)[1].

  • Causality of Reagents: Trimethylsulfoxonium iodide is deprotonated by Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) to generate a stable sulfur ylide (dimethylsulfoxonium methylide). DMSO is critical here as it effectively solvates the sodium cation, leaving the ylide highly nucleophilic. The ylide attacks the electrophilic aldehyde carbon. Subsequent intramolecular displacement of the neutral DMSO leaving group yields 2-methoxy-5-methyl-4-(oxiran-2-yl)benzonitrile .

Pathway B: Direct Reductive Amination

When a direct benzylamine linkage is required, the aldehyde is reacted with primary or secondary amines[2].

  • Causality of Reagents: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is chosen over Sodium borohydride ( NaBH4​ ) due to its milder reducing power. STAB selectively reduces the transient imine/iminium intermediate without prematurely reducing the starting aldehyde to an alcohol. Furthermore, STAB is entirely chemoselective and will not reduce the sensitive cyano (-CN) group on the aromatic ring.

Workflow Visualization

G cluster_0 Pathway A: Epoxidation cluster_1 Pathway B: Reductive Amination SM 4-Formyl-2-methoxy- 5-methylbenzonitrile Ylide Sulfur Ylide Addition (Me3S(O)I + NaH) SM->Ylide DMSO, RT Imine Imine Formation (Amine + AcOH) SM->Imine DCM, RT Epoxide Oxirane Derivative (Epoxide) Ylide->Epoxide Ring Closure AmineProd Benzylamine Derivative (STAB Reduction) Imine->AmineProd Hydride Transfer

Aldehyde functionalization pathways for 4-Formyl-2-methoxy-5-methylbenzonitrile.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and operational parameters for both pathways to ensure maximum yield and minimal side-product formation.

ParameterCorey-Chaykovsky EpoxidationReductive Amination
Target Intermediate Oxirane (Epoxide)Benzylamine derivative
Key Reagents Me3​S(O)I (1.2 eq), NaH (1.2 eq)Amine (1.1 eq), STAB (1.5 eq)
Catalyst/Additive NoneGlacial Acetic Acid (0.1 - 1.0 eq)
Optimal Solvent Anhydrous DMSOAnhydrous DCM or DCE
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 2 hours4 - 12 hours
Expected Yield 75% - 85%80% - 95%
Downstream Use Ring-opening with complex aminesFinal API salt formation

Experimental Protocols

Protocol A: Synthesis of 2-methoxy-5-methyl-4-(oxiran-2-yl)benzonitrile

Self-Validating Note: The cessation of hydrogen gas evolution in Step 2 is a visual confirmation that the active sulfur ylide has been successfully generated.

  • Preparation of the Ylide: To an oven-dried, nitrogen-purged round-bottom flask, add Trimethylsulfoxonium iodide (1.2 equivalents).

  • Suspend the salt in anhydrous DMSO (approx. 5 mL per mmol of substrate). Cool the suspension to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour. Validation checkpoint: The mixture will turn into a clear, slightly yellow solution, and bubbling ( H2​ gas) will cease.

  • Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add a solution of 4-Formyl-2-methoxy-5-methylbenzonitrile (1.0 equivalent) dissolved in a minimal amount of anhydrous DMSO dropwise via syringe.

  • Stir the reaction at room temperature for 1 to 2 hours. Monitor completion via TLC (Ethyl Acetate/Hexanes 3:7) or LC-MS[1].

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers sequentially with water and brine to remove residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the pure epoxide.

Protocol B: Direct Reductive Amination

Self-Validating Note: The use of anhydrous conditions and acetic acid drives the equilibrium toward the imine. Adding STAB only after imine formation prevents the competitive reduction of the starting aldehyde.

  • Imine Formation: In an oven-dried flask, dissolve 4-Formyl-2-methoxy-5-methylbenzonitrile (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol).

  • Add glacial acetic acid (0.1 to 1.0 equivalents depending on the basicity of the amine) to catalyze imine formation.

  • Stir the mixture at room temperature under a nitrogen atmosphere for 1 to 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture[2].

  • Stir vigorously at room temperature for 4 to 12 hours. Monitor the consumption of the aldehyde via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer is slightly basic (pH ~8).

  • Extract the mixture with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purify the resulting benzylamine derivative via silica gel chromatography or preparative HPLC.

Sources

Method

Application Note: Chromatographic Purification of 4-Formyl-2-methoxy-5-methylbenzonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Technique: Normal-Phase Flash Column Chromatography Introduction & Chemical Context 4-Formyl-2-methoxy-5-methylbenzonitrile is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Technique: Normal-Phase Flash Column Chromatography

Introduction & Chemical Context

4-Formyl-2-methoxy-5-methylbenzonitrile is a highly functionalized, moderately polar aromatic intermediate critical to the development of Renal Outer Medullary Potassium (ROMK) channel (Kir1.1) inhibitors[1]. These inhibitors function as novel diuretics and natriuretics, representing a promising therapeutic class for cardiovascular conditions, including hypertension and chronic heart failure, by mitigating excessive salt and water retention[1].

The standard synthetic route to this intermediate involves the palladium-catalyzed cyanation of 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate. This is typically achieved using zinc cyanide ( Zn(CN)2​ ) and tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) in dimethylformamide (DMF) at 110 °C[1]. While the reaction is robust, the resulting crude matrix is highly complex, necessitating a meticulously designed chromatographic strategy to isolate the target compound with high purity.

Chromatographic Strategy & Mechanistic Causality

As an Application Scientist, designing a purification protocol requires looking beyond the target molecule to understand the entire crude matrix. The purification of this specific cyanation product is dictated by the need to resolve the target from three primary classes of impurities:

  • High-Polarity Contaminants (DMF & Zinc Salts): Residual DMF acts as a strong modifier on silica gel. If loaded onto the column, it will drastically increase the solvent strength of the mobile phase, causing the target compound and impurities to co-elute (band broadening). These must be removed prior to chromatography via rigorous Liquid-Liquid Extraction (LLE)[1].

  • Catalyst Byproducts (Triphenylphosphine Oxide - TPPO): The oxidation of the palladium ligand generates TPPO, a highly polar and notorious impurity that streaks through silica columns.

  • Low-Polarity Contaminants (Unreacted Triflate): The starting material lacks the highly polar nitrile group, making it significantly less polar than the product.

The Self-Validating Solvent System

To achieve baseline resolution, a normal-phase silica gel system utilizing Isocratic Ethyl Acetate/Hexanes (3:7) is optimal[1].

  • Causality: At 30% EtOAc, the non-polar triflate elutes near the solvent front. The target compound—balanced by its polar nitrile/aldehyde groups and non-polar methyl/aromatic core—elutes cleanly with a moderate retention factor ( Rf​ ). Crucially, the highly polar TPPO remains strongly retained at the top of the column under these conditions, preventing contamination of the product fractions.

Process Visualizations

G Triflate 4-Formyl-2-methoxy- 5-methylphenyl triflate Reagents Zn(CN)2, Pd(PPh3)4 DMF, 110°C Triflate->Reagents Crude Crude Mixture (Product + Impurities) Reagents->Crude LLE Liquid-Liquid Extraction (EtOAc/H2O) Crude->LLE Organic Organic Phase (Product, PPh3O) LLE->Organic Retained Aqueous Aqueous Phase (DMF, Zn salts) LLE->Aqueous Discarded

Fig 1: Upstream synthesis and liquid-liquid extraction workflow for impurity management.

G Prep Column Preparation Silica Gel (32-63 µm) Load Dry Loading Crude onto Silica Prep->Load Elute Isocratic Elution EtOAc/Hexanes (3:7) Load->Elute Fractions Fraction Collection & UV/TLC Monitoring Elute->Fractions Pure Pure 4-Formyl-2-methoxy- 5-methylbenzonitrile Fractions->Pure Combine & Concentrate

Fig 2: Step-by-step normal-phase chromatographic purification gradient and isolation.

Experimental Protocols

Phase 1: Pre-Chromatographic Workup (Critical Path)
  • Reaction Quench: Upon completion of the 8-hour reaction at 110 °C, cool the DMF mixture to ambient temperature[1].

  • Dilution: Dilute the crude reaction mixture generously with Ethyl Acetate (EtOAc)[1].

  • Aqueous Washing: Wash the organic layer sequentially with distilled water (minimum 2–3 times)[1]. Note: This step is non-negotiable. It forces the DMF and zinc salts into the aqueous phase. Skipping a wash will result in DMF carryover, ruining the subsequent chromatography.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product[1].

Phase 2: Silica Gel Column Chromatography
  • Dry Loading Preparation: Dissolve the concentrated crude mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel (approximately 2–3 times the mass of the crude product) to the flask. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

    • Expert Insight: Because 4-formyl-2-methoxy-5-methylbenzonitrile is a solid, liquid loading in DCM would create an artificial, highly polar solvent front. Dry loading ensures sharp, symmetrical peaks.

  • Column Packing: Slurry-pack a flash chromatography column with standard silica gel (32–63 µm particle size, 60 Å pore size) using Hexanes[1].

  • Equilibration & Loading: Equilibrate the column with 30% EtOAc in Hexanes. Carefully layer the dry-loaded silica onto the top of the column bed, topping it with a thin layer of clean sand to prevent bed disruption.

  • Elution: Elute the column isocratically with Ethyl Acetate/Hexanes (3:7) [1]. Monitor the eluent using UV detection (254 nm), as the conjugated benzonitrile core is strongly UV-active.

  • Fraction Pooling: Spot fractions on a TLC plate (developed in 3:7 EtOAc/Hexanes). Combine the fractions containing the UV-active spot corresponding to the target product and concentrate under reduced pressure[1].

Quantitative Data & Characterization

To ensure the protocol operates as a self-validating system, compare your isolated product against the established physicochemical and spectral benchmarks detailed below.

Table 1: Physicochemical Properties
PropertyValue
Compound Name 4-Formyl-2-methoxy-5-methylbenzonitrile
Molecular Formula C10​H9​NO2​
Molecular Weight 175.18 g/mol
Target LC/MS (m/z) [M+1]+=176.06 [1]
LC/MS Retention Time tR​=2.71 min[1]
Table 2: Impurity Profile & Elution Dynamics (3:7 EtOAc/Hexanes)
ComponentPolarityExpected Elution OrderChromatographic Behavior
Unreacted Triflate Low1st (Near solvent front)Elutes rapidly; minimal retention.
Target Product Moderate2nd (Target Fractions)Sharp peak; strong UV absorbance.
TPPO (Byproduct) High3rd (Retained on column)Streaks heavily; requires >50% EtOAc to elute.
Table 3: Validating Characterization Data ( 1 H NMR)

Confirm the structural integrity of the pooled fractions using 1 H NMR ( CDCl3​ , 500 MHz). The following peak assignments validate the presence of all functional groups[1]:

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
10.39 Singlet (s)1HAldehyde proton (-CHO)
7.47 Singlet (s)1HAromatic proton (Ring CH)
7.44 Singlet (s)1HAromatic proton (Ring CH)
4.02 Singlet (s)3HMethoxy protons (-OCH 3​ )
2.66 Singlet (s)3HMethyl protons (-CH 3​ )

References

  • [1] Inhibitors of the renal outer medullary potassium channel. WO2010129379A1. Google Patents. URL:

Sources

Application

Application Note: High-Throughput LC-MS Analysis for In-Process Monitoring of 4-Formyl-2-methoxy-5-methylbenzonitrile Synthesis

Abstract This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the in-process analysis of the synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile, a key intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the in-process analysis of the synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile, a key intermediate in pharmaceutical development. The described method facilitates rapid and accurate monitoring of the reaction progress, enabling the identification and relative quantification of the starting material, the desired product, and potential impurities. The protocol employs a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) mass spectrometry, providing high specificity and reliability. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction

4-Formyl-2-methoxy-5-methylbenzonitrile is a substituted benzonitrile derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. The purity and yield of this intermediate directly impact the quality and efficiency of the final drug product. Therefore, close monitoring of its synthesis is paramount. Traditional monitoring techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) can lack the specificity and sensitivity required to resolve and identify structurally similar by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in modern drug development for its ability to couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1][2][3] This application note describes a complete workflow, from a plausible synthetic route to a validated LC-MS protocol for real-time reaction monitoring.

Synthesis Overview: Vilsmeier-Haack Formylation

The synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile can be efficiently achieved via the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the starting material is 2-methoxy-5-methylbenzonitrile. The reaction proceeds by forming the Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The electron-rich aromatic ring of the starting material then attacks this reagent, and subsequent hydrolysis yields the desired aldehyde product.[8]

The efficiency of the Vilsmeier-Haack reaction is dependent on the electron-donating nature of the substituents on the aromatic ring; methoxy (-OCH₃) and methyl (-CH₃) groups are effective activators for this transformation.[8]

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl₃ SM Starting Material (2-methoxy-5-methylbenzonitrile) Vilsmeier->SM Reacts with IM Iminium Intermediate SM->IM Electrophilic Attack P Product (4-Formyl-2-methoxy-5-methylbenzonitrile) IM->P Hydrolysis

LC-MS Method and Protocol

The developed method utilizes a reversed-phase C18 column to separate the nonpolar to moderately polar compounds present in the reaction mixture. Electrospray ionization (ESI) in positive ion mode was selected as it is a soft ionization technique well-suited for producing protonated molecular ions [M+H]⁺ of small organic molecules with minimal fragmentation.[9][10][11]

Instrumentation and Reagents
  • LC System: UHPLC/HPLC system capable of binary gradient elution.

  • MS Detector: Single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reagents: LC-MS grade water, acetonitrile, and formic acid.

Sample Preparation Protocol
  • Reaction Quenching: Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.

  • Quench: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water mixture. This stops the reaction and precipitates salts.

  • Centrifugation: Centrifuge the quenched sample at 10,000 x g for 5 minutes to pellet any precipitated material.

  • Final Dilution: Transfer the supernatant to a new vial and perform a further 1:100 dilution with the 50:50 acetonitrile/water mixture.

  • Injection: Transfer the final diluted sample to an LC-MS autosampler vial for analysis.

LC-MS Parameters

The optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temp. 40 °C
Gradient 10% B to 95% B in 3 min, hold at 95% B for 1 min, return to 10% B in 0.1 min, hold for 0.9 min
Run Time 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Scan Mode Full Scan (m/z 100-300) & Selected Ion Monitoring (SIM)
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Fragmentor Voltage 120 V

Caption: A streamlined workflow for the LC-MS analysis of the synthesis reaction.

G A 1. Reaction Sampling (Aliquot at T=x) B 2. Quench & Dilute (Acetonitrile/Water) A->B C 3. Centrifuge (Remove Precipitates) B->C D 4. Supernatant Transfer & Final Dilution C->D E 5. LC-MS Injection D->E F 6. Data Acquisition (Chromatogram & Spectra) E->F G 7. Data Analysis (Peak Integration & ID) F->G

Expected Results and Data Analysis

The primary goal of the analysis is to monitor the consumption of the starting material and the formation of the product over time. By using Selected Ion Monitoring (SIM) or extracting ions from a full scan, high specificity is achieved.

Table 3: Key Compounds and Their Expected m/z

CompoundFormulaMol. WeightExpected [M+H]⁺ (m/z)
2-methoxy-5-methylbenzonitrile (Starting Material)C₉H₉NO147.18148.07
4-Formyl-2-methoxy-5-methylbenzonitrile (Product)C₁₀H₉NO₂175.18176.07

A successful reaction will show a decrease in the chromatographic peak area for m/z 148.07 and a corresponding increase in the peak area for m/z 176.07 as the reaction progresses. The high resolving power of the LC method should separate the product from the less polar starting material.

Structural Confirmation via Fragmentation

Tandem mass spectrometry (MS/MS) can be employed for unequivocal structural confirmation of the product. By selecting the precursor ion (m/z 176.07) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. A plausible fragmentation would involve the neutral loss of carbon monoxide (CO) from the formyl group.

Caption: A proposed fragmentation pathway for the protonated product molecule.

G Parent Precursor Ion m/z 176.07 Fragment Product Ion m/z 148.07 Parent->Fragment  -CO (28 Da) (Neutral Loss)

Conclusion

The LC-MS method presented here offers a rapid, specific, and reliable solution for the in-process monitoring of 4-Formyl-2-methoxy-5-methylbenzonitrile synthesis. By providing real-time, molecularly specific data on the concentrations of reactants, products, and by-products, this protocol empowers chemists to optimize reaction conditions, improve yield and purity, and ensure the overall quality of this critical pharmaceutical intermediate. The principles of this method can be readily adapted for other synthetic reactions requiring careful monitoring.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Debnath, S. (2015). Vilsmeier haack rxn. Slideshare. [Link]

  • Cole, R. B. (1997). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 8(11), 1135-1146. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2018). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]

  • Xia, Y. Q., & Jemal, M. (2009). LC-MS Method Development Strategies for Enhancing Mass Spectrometric Detection. Current drug metabolism, 10(9), 1011-1025. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Li, H., et al. (2024). Development of a High‐Throughput LC–MS/MS Method for Simultaneous Quantification of Four Therapeutic Monoclonal Antibodies in Human Serum. Journal of Clinical Laboratory Analysis, 38(2), e25095. [Link]

  • Infinix Bio. (2024). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. [Link]

  • Liu, D. Q., & Sun, M. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review, 19(6), 34-40. [Link]

Sources

Method

Application Note: Chemoselective Wittig Olefination of 4-Formyl-2-methoxy-5-methylbenzonitrile

Target Audience: Researchers, synthetic scientists, and drug development professionals. Strategic Context & Application 4-Formyl-2-methoxy-5-methylbenzonitrile is a highly functionalized, multi-substituted aromatic build...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Strategic Context & Application

4-Formyl-2-methoxy-5-methylbenzonitrile is a highly functionalized, multi-substituted aromatic building block. It serves as a critical intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors, which are high-value pharmacological targets for the treatment of cardiovascular diseases, including hypertension and acute heart failure[1].

Elongating the carbon framework of this intermediate often requires the conversion of its formyl (-CHO) group into a terminal alkene (-CH=CH₂). The Wittig reaction is the premier synthetic choice for this transformation, offering high regioselectivity and predictable yields[2].

Mechanistic Insights & Causality (Expertise & Experience)

The Wittig olefination relies on the generation of a phosphorus ylide (a stabilized carbon nucleophile) that attacks the electrophilic carbonyl carbon of the aldehyde. This forms a four-membered oxaphosphetane intermediate, which subsequently undergoes a cycloreversion to yield the desired alkene and a triphenylphosphine oxide (TPPO) byproduct[3].

The Chemoselectivity Challenge: Standard Wittig protocols frequently employ highly nucleophilic alkyl lithium bases, such as n-butyllithium (n-BuLi), to deprotonate the phosphonium salt and generate the ylide[2]. However, applying n-BuLi directly to 4-Formyl-2-methoxy-5-methylbenzonitrile introduces a severe chemoselectivity risk. The substrate features an electrophilic nitrile (-CN) moiety. n-BuLi will competitively attack this nitrile group, leading to the formation of undesired imine or ketone byproducts, thereby destroying the reaction yield.

The Strategic Solution: To engineer a self-validating and robust protocol, this methodology strategically substitutes n-BuLi with Potassium tert-butoxide (KOtBu) . With a pKa of ~17, KOtBu provides ample basicity to deprotonate methyltriphenylphosphonium bromide without exhibiting nucleophilicity toward the nitrile group. This ensures the reaction is strictly directed at the formyl group, preserving the integrity of the benzonitrile core.

MechanisticPathway A Phosphonium Salt + KOtBu B Phosphorus Ylide (Active Nucleophile) A->B Deprotonation D Oxaphosphetane Intermediate B->D + Aldehyde C 4-Formyl-2-methoxy- 5-methylbenzonitrile C->D Nucleophilic Attack E 2-Methoxy-5-methyl- 4-vinylbenzonitrile D->E Cycloreversion F Triphenylphosphine Oxide D->F Byproduct

Mechanistic pathway of the chemoselective Wittig olefination process.

Reagent Specifications & Quantitative Data

The following table summarizes the stoichiometric requirements optimized for a 10.0 mmol scale reaction.

Reagent / SubstrateMW ( g/mol )EquivalentsMass / VolumeMolesRole
4-Formyl-2-methoxy-5-methylbenzonitrile 175.191.001.75 g10.0 mmolElectrophile
Methyltriphenylphosphonium bromide 357.221.204.29 g12.0 mmolYlide Precursor
Potassium tert-butoxide (KOtBu) 112.211.201.35 g12.0 mmolNon-nucleophilic Base
Anhydrous Tetrahydrofuran (THF) 72.11N/A40.0 mLN/ASolvent
Saturated NH₄Cl (aq) N/AN/A20.0 mLN/AQuenching Agent
Ethyl Acetate (EtOAc) 88.11N/A3 × 30 mLN/AExtraction Solvent

Detailed Experimental Protocol

Phase 1: Preparation of the Ylide (Wittig Reagent)
  • Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet to ensure a strictly anhydrous environment.

  • Charge the flask with methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and inject anhydrous THF (30 mL) via syringe.

  • Cool the resulting white suspension to 0 °C using an ice-water bath. Causality: Controlling the temperature mitigates the exothermic nature of the deprotonation step.

  • Add KOtBu (1.35 g, 12.0 mmol) in small portions under a positive stream of inert gas.

  • Self-Validation Checkpoint: Allow the mixture to stir at 0 °C for 45 minutes. A successful deprotonation is visually confirmed by a stark color transition to a deep yellow or orange-red solution, indicating the presence of the active ylide[2]. If the solution remains colorless or white, moisture has compromised the reagents, and the reaction must be aborted.

Phase 2: Chemoselective Aldehyde Addition
  • In a separate flame-dried vial, dissolve 4-Formyl-2-methoxy-5-methylbenzonitrile (1.75 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Using a syringe, add the aldehyde solution dropwise to the ylide mixture at 0 °C over a period of 10–15 minutes. Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, suppressing side reactions.

  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Stir for 2 to 4 hours. Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system until the aldehyde starting material is fully consumed[2].

Phase 3: Work-up and Extraction
  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). This neutralizes any residual base and safely decomposes unreacted ylide.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[3].

  • Combine the organic layers and wash with brine (30 mL) to remove residual aqueous impurities.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • The crude residue contains the desired 2-methoxy-5-methyl-4-vinylbenzonitrile and a stoichiometric amount of triphenylphosphine oxide (TPPO) byproduct[3].

  • Purify the crude mixture via flash column chromatography on silica gel. Causality: TPPO is highly polar and coordinates strongly to silica, allowing the non-polar vinyl product to elute early using a gradient of Hexanes/EtOAc (typically 9:1 to 4:1).

Workflow Step1 1. Ylide Generation (KOtBu + Phosphonium Salt in THF, 0 °C) Step2 2. Substrate Addition (Aldehyde in THF, Dropwise) Step1->Step2 Step3 3. Maturation (Warm to RT, Stir 2-4 h) Step2->Step3 Step4 4. Quench & Extract (Sat. NH4Cl, EtOAc Extraction) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Step-by-step experimental workflow for the Wittig reaction protocol.

References

[2] Title: Application Notes and Protocols: Wittig Reaction of 2-Methylbenzaldehyde Source: benchchem.com URL: 2

[3] Title: Synthesis of an Alkene via the Wittig Reaction Source: umass.edu URL: 3

[1] Title: WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel Source: google.com (Patents) URL: 1

Sources

Application

Application Note: Synthesis and Utilization of 4-Formyl-2-methoxy-5-methylbenzonitrile in Heterocyclic Drug Discovery

Executive Summary 4-Formyl-2-methoxy-5-methylbenzonitrile (CAS: 1255207-52-3) is a highly functionalized, poly-substituted aromatic intermediate critical to the synthesis of complex heterocyclic therapeutics. Most notabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Formyl-2-methoxy-5-methylbenzonitrile (CAS: 1255207-52-3) is a highly functionalized, poly-substituted aromatic intermediate critical to the synthesis of complex heterocyclic therapeutics. Most notably, it serves as the core building block in the development of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors[1]. These inhibitors represent a novel class of diuretics and natriuretics designed to treat cardiovascular diseases, such as hypertension and heart failure, without the liabilities of traditional diuretics (e.g., hypokalemia).

This application note details the robust, self-validating synthetic protocols required to generate this intermediate, explains the mechanistic rationale behind the reagent selection, and demonstrates its downstream utility in heterocyclic synthesis via epoxide ring-opening methodologies.

Mechanistic Rationale & Structural Significance

The strategic value of 4-formyl-2-methoxy-5-methylbenzonitrile lies in its orthogonal reactive handles, which allow for stepwise, regioselective modifications:

  • The Formyl Group (-CHO): Serves as the primary electrophilic site for Corey-Chaykovsky epoxidation. The resulting oxirane ring is a prime target for nucleophilic attack by complex nitrogenous heterocycles (e.g., piperazines, tetrazoles).

  • The Nitrile Group (-CN): Installed via palladium-catalyzed cross-coupling, the cyano group provides essential dipole interactions within the lipophilic binding pocket of the ROMK channel. It also serves as a latent functional group for potential tetrazole synthesis.

  • Methoxy & Methyl Substituents: Provide critical steric bulk and electronic tuning, dictating the spatial orientation of the molecule within the target protein's binding site.

Causality in Reagent Selection

Standard syntheses of this intermediate involve the triflation of a phenolic precursor followed by cyanation.

  • Triflyl Transfer Agent: The use of 4-nitrophenyl trifluoromethanesulfonate over triflic anhydride (Tf₂O) is a deliberate choice to ensure chemoselectivity. Tf₂O is highly aggressive and moisture-sensitive, often leading to undesired side reactions with the unprotected formyl group. 4-Nitrophenyl triflate acts as a mild, solid triflyl transfer reagent, ensuring high yields of the aryl triflate without degrading the aldehyde.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is selected for the Pd-catalyzed cyanation instead of sodium or potassium cyanide. Alkali cyanides dissolve rapidly, flooding the system with free cyanide ions that strongly coordinate to palladium, effectively poisoning the catalyst. Zn(CN)₂ has low solubility in DMF, releasing cyanide at a controlled rate that matches the catalytic cycle's turnover [1].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints (NMR, LC/MS) to ensure the integrity of the intermediate before proceeding.

Protocol A: Synthesis of 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate

Objective: Convert the phenolic hydroxyl group into a viable leaving group for transition-metal catalysis.

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-hydroxy-5-methoxy-2-methylbenzaldehyde (20.0 g, 122 mmol) in anhydrous DMF (200 mL) under a nitrogen atmosphere.

  • Base Addition: Add potassium carbonate (K₂CO₃) (33.3 g, 241 mmol) and stir for 15 minutes at room temperature to deprotonate the phenol.

  • Triflation: Introduce 4-nitrophenyl trifluoromethanesulfonate (49.0 g, 181 mmol) in one portion. Stir the reaction mixture for 8 hours at room temperature.

  • Workup: Quench the reaction by adding ethyl acetate (EtOAc, 600 mL). Wash the organic layer sequentially with deionized water (3 × 200 mL) and brine (200 mL) to remove DMF and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution: 10% to 30% EtOAc in hexanes).

  • Validation Checkpoint: Analyze via LC/MS and ¹H NMR. Proceed only if the[M+H]⁺ mass of 298.97 is confirmed and the phenolic -OH proton is absent in the NMR spectrum.

Protocol B: Palladium-Catalyzed Cyanation (Synthesis of Target Intermediate)

Objective: Install the nitrile group via a controlled cross-coupling reaction.

  • Preparation: To a Schlenk flask, add 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (35.0 g, 117 mmol) and zinc cyanide (55.1 g, 469 mmol).

  • Catalyst Loading: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (20.34 g, 17.60 mmol). Evacuate and backfill the flask with nitrogen three times.

  • Reaction: Inject anhydrous DMF (300 mL) and heat the mixture to 110 °C for 8 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (800 mL) and wash the organic layer with water (2 × 300 mL) and brine (300 mL). Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (30% EtOAc in hexanes) to afford 4-formyl-2-methoxy-5-methylbenzonitrile.

  • Validation Checkpoint: Confirm the replacement of the triflate group by the appearance of the [M+H]⁺ peak at 176.06. The disappearance of the triflate is critical; unreacted triflate will poison the basic conditions of the subsequent epoxidation step.

Protocol C: Epoxidation and Heterocyclic Ring Opening

Objective: Convert the aldehyde to an epoxide for downstream heterocyclic integration.

  • Ylide Formation: In a dry flask, suspend sodium hydride (NaH, 60% dispersion) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide and stir until hydrogen evolution ceases.

  • Epoxidation: Add 4-formyl-2-methoxy-5-methylbenzonitrile to the ylide solution. Stir at room temperature for 2 hours. Quench with ice water and extract with EtOAc to yield the racemic oxirane intermediate.

  • Chiral Resolution: Separate the racemic epoxide into its (R) and (S) enantiomers using chiral HPLC (e.g., Chiralpak AD-H column).

  • Heterocyclic Integration: React the enantiopure epoxide with a nitrogenous heterocyclic core (e.g., a substituted piperazine) in ethanol under reflux or microwave irradiation (120 °C, 20 min) to yield the final ROMK inhibitor core.

Quantitative Data & Analytical Validation

To facilitate rapid comparison and validation, the expected quantitative yields and analytical signatures for the synthetic workflow are summarized below.

CompoundReaction StepExpected Yield¹H NMR (CDCl₃, 500 MHz) Key SignaturesLC/MS [M+H]⁺
Aryl Triflate Triflation82 - 88%δ 10.34 (s, 1H, CHO), 7.53 (s, 1H, Ar-H), 7.16 (s, 1H, Ar-H), 3.99 (s, 3H, OCH₃), 2.67 (s, 3H, CH₃)298.97
Benzonitrile Intermediate Cyanation78 - 85%δ 10.39 (s, 1H, CHO), 7.47 (s, 1H, Ar-H), 7.44 (s, 1H, Ar-H), 4.02 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃)176.06
Oxirane Derivative Epoxidation70 - 75%Disappearance of δ 10.39; Appearance of oxirane protons at δ 2.70 - 3.95 (m, 3H)190.08

Visualizations

Synthetic Workflow

SyntheticWorkflow A 4-Hydroxy-5-methoxy- 2-methylbenzaldehyde B Triflation (4-Nitrophenyl triflate, K2CO3) A->B C 4-Formyl-2-methoxy- 5-methylphenyl triflate B->C D Cyanation (Zn(CN)2, Pd(PPh3)4) C->D E 4-Formyl-2-methoxy- 5-methylbenzonitrile D->E F Epoxidation (Corey-Chaykovsky) E->F G Oxiran-2-yl Intermediate (Chiral Resolution) F->G H Heterocyclic Amine Ring Opening G->H I ROMK Inhibitor (Amino-alcohol core) H->I

Workflow for synthesizing ROMK inhibitors via the benzonitrile intermediate.

Biological Application: ROMK Inhibition Pathway

The synthesized heterocyclic compounds act on the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) [2][3].

ROMKPathway Drug ROMK Inhibitor (Heterocyclic Derivative) Target ROMK Channel (Kir1.1) in TALH & CCD Drug->Target Binds & Inhibits Block Blockade of K+ Recycling Target->Block NKCC2 Reduced Na+/K+/2Cl- Cotransporter Activity Block->NKCC2 TALH specific Outcome Diuresis & Natriuresis (Lower Blood Pressure) NKCC2->Outcome

Mechanism of action of ROMK inhibitors promoting diuresis and natriuresis.

References

  • Title: Inhibitors of the renal outer medullary potassium channel (WO2010129379A1)
  • Title: Molecular mechanisms of human hypertension Source: Cell, 2001, 104(4): 545-556. URL: [Link]

  • Title: Molecular diversity and regulation of renal potassium channels Source: Physiological Reviews, 2005, 85(1): 319-371. URL: [Link]

Method

Application Notes and Protocols: The Prospective Role of 4-Formyl-2-methoxy-5-methylbenzonitrile in Drug Discovery

Forward-Looking Statement: The following application notes and protocols are constructed based on established principles of medicinal chemistry and the known synthetic utility of structurally analogous compounds. Direct...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement: The following application notes and protocols are constructed based on established principles of medicinal chemistry and the known synthetic utility of structurally analogous compounds. Direct experimental data for 4-Formyl-2-methoxy-5-methylbenzonitrile is not extensively available in the public domain. Therefore, this document serves as a predictive guide for researchers and drug development professionals to explore its potential in drug design and discovery. All proposed protocols should be adapted and optimized under standard laboratory procedures.

Introduction: A Multifunctional Scaffold for Medicinal Chemistry

4-Formyl-2-methoxy-5-methylbenzonitrile is a polysubstituted aromatic compound featuring a unique convergence of functional groups pivotal to modern drug design. The benzonitrile moiety itself is a common structural motif in numerous pharmaceuticals. The strategic placement of a formyl (aldehyde), a methoxy, and a methyl group offers a rich chemical canvas for the synthesis of diverse molecular architectures. While this specific molecule is not widely documented, its close analogs, such as 4-formyl-3-methoxybenzonitrile, are recognized as key intermediates in the synthesis of significant therapeutic agents like Finerenone, a non-steroidal mineralocorticoid receptor antagonist[1][2][3]. This precedent strongly suggests that 4-Formyl-2-methoxy-5-methylbenzonitrile holds considerable, albeit underexplored, potential as a versatile building block in drug discovery campaigns.

Key Structural Features and Their Implications in Drug Design:

  • Formyl Group (-CHO): A highly versatile functional group that can readily participate in a wide array of chemical transformations including reductive amination, Wittig reactions, and the formation of various heterocyclic systems (e.g., quinazolines, pyridines)[4][5]. This makes it an excellent anchor point for introducing diversity and building molecular complexity.

  • Nitrile Group (-CN): The nitrile can act as a bioisostere for other functional groups, participate in cycloaddition reactions, or be hydrolyzed to a carboxylic acid or reduced to an amine. Its presence offers multiple avenues for structural modification and interaction with biological targets[6].

  • Methoxy Group (-OCH₃): This group can significantly influence the pharmacokinetic properties of a molecule by affecting its lipophilicity, metabolic stability, and receptor-binding interactions. It can also direct further electrophilic aromatic substitution reactions.

  • Methyl Group (-CH₃): The methyl substituent can modulate lipophilicity and steric interactions within a binding pocket, potentially enhancing potency and selectivity.

Physicochemical Properties and Handling

While experimental data for the target molecule is scarce, we can extrapolate expected properties from similar compounds like 4-Formyl-2-methoxybenzonitrile and 4-Formyl-2-methylbenzonitrile[7][8][9][10][11].

PropertyPredicted Value/InformationSource/Analogy
Molecular FormulaC₁₀H₉NO₂Calculated
Molecular Weight175.18 g/mol Calculated
AppearanceLikely an off-white to yellow solidAnalogy to similar benzonitriles[10]
SolubilityExpected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General property of similar organic molecules.
StorageStore in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde.Standard practice for aldehydes[11].
SafetyExpected to be a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust.Analogy to safety data for 4-Formyl-2-methoxybenzonitrile[8][11][12].

Synthetic Utility and Core Applications in Drug Discovery

The true value of 4-Formyl-2-methoxy-5-methylbenzonitrile lies in its potential as a synthetic intermediate for the construction of compound libraries targeting various disease areas. Its trifunctional nature allows for a modular and divergent synthetic approach.

Pathway to Bioactive Heterocycles

Heterocyclic scaffolds are at the core of a vast number of approved drugs[6]. The aldehyde and nitrile functionalities of our target molecule are prime handles for constructing such rings.

Diagram: Proposed Synthetic Pathways from 4-Formyl-2-methoxy-5-methylbenzonitrile

G A 4-Formyl-2-methoxy- 5-methylbenzonitrile B Reductive Amination A->B E Wittig Reaction A->E H Cyclization Reactions (e.g., with Guanidine) A->H K Oxidation A->K D Substituted Amines B->D C Primary/Secondary Amine C->B G Styrenyl Derivatives E->G F Phosphonium Ylide F->E J Fused Heterocycles (e.g., Pyrimidines) H->J I Amidines, Hydrazines, etc. I->H L Carboxylic Acid Derivative K->L

Caption: Potential synthetic transformations of 4-Formyl-2-methoxy-5-methylbenzonitrile.

Application in Lead Optimization

In a lead optimization campaign, identifying and addressing metabolic "soft spots" is crucial for improving the pharmacokinetic profile of a drug candidate[13]. The methoxy and methyl groups on the aromatic ring of 4-Formyl-2-methoxy-5-methylbenzonitrile can be strategically placed to block potential sites of metabolism, thereby enhancing metabolic stability and bioavailability.

Detailed Protocols: Exemplary Synthetic Transformations

The following protocols are illustrative and based on well-established synthetic methodologies for similar substrates.

Protocol 1: Reductive Amination for Amine Library Synthesis

This protocol describes a general procedure for the synthesis of a diverse library of secondary amines, which are common substructures in bioactive molecules.

Objective: To couple 4-Formyl-2-methoxy-5-methylbenzonitrile with a variety of primary amines.

Materials:

  • 4-Formyl-2-methoxy-5-methylbenzonitrile

  • A selection of primary amines (e.g., aniline, benzylamine, etc.)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Formyl-2-methoxy-5-methylbenzonitrile (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Causality Behind Experimental Choices:

  • STAB as Reducing Agent: STAB is a mild and selective reducing agent for imines and is tolerant of many functional groups, making it ideal for complex molecules.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Aqueous Workup: The bicarbonate quench neutralizes the acetic acid and any remaining reducing agent, while the brine wash helps to remove water from the organic layer.

Protocol 2: Synthesis of a Pyrimidine Scaffold

This protocol outlines a potential pathway to a dihydropyrimidine scaffold, a privileged structure in medicinal chemistry, through a Biginelli-type reaction.

Objective: To construct a dihydropyrimidine ring using 4-Formyl-2-methoxy-5-methylbenzonitrile.

Materials:

  • 4-Formyl-2-methoxy-5-methylbenzonitrile

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Ethanol

  • Concentrated hydrochloric acid (catalyst)

  • Ice-water bath

Procedure:

  • In a round-bottom flask, combine 4-Formyl-2-methoxy-5-methylbenzonitrile (1.0 eq), the β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice-water bath.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Self-Validation System:

  • The identity and purity of the synthesized compounds from both protocols should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Workflow for Compound Synthesis and Characterization

G cluster_0 Synthesis cluster_1 Characterization A Select Protocol (e.g., Reductive Amination) B Execute Reaction A->B C Workup & Purification B->C D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry C->E F Purity Analysis (HPLC) C->F G Pure, Characterized Compound D->G E->G F->G

Caption: A generalized workflow for the synthesis and validation of new compounds.

Conclusion and Future Outlook

While direct experimental evidence remains to be established, the structural features of 4-Formyl-2-methoxy-5-methylbenzonitrile strongly suggest its potential as a valuable and versatile building block in drug discovery. Its capacity to serve as a precursor to a wide range of complex and potentially bioactive molecules makes it an attractive target for further synthetic exploration. Researchers are encouraged to use the predictive insights and exemplary protocols provided in these notes as a foundation for their own investigations into the synthetic applications of this promising, yet under-investigated, compound. The exploration of its reactivity will undoubtedly open new avenues for the development of novel therapeutics.

References

  • PubChem. 4-Formyl-2-methoxybenzonitrile. [Link]

  • Chemsrc. Benzonitrile,4-formyl-2-methyl-(9CI). [Link]

  • Google Patents.
  • Chemexper. 4-formyl-3-methoxybenzonitrile. [Link]

  • Jetir.org. SYNTHESIS AND FORMULATION OF HETEROCYCLIC ANALOGS. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Lookchem. Synthesis, characterisation, stereochemistry and biological activity of N-formylpiperidin-4-ones. [Link]

  • PubChemLite. 4-formyl-2-methoxybenzonitrile. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • ResearchGate. Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. [Link]

  • Spectroscopy Online. Metabolite Profiling Applications in Early Drug Discovery. [Link]

  • WIPO Patentscope. Preparation method of 4-formyl-3-methoxybenzonitrile. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Formylation of Methoxy-Methylbenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the chemoselectivity challenges inherent to highly functionalized arenes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in navigating the chemoselectivity challenges inherent to highly functionalized arenes. The formylation of methoxy-methylbenzonitrile presents a classic synthetic puzzle. This substrate possesses three distinct functional groups: a strongly activating, Lewis-basic methoxy group (-OCH₃); a weakly acidic methyl group (-CH₃); and a strongly deactivating, electrophilic nitrile group (-CN).

Depending on your chosen formylation protocol—whether via electrophilic aromatic substitution or directed metalation—you are likely to encounter competing side reactions such as O-demethylation, lateral lithiation, or nitrile degradation. This guide provides a self-validating troubleshooting framework to ensure high-fidelity formylation while actively suppressing these off-target pathways.

Section 1: Workflow & Decision Logic

Selecting the correct formylation strategy requires evaluating the tolerance of your specific isomer to Lewis acids and strong bases. Use the decision tree below to establish your primary synthetic route.

FormylationWorkflow Start Substrate: Methoxy-methylbenzonitrile CheckLewis Is the methoxy group prone to cleavage? Start->CheckLewis Rieche Rieche Formylation (TiCl4 / Cl2CHOMe) CheckLewis->Rieche Low Risk Vilsmeier Vilsmeier-Haack (POCl3 / DMF) CheckLewis->Vilsmeier Low Risk DoM Directed Ortho Metalation (Base / DMF) CheckLewis->DoM High Risk / Need Ortho Selectivity Side1 Risk: O-Demethylation (Lewis Acid Coordination) Rieche->Side1 Vilsmeier->Side1 Side2 Risk: Lateral Lithiation & Nitrile Attack DoM->Side2 Opt1 Control Temp (< 0°C) Limit Equivalents Side1->Opt1 Opt2 Use Non-Nucleophilic Base (e.g., LTMP at -78°C) Side2->Opt2

Decision tree for selecting formylation methods and mitigating side reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: I am using the Vilsmeier-Haack (POCl₃/DMF) or Rieche (TiCl₄/Cl₂CHOMe) protocol, but my LC-MS shows a major M-14 peak. Why is O-demethylation occurring? Causality: The M-14 mass shift indicates the loss of a methyl group (O-demethylation) to form a phenol. Both Vilsmeier-Haack and Rieche formylations rely on strong Lewis acids (POCl₃, TiCl₄, or AlCl₃). The Lewis acid coordinates to the lone pairs of the methoxy oxygen. In the presence of an ortho- or para- electron-withdrawing group (like your nitrile), the O-CH₃ bond is significantly weakened. Nucleophilic attack by chloride ions on the methyl group then cleaves the ether, yielding the demethylated phenol (1[1], 2[2]). Solution:

  • Temperature Control: Maintain the reaction strictly at or below 0 °C during the addition of the Lewis acid.

  • Stoichiometry: Limit the Lewis acid to exactly 1.1–1.2 equivalents to prevent excess reagent from driving the ether cleavage.

  • Alternative Reagents: If demethylation persists, switch to a milder promoter like Silver Trifluoromethanesulfonate (AgOTf) with dichloromethyl methyl ether, which avoids harsh chloride-mediated cleavage entirely (3[3]).

Q2: I attempted a Directed Ortho Metalation (DoM) using n-BuLi followed by a DMF quench. Instead of ring formylation, I isolated a product where the methyl group was formylated. How do I force ring metalation? Causality: You are observing a kinetic vs. thermodynamic acidity conflict. While the methoxy and cyano groups are strong Directed Metalation Groups (DMGs) that guide bases to the adjacent ring protons, the benzylic protons of the methyl group are also weakly acidic. Standard alkyllithiums (like n-BuLi or sec-BuLi) often abstract the benzylic protons (lateral lithiation) because the resulting benzylic anion is resonance-stabilized by the aromatic ring and the cyano group (4[4]). Solution: Switch to a sterically hindered, non-nucleophilic base. Lithium tetramethylpiperidide (LTMP) is highly effective here. Its bulkiness prevents it from attacking the sterically hindered benzylic position, forcing deprotonation at the more accessible ring position ortho to the methoxy/cyano groups.

Q3: During the same DoM reaction with n-BuLi, my nitrile group disappeared, and I isolated an alkyl ketone. What is the mechanistic cause? Causality: Alkyllithiums are powerful nucleophiles. Before they can act as bases to deprotonate the aromatic ring, they undergo nucleophilic addition to the highly electrophilic carbon of the nitrile group (-C≡N), forming a lithium imine intermediate. Upon aqueous workup, this imine hydrolyzes into an alkyl ketone. Solution: Replacing n-BuLi with the non-nucleophilic base LTMP completely suppresses nucleophilic attack on the nitrile, allowing for clean deprotonation and subsequent formylation with DMF (5[5]).

Section 3: Quantitative Data & Method Comparison

To aid in protocol selection, the following table synthesizes the expected outcomes and side-reaction profiles of standard formylation methods on methoxy-methylbenzonitrile substrates.

Formylation MethodPrimary ReagentsExpected YieldMajor Side Reaction RiskMitigation Strategy
Vilsmeier-Haack POCl₃, DMF60–75%O-Demethylation, Nitrile HydrolysisStrict temp control (0 °C), buffered aqueous workup.
Rieche Formylation TiCl₄, Cl₂CHOMe70–85%O-DemethylationLimit TiCl₄ to 1.1 eq, quench at -20 °C.
DoM (Alkyllithium) n-BuLi, DMF< 20%Ketone formation, Lateral LithiationDo not use. Alkyllithiums are incompatible with nitriles.
DoM (Amide Base) LTMP, DMF80–95%MinimalPerform lithiation at -78 °C to ensure regiocontrol.
Section 4: Experimental Protocols
Protocol A: Optimized Rieche Formylation (Suppressing O-Demethylation)

This protocol utilizes precise stoichiometry and temperature control to prevent Lewis acid-mediated ether cleavage.

  • Preparation: Flame-dry a 50 mL Schlenk flask under inert gas (N₂ or Ar). Add methoxy-methylbenzonitrile (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Submerge the flask in an ice/salt bath to reach exactly 0 °C.

  • Reagent Addition: Add dichloromethyl methyl ether (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Lewis Acid Activation: Slowly add Titanium(IV) chloride (TiCl₄, 1.1 mmol, 1.1 eq) dropwise over 10 minutes. Critical Step: Exceeding 1.1 eq or adding too fast will cause local heating and trigger O-demethylation.

  • Reaction: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Pour the mixture into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (20 mL) to prevent acid-catalyzed nitrile hydration. Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: DoM-Mediated Formylation using LTMP (Suppressing Lateral Lithiation & Nitrile Attack)

This protocol uses a bulky, non-nucleophilic base to ensure exclusive ring metalation.

  • Base Generation: In a flame-dried flask at 0 °C, add 2,2,6,6-tetramethylpiperidine (TMP, 1.2 mmol) to anhydrous THF (5 mL). Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LTMP.

  • Cooling: Cool the LTMP solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dissolve methoxy-methylbenzonitrile (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the LTMP solution down the side of the flask. Stir at -78 °C for 1 hour. Mechanistic Note: The bulky LTMP cannot attack the nitrile and avoids the methyl group, selectively deprotonating the ring.

  • Formylation: Add anhydrous DMF (2.0 mmol, 2.0 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate.

Section 5: References
  • BenchChem. "Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinaldehyde." 1

  • ResearchGate. "Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3." 2

  • ACS Publications. "A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate." 3

  • Canadian Science Publishing. "Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines." 4

  • ACS Publications. "Synthesis of Substituted 2-Cyanoarylboronic Esters." 5

Sources

Optimization

Technical Support Center: Purification of 4-Formyl-2-methoxy-5-methylbenzonitrile

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-Formyl-2-methoxy-5-methylbenzonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-Formyl-2-methoxy-5-methylbenzonitrile . This bifunctional aromatic compound is a critical intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors, which are developed for cardiovascular therapies[1].

Because this compound is typically synthesized via the palladium-catalyzed cyanation of a triflate precursor using zinc cyanide in N,N-Dimethylformamide (DMF)[1], the crude reaction mixture is inherently contaminated with transition metals, phosphine oxides, and high-boiling solvents. The following guide provides field-proven, self-validating protocols to isolate highly pure product.

Purification Workflow

PurificationWorkflow Crude Crude Mixture (Target + Impurities) Workup Aqueous Workup (LiCl / NH4OH) Crude->Workup Removes DMF & Zn Salts Scavenger Metal Scavenging (Thiol Resin) Workup->Scavenger Organic Phase Chromatography Flash Chromatography (Silica Gel) Scavenger->Chromatography Removes Pd Recrystallization Recrystallization (EtOH / H2O) Chromatography->Recrystallization Removes TPPO Pure Pure 4-Formyl-2-methoxy- 5-methylbenzonitrile Recrystallization->Pure Final Polishing

Workflow for the systematic removal of impurities from crude 4-Formyl-2-methoxy-5-methylbenzonitrile.

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture is a dark, viscous oil rather than a solid. How do I remove the residual DMF to induce crystallization? Causality & Solution: 4-Formyl-2-methoxy-5-methylbenzonitrile should be a solid at room temperature. However, DMF has a high boiling point (153 °C) and readily depresses the melting point of the product, turning it into an oil[2]. Standard aqueous washes are often insufficient because DMF partitions between water and organic solvents like ethyl acetate (EtOAc). Intervention: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. The LiCl significantly increases the ionic strength of the aqueous phase, disrupting the hydration sphere of DMF and forcing it entirely into the aqueous layer.

Q2: I am observing a persistent co-eluting spot on my TLC plate just above my product. NMR confirms it is Triphenylphosphine Oxide (TPPO). How can I separate them? Causality & Solution: The cyanation step utilizes tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. During the reaction and workup, the triphenylphosphine ligands are oxidized to TPPO. TPPO streaks heavily on silica gel due to its highly polar P=O bond, often co-eluting with the polar formyl and cyano groups of your target molecule. Intervention: Before column chromatography, perform a precipitation step. Dissolve the crude mixture in a minimal amount of warm dichloromethane (DCM), then rapidly add cold hexanes. TPPO is highly insoluble in cold non-polar solvent mixtures and will precipitate as a white solid, which can be filtered off.

Q3: How do I ensure the Palladium (Pd) and Zinc (Zn) levels are below the 10 ppm threshold required for downstream pharmaceutical development? Causality & Solution: Zinc cyanide and Pd(PPh3)4 leave heavy metal residues that coordinate with the nitrile and formyl moieties of the product, pulling them into the organic phase. Intervention: Implement a two-stage scavenging system. First, add 10% aqueous ammonium hydroxide (NH4OH) during the aqueous wash to chelate and remove zinc. Second, treat the organic filtrate with a silica-supported thiol scavenger at 40 °C. The thiol groups have a high affinity for Pd(II) and Pd(0), permanently trapping them on the resin.

Q4: What is the optimal solvent system for final polishing via recrystallization? Causality & Solution: Recrystallization relies on differential solubility at varying temperatures[3]. 4-Formyl-2-methoxy-5-methylbenzonitrile possesses both polar (-CHO, -CN) and non-polar (-CH3, -OCH3) functional groups. Intervention: A two-solvent system (ethanol/water) is optimal. This ensures that highly polar impurities remain in the aqueous phase, while non-polar impurities remain solvated in the ethanol.

Quantitative Data: Impurity Profiling and Clearance

ImpuritySourcePhysical PropertyPrimary Removal TechniqueExpected Clearance
DMF Reaction SolventHigh BP (153 °C), Water-miscible5% aq. LiCl Extraction> 99%
Zinc Salts Zn(CN)2 ReagentWater-soluble, Chelates organics10% aq. NH4OH Wash> 95%
Palladium Pd(PPh3)4 CatalystHeavy metal, Coordinates to -CNSilica-Thiol Scavenger> 99% (< 10 ppm)
TPPO Pd Ligand OxidationHighly polar, Streaks on silicaCold Hexanes Precipitation~ 90%
Unreacted Triflate Starting MaterialNon-polar, UV-activeFlash Chromatography> 99%

Detailed Experimental Methodology

This protocol is designed as a self-validating system . Each step contains a physical or analytical checkpoint to ensure the causality of the purification mechanism is functioning before proceeding to the next stage.

Step 1: Aqueous Quench & Extraction
  • Cool the 110 °C DMF reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (10 volumes relative to the reaction volume).

  • Wash the organic layer sequentially with 5% aq. LiCl (3 x 5 volumes) to extract residual DMF.

  • Wash with 10% aq. NH4OH (1 x 5 volumes) to chelate and remove zinc salts.

  • Wash with saturated aqueous NaCl (brine) (1 x 5 volumes) to remove excess water from the organic layer.

Step 2: Metal Scavenging & TPPO Precipitation
  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Add Silica-Thiol resin (3 equivalents relative to the initial Pd catalyst loading) to the filtrate. Stir the suspension at 40 °C for 2 hours, then filter through a medium-porosity glass frit.

  • Concentrate the filtrate in vacuo to a thick syrup.

  • Dissolve the syrup in minimal DCM (1 volume). Vigorously stir and add cold hexanes (10 volumes).

  • Filter the precipitated white solid (TPPO) through a Celite pad and concentrate the filtrate.

Step 3: Flash Column Chromatography
  • Load the crude residue onto a silica gel column.

  • Elute with a gradient of Ethyl Acetate/Hexanes (1:9 to 3:7)[1].

  • Monitor fractions via TLC (UV 254 nm). The target compound will elute as a distinct, UV-active spot. Pool and concentrate the pure fractions.

Step 4: Recrystallization (Self-Validating Polishing)
  • Dissolve the concentrated solid in a minimum amount of boiling ethanol.

  • Slowly add hot water dropwise until the solution reaches the cloud point (faintly turbid).

  • Add 1-2 drops of boiling ethanol to clear the solution, then remove from heat.

  • Allow the solution to cool slowly to room temperature to promote large crystal growth, followed by 30 minutes in an ice bath to maximize yield[4].

  • Collect the crystals via vacuum filtration and dry under high vacuum.

  • Validation Checkpoint: Verify purity via 1 H NMR (CDCl 3​ ). You must observe the signature shifts: δ 10.39 (s, 1H, -CHO), 7.47 (s, 1H, Ar-H), 7.44 (s, 1H, Ar-H), 4.02 (s, 3H, -OCH 3​ ), 2.66 (s, 3H, -CH 3​ )[1]. A sharp, narrow melting point range confirms the absence of residual solvent or isomeric impurities[4].

References[1] Title: WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel

Source: Google Patents URL:[4] Title: Experiment 2: Recrystallization Source: Athabasca University URL:[2] Title: Technical Support Center: Purification of Substituted Benzonitriles Source: Benchchem URL:[3] Title: Lab 1-Recrystallization Lab Source: Wellesley College URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Formyl-2-methoxy-5-methylbenzonitrile

Welcome to the Technical Support Center for the synthesis and optimization of 4-Formyl-2-methoxy-5-methylbenzonitrile . As a critical intermediate in the development of Renal Outer Medullary Potassium (ROMK) channel inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Formyl-2-methoxy-5-methylbenzonitrile . As a critical intermediate in the development of Renal Outer Medullary Potassium (ROMK) channel inhibitors for cardiovascular therapies , achieving high-yield, reproducible synthesis of this compound is paramount for drug development professionals.

The most efficient and widely adopted synthetic route involves the Palladium-catalyzed cyanation of 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate. This guide provides self-validating protocols, mechanistic troubleshooting, and FAQs designed specifically for process chemists.

Standard Operating Procedure (SOP): Palladium-Catalyzed Cyanation

Self-Validating Protocol Design: The inclusion of an internal standard (e.g., biphenyl) prior to heating, combined with strict anhydrous/anaerobic conditions, ensures that any yield drop can be immediately traced to either reagent degradation (via LC-MS monitoring) or oxygen ingress (via catalyst color change).

Step-by-Step Methodology
  • Preparation & Degassing : In a flame-dried Schlenk flask under a continuous nitrogen atmosphere, add 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (1.0 eq, 35.0 g, 117 mmol) and zinc cyanide ( Zn(CN)2​ ) (4.0 eq, 55.1 g, 469 mmol).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.15 eq, 20.34 g, 17.60 mmol). Mechanistic Note: Pd(PPh3​)4​ is highly oxygen-sensitive. A color shift from bright yellow to brown/black indicates oxidation to inactive Pd black.

  • Solvent Introduction : Inject anhydrous, sparged N,N-Dimethylformamide (DMF) (300 mL). Degas the resulting suspension via three freeze-pump-thaw cycles.

  • Reaction Execution : Heat the mixture to 110°C under continuous nitrogen flow for 8 hours. Monitor progression via HPLC or TLC (EtOAc/Hexanes 3:7).

  • Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) (600 mL) and wash the organic layer sequentially with water (3 x 200 mL) and brine (200 mL) to remove DMF and zinc salts.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, EtOAc/Hexanes 3:7) to afford 4-formyl-2-methoxy-5-methylbenzonitrile.

Workflow Start 1. Reagent Preparation Dry DMF, Degas Solvents Mix 2. Reaction Assembly Ar-OTf, Zn(CN)2, Pd(PPh3)4 Start->Mix Heat 3. Catalytic Heating 110°C, N2 Atm, 8h Mix->Heat Quench 4. Quench & Extract EtOAc / Water Wash Heat->Quench Purify 5. Purification Silica Gel Chromatography Quench->Purify

Experimental workflow for the synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile.

Troubleshooting Guide

Q1: My reaction stalls at 40-50% conversion. How do I prevent catalyst deactivation? Analysis & Solution : Incomplete conversion in Pd-catalyzed cyanations is most frequently caused by cyanide poisoning of the palladium catalyst. While Zn(CN)2​ is relatively insoluble in DMF (which helps keep the free cyanide concentration low), excess dissolved CN− can strongly coordinate to the Pd(II) intermediate, forming inactive [Pd(CN)4​]2− complexes .

  • Actionable Fix : Ensure strict temperature control (110°C). If stalling persists, consider adding a catalytic amount of zinc dust (10 mol%) to reduce any oxidized Pd(II) back to Pd(0), or switch to a bidentate ligand like dppf combined with Pd2​(dba)3​ . Bidentate ligands create a more sterically hindered, stable active complex that resists over-coordination by cyanide .

Q2: I am observing significant amounts of 4-hydroxy-5-methoxy-2-methylbenzaldehyde (phenol byproduct) in my LC-MS. Why is the triflate cleaving? Analysis & Solution : The formation of the desulfonylated phenol indicates premature hydrolysis of the triflate before oxidative addition can occur. This is a direct consequence of adventitious water in the DMF or highly hygroscopic Zn(CN)2​ .

  • Actionable Fix : DMF must be strictly anhydrous (<50 ppm water). Store Zn(CN)2​ in a desiccator and dry it under high vacuum at 50°C overnight prior to use. A self-validating check is to run a Karl Fischer titration on your DMF immediately before reagent addition.

Q3: During the aqueous workup, I encounter severe, unbreakable emulsions. How can I isolate the product cleanly? Analysis & Solution : Emulsions in this workflow are caused by the precipitation of zinc salts (e.g., Zn(OH)2​ or Zn(OTf)2​ complexes) and colloidal palladium at the aqueous-organic interface.

  • Actionable Fix : Filter the entire biphasic mixture through a pad of Celite prior to separation. Alternatively, washing the organic layer with a 1M aqueous solution of Rochelle salt (potassium sodium tartrate) or dilute ammonia ( NH4​OH ) will chelate the excess zinc, breaking the emulsion instantly.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(OTf)L_2 Pd0->OxAdd Ar-OTf TransMet Transmetalation Ar-Pd(II)(CN)L_2 OxAdd->TransMet Zn(CN)2 - Zn(OTf)2 Poison Catalyst Poisoning [Pd(CN)_4]^2- (Inactive) OxAdd->Poison Excess CN- RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 Ar-CN

Pd-catalyzed cyanation cycle highlighting the cyanide poisoning failure pathway.

Quantitative Data: Optimization of Reaction Conditions

To assist in scaling and optimization, the following table summarizes the causal relationship between reaction parameters and isolated yield, based on established literature for aryl triflate cyanation .

Cyanide SourceCatalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Zn(CN)2​ (4 eq) Pd(PPh3​)4​ (15 mol%)1108>9988Standard protocol; optimal slow release of CN− .
NaCN (2 eq) Pd(PPh3​)4​ (15 mol%)110124532High solubility leads to rapid Pd poisoning.
K4​[Fe(CN)6​] (0.5 eq) Pd(OAc)2​ / dppf (5 mol%)120169585Non-toxic alternative; requires bidentate ligand.
Zn(CN)2​ (2 eq) Pd(PPh3​)4​ (8 mol%)200 (MW)0.25>9991Microwave conditions drastically reduce reaction time.

Frequently Asked Questions (FAQs)

Q: Is there a less toxic alternative to Zinc Cyanide for large-scale manufacturing? A: Yes. Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) is a highly effective, non-toxic cyanating agent. However, because it releases cyanide slowly, it requires a more robust catalyst system—typically Pd(OAc)2​ paired with dppf or similar bidentate ligands—to facilitate the transmetalation step efficiently without stalling .

Q: Can I use the corresponding aryl bromide instead of the aryl triflate? A: Yes, 4-bromo-2-methoxy-5-methylbenzaldehyde can be used. Aryl bromides generally undergo oxidative addition more readily than aryl triflates and are less prone to hydrolysis. However, the triflate is often preferred in this specific synthetic sequence because the precursor (4-hydroxy-5-methoxy-2-methylbenzaldehyde) is easily synthesized via formylation of the commercially available phenol .

Q: How do I remove residual triphenylphosphine oxide ( O=PPh3​ ) from the final product? A: O=PPh3​ often co-elutes with benzonitriles during silica gel chromatography. If this occurs, triturate the crude mixture in cold diethyl ether or a 9:1 mixture of Hexanes/EtOAc. The 4-formyl-2-methoxy-5-methylbenzonitrile will remain soluble, while the O=PPh3​ precipitates out as a white, filterable solid.

References

  • Vertex Pharmaceuticals Inc. (2010). Inhibitors of the renal outer medullary potassium channel (WO2010129379A1).
  • Schareina, T., Zapf, A., & Beller, M. (2004). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Journal of Organometallic Chemistry, 689(24), 4576-4583.[Link]

  • Zhu, Y.-Z., & Cai, C. (2008). Palladium-Catalyzed Cyanation of Aryl Triflates. Synthetic Communications, 38(16), 2753-2760.[Link]

  • Srivastava, R. R., & Collibee, S. E. (2003). Application of Polymer-Supported Triphenylphosphine and Microwave Irradiation to the Palladium-Catalyzed Cyanation of Aryl Triflates. Organic Letters.[Link]

Optimization

Technical Support Center: Synthesis of Polysubstituted Benzonitriles

A Guide for Researchers and Process Chemists Welcome to the technical support center for the synthesis of polysubstituted benzonitriles. As a Senior Application Scientist, my goal is to provide you with not just protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of polysubstituted benzonitriles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your synthetic routes. Polysubstituted benzonitriles are crucial intermediates in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often plagued by challenges in regioselectivity, functional group tolerance, and scalability. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab.

FAQ 1: I'm planning a synthesis. How do I choose the best method for introducing a nitrile group onto a complex arene?

Choosing the right synthetic strategy is the most critical decision and depends heavily on the substitution pattern and functional groups already present on your aromatic ring. A poor choice can lead to low yields, inseparable isomers, or complete reaction failure. Let's break down the decision-making process.

The four most common strategies are:

  • Sandmeyer Reaction: Best for when the corresponding aniline is readily available.

  • Rosenmund-von Braun Reaction: A classic method using copper(I) cyanide, suitable for activated aryl halides.

  • Palladium-Catalyzed Cyanation: The modern workhorse, offering broad scope and milder conditions.

  • Dehydration of Oximes/Amides: Useful when the corresponding aldehyde or carboxylic acid derivative is the starting material.

Here is a decision-making workflow to guide your choice:

G start Start with Polysubstituted Arene aniline Is the corresponding Aniline readily available? start->aniline sandmeyer Use Sandmeyer Reaction (Diazotization then CuCN) aniline->sandmeyer Yes aryl_halide Is an Aryl Halide (Br, I, Cl, OTf) present or easily installed? aniline->aryl_halide No pd_cat Use Palladium-Catalyzed Cyanation (e.g., with Zn(CN)2 or K4[Fe(CN)6]) aryl_halide->pd_cat Yes, and substrate is complex or sensitive rosenmund Consider Rosenmund-von Braun (CuCN, high temp) aryl_halide->rosenmund Yes, and substrate is simple and robust aldehyde_amide Is the corresponding Aldehyde or Primary Amide available? aryl_halide->aldehyde_amide No pd_cat->aldehyde_amide If Pd fails or is too expensive rosenmund->aldehyde_amide If conditions are too harsh dehydration Use a Dehydration strategy aldehyde_amide->dehydration Yes ch_activation Advanced Strategy: C-H Cyanation (requires specific directing groups) aldehyde_amide->ch_activation No fail Re-evaluate synthetic route ch_activation->fail

Caption: Decision workflow for selecting a cyanation method.

Expert Insight: For drug development projects, palladium-catalyzed methods are often preferred due to their exceptional functional group tolerance and predictable reactivity. While the Sandmeyer reaction is powerful, the generation of diazonium salts can be hazardous and may not be compatible with sensitive electronic components in a molecule.

FAQ 2: My palladium-catalyzed cyanation is failing (low yield/no reaction). What are the most common causes and how do I fix them?

This is the most frequent issue chemists face with this otherwise powerful reaction. Failure typically stems from one of three sources: catalyst deactivation, poor reagent choice, or incorrect reaction setup.

Troubleshooting Palladium-Catalyzed Cyanation

Symptom Potential Cause Troubleshooting Action & Explanation
Reaction stalls at ~50% conversion Catalyst Deactivation: The active Pd(0) species can be poisoned by excess cyanide ions or oxidative degradation.1. Switch Cyanide Source: Move from nucleophilic sources like NaCN or KCN to electrophilic/transmetalation sources like Zn(CN)₂ or K₄[Fe(CN)₆]. Zn(CN)₂ maintains a very low concentration of free cyanide in solution, preventing poisoning of the Pd(0) catalyst. 2. Use a More Robust Ligand: Bulky, electron-rich phosphine ligands like XPhos or SPhos can protect the palladium center and promote the difficult reductive elimination step.
No reaction at all 1. Inactive Catalyst: The Pd(II) precatalyst is not being reduced to the active Pd(0) state. 2. Aryl Halide is too Unreactive: Aryl chlorides are significantly less reactive than bromides or iodides.1. Check Precatalyst: Ensure your Pd source (e.g., Pd₂(dba)₃) is fresh. Its color should be a deep purple/red, not brown or black. 2. Modify for Aryl Chlorides: For Ar-Cl, you require highly active catalysts. Use a strong σ-donating ligand like cataCXium® A or tBuXPhos and a stronger base like LHMDS or K₃PO₄. Increase temperature, but monitor for decomposition.
Significant side products (e.g., hydrodehalogenation) 1. Presence of Water: Water can lead to protodehalogenation, especially with electron-rich arenes. 2. Sub-optimal Ligand: The ligand may not be promoting reductive elimination efficiently, allowing side reactions to occur.1. Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use molecular sieves if necessary. 2. Ligand Screening: A small screen of ligands (e.g., XPhos, SPhos, RuPhos) can quickly identify a more suitable candidate for your specific substrate.

Below is the catalytic cycle. Understanding it is key to troubleshooting. For instance, if the reaction stalls, the issue often lies in the final, rate-limiting reductive elimination step.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)(X)L2 oa->pd2_aryl tm Transmetalation with M-CN pd2_aryl->tm pd2_cyano Ar-Pd(II)(CN)L2 tm->pd2_cyano re Reductive Elimination pd2_cyano->re re->pd0 product Ar-CN (Product) re->product reactant1 Ar-X reactant1->oa + reactant2 M-CN reactant2->tm +

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

FAQ 3: I'm getting a mixture of regioisomers. How can I control the position of the nitrile group?

Regiocontrol is a classic challenge, especially on rings with multiple substituents that have competing electronic or steric effects. The strategy depends entirely on the method used.

  • Starting from a Regioisomerically Pure Precursor: This is the most reliable method. If you can synthesize a pure aryl halide or aniline isomer, the nitrile group will be installed only at that position. This shifts the burden of selectivity to an earlier step in your synthesis, which may be easier to control.

  • Directed Ortho-Metalation (DoM): If you have a strong directing group (DG) on your ring (e.g., -CONR₂, -OMe, -SO₂NR₂), you can use it to your advantage.

    • Deprotonate the position ortho to the directing group using a strong base like n-BuLi or LDA.

    • The resulting aryllithium or arylzinc species can then be quenched with an electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or cyanogen bromide (BrCN). This method provides excellent regiocontrol.

  • Steric Hindrance: You can use bulky blocking groups to sterically encumber all positions except the one you want to functionalize. This is a common tactic in C-H activation chemistry, where the catalyst will preferentially attack the least hindered C-H bond.

  • Electronic Control: In reactions like electrophilic aromatic substitution, the inherent electronic properties of the existing substituents will direct the incoming group.

    • Electron-Donating Groups (EDGs) like -OR, -NR₂ are ortho, para-directing.

    • Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃ are meta-directing. This is less common for direct cyanation but is critical when installing a group that will later be converted to a nitrile.

FAQ 4: My starting material has sensitive functional groups (esters, aldehydes, unprotected amines). Which cyanation methods are compatible?

Functional group tolerance is where modern methods truly shine. If your molecule is decorated with sensitive groups, your choices become much more limited.

  • Highly Recommended: Palladium-Catalyzed Cyanation with Zn(CN)₂. This is the gold standard for functional group tolerance. The conditions are typically neutral or weakly basic and thermally mild (60-120 °C). It is compatible with esters, amides, ketones, ethers, and even many unprotected N-H bonds (e.g., in indoles or carbazoles).

  • Use with Caution: Sandmeyer Reaction. The highly acidic conditions required to generate the diazonium salt (e.g., HCl, H₂SO₄) will hydrolyze acid-labile groups like t-butyl esters or acetals. The use of copper salts can also interfere with certain sulfur-containing functional groups.

  • Avoid: Rosenmund-von Braun Reaction. This reaction typically requires very high temperatures (150-250 °C) and polar aprotic solvents like DMF or NMP. These conditions will readily transesterify esters, decompose aldehydes (via self-condensation), and are generally incompatible with most sensitive functionalities.

Detailed Protocol: Palladium-Catalyzed Cyanation of an Electron-Rich Aryl Bromide

This protocol provides a robust starting point for the cyanation of a functionalized aryl bromide using zinc cyanide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Zinc Cyanide, Zn(CN)₂ (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (1,1'-Bis(di-tert-butylphosphino)ferrocene) (0.03 equiv, 3 mol%)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.03 equiv).

  • Evacuation and Backfill: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. The concentration should be approximately 0.1-0.5 M.

  • Heating: Immerse the flask in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the aryl bromide starting material is the primary indicator of completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with a solvent like Ethyl Acetate or Toluene.

    • CAUTION: Quenching Cyanide. Slowly and carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium hypochlorite (bleach, ~10%) or basic hydrogen peroxide to oxidize and decompose any residual cyanide.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Note: We use only 0.6 equivalents of Zn(CN)₂ because the zinc salt can transfer both of its cyanide groups to the palladium center during the catalytic cycle. Using a large excess is unnecessary and can complicate purification. The XPhos ligand is chosen for its bulk and electron-donating ability, which accelerates the rate-limiting reductive elimination step, particularly for electron-rich aryl halides.

References

  • Title: A Safe and Convenient Method for the Synthesis of Aryl Nitriles Source: Synthetic Communications URL: [Link]

  • Title: Palladium-Catalyzed Cyanation of Aryl Halides and Triflates Source: Organic Syntheses URL: [Link]

  • Title: Recent advances in the palladium-catalyzed cyanation of aryl halides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Directed ortho Metalation (DoM): A Directed-Assembly Tool for Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Rosenmund–von Braun reaction: a smart and simple tool for the synthesis of various kinds of nitriles Source: RSC Advances URL: [Link]

Troubleshooting

Technical Support Center: Advanced Purification of Benzonitrile Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of benzonitrile derivatives—critical intermediates in the synthesis of tetrazoles, amidines, and benzylami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of benzonitrile derivatives—critical intermediates in the synthesis of tetrazoles, amidines, and benzylamines. The cyano group (-C≡N) imparts a strong dipole moment to these molecules. When combined with various aromatic substitutions, it creates a unique electronic environment. Consequently, positional isomers or structurally similar by-products often co-elute on standard normal-phase silica due to their nearly identical polar surface areas[1][2].

This guide provides a mechanistic troubleshooting approach and field-validated protocols to overcome these specific chromatographic challenges.

Diagnostic Purification Workflow

Before diving into specific troubleshooting steps, consult the diagnostic workflow below. This logic tree is designed to minimize solvent waste and accelerate method development by routing you to the correct orthogonal technique when normal-phase chromatography fails.

G Start Crude Benzonitrile Mixture TLC TLC / Analytical LC Screening Start->TLC IsPolar Co-elution on Silica Gel? TLC->IsPolar NormalPhase Normal Phase Chromatography IsPolar->NormalPhase No RPHPLC RP-HPLC (C18 Screen) IsPolar->RPHPLC Yes ResCheck Adequate Resolution (Rs > 1.5)? RPHPLC->ResCheck PrepC18 Prep C18 Purification ResCheck->PrepC18 Yes AltPhase Orthogonal Phase (Phenyl-Hexyl/Biphenyl) ResCheck->AltPhase No ScaleUp Multi-Gram Scale-Up? AltPhase->ScaleUp ScaleUp->AltPhase No (Prep LC) SFC Preparative SFC (Green Tech) ScaleUp->SFC Yes

Decision tree for selecting the optimal purification strategy for benzonitrile derivatives.

Troubleshooting Guides & FAQs

Q1: My benzonitrile derivative and its positional isomer co-elute completely on normal-phase silica gel. How can I achieve baseline separation? A1: Normal-phase chromatography relies primarily on hydrogen bonding and dipole-dipole interactions with the silanol groups. Positional isomers of benzonitriles often have identical polar surface areas, making standard silica gel highly ineffective[1][2]. Causality & Solution: You must switch to a separation mechanism that exploits the subtle electronic differences of the aromatic ring. Reversed-phase HPLC (RP-HPLC) is the standard alternative. However, standard C18 columns rely purely on hydrophobic dispersion forces, which might still be insufficient[2]. Transitioning to a Phenyl-Hexyl , Biphenyl , or Pentafluorophenyl (PFP) stationary phase introduces π−π and dipole-induced dipole interactions[2][3]. The cyano group's strong electron-withdrawing nature alters the electron density of the aromatic ring differently depending on the substitution pattern, allowing these orthogonal phases to discriminate between isomers effectively[3][4].

Q2: I switched to a Phenyl-Hexyl column, but the resolution ( Rs​ ) is still only 1.0. How can I optimize the mobile phase to improve this? A2: The choice of organic modifier in RP-HPLC profoundly impacts selectivity on phenyl-based columns. Causality & Solution: If you are using Acetonitrile (MeCN), switch to Methanol (MeOH) . Acetonitrile has its own π electrons (C≡N) and a strong dipole, which allows it to compete with the benzonitrile analytes for the π−π interaction sites on the phenyl stationary phase[4][5]. This competition "shields" the stationary phase and suppresses the unique selectivity of the column[4]. Methanol, being a protic solvent without π electrons, does not interfere with the π−π stacking between the benzonitrile derivative and the phenyl/biphenyl phase, thereby enhancing retention and maximizing selectivity[4][5].

Q3: We need to scale up the purification of a polar benzonitrile intermediate to multi-gram quantities, but preparative HPLC generates too much aqueous waste. What is the best alternative? A3: For multi-gram scale purification of polar aromatic compounds, Supercritical Fluid Chromatography (SFC) is the premier choice. Causality & Solution: SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary mobile phase, supplemented with a polar co-solvent (like methanol or ethanol)[6]. scCO2​ has low viscosity and high diffusivity, which significantly enhances mass transfer kinetics compared to liquid mobile phases[6]. This allows for flow rates 3-5 times higher than preparative HPLC without a corresponding drop in column efficiency[6]. Furthermore, because the CO2​ vaporizes upon depressurization, fraction recovery is rapid, and solvent waste is drastically reduced, making it a highly efficient and "green" technology for pharmaceutical intermediates[6][7].

Quantitative Data: Column Selectivity Comparison

To illustrate the impact of stationary phase chemistry on the separation of halogenated benzonitrile isomers (e.g., separating 3-Bromo-2-(bromomethyl)benzonitrile from its critical positional isomer), consider the following comparative performance data[2].

Column ChemistryPrimary Interaction MechanismResolution ( Rs​ )Tailing FactorRelative Retention
Standard C18 Hydrophobic (Dispersion)1.21.5Baseline
Phenyl-Hexyl Hydrophobic + π−π 2.11.2+ 8%
PFP (Pentafluorophenyl) Hydrophobic + π−π
  • Dipole
2.81.0+ 25%
Biphenyl Enhanced π−π
  • Steric
  • 3.11.1+ 33%

    Note: The data demonstrates the superiority of orthogonal phases (PFP, Biphenyl, Phenyl-Hexyl) over standard C18 for resolving closely related benzonitrile positional isomers, yielding higher resolution and superior peak shapes[2][4].

    Validated Experimental Protocols

    Protocol A: RP-HPLC Method Development for Co-eluting Benzonitrile Isomers

    Objective: Establish a self-validating analytical method to separate benzonitrile positional isomers prior to preparative scale-up.

    • Sample Preparation: Accurately weigh ~10 mg of the crude benzonitrile mixture. Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution. Dilute to 0.1 mg/mL using the initial mobile phase composition (e.g., 70:30 Water:Methanol) to prevent solvent shock upon injection[2].

    • Column Selection: Install a Biphenyl or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm solid-core particles)[4]. Maintain the column compartment at 35 °C to ensure reproducible mass transfer and consistent thermodynamics[4].

    • Mobile Phase Configuration:

      • Solvent A: HPLC-grade Water with 0.1% Formic Acid (suppresses the ionization of any trace basic/acidic impurities, ensuring sharp peaks)[2].

      • Solvent B: HPLC-grade Methanol (Explicitly chosen over Acetonitrile to maximize π−π interactions)[4][5].

    • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

    • Detection & Validation: Monitor UV absorbance at 254 nm and 280 nm. A successful method is self-validated when the critical pair resolution ( Rs​ ) is 2.0 and the tailing factor is 1.2. If Rs​<2.0 , decrease the gradient steepness to 2% B/min.

    Protocol B: Preparative SFC Purification Workflow

    Objective: High-throughput, low-waste purification of benzonitrile derivatives at the multi-gram scale.

    • Solubility Profiling: Dissolve the crude mixture in the chosen SFC co-solvent (typically Methanol or Ethanol). Critical Step: Ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter to prevent frit clogging.

    • Stationary Phase Screening: Screen achiral SFC columns. For benzonitriles, a 2-picolylamine, 3-hydroxyphenyl, or cyano column often provides excellent dipole-dipole selectivity[7][8].

    • Method Optimization:

      • Set the Automated Back Pressure Regulator (ABPR) to 120-150 bar to maintain CO2​ strictly in the supercritical state[6].

      • Set the column oven to 40 °C.

      • Run a co-solvent gradient: 5% to 40% Methanol in scCO2​ over 10 minutes.

    • Fraction Collection: Utilize a UV-triggered fraction collector. Because scCO2​ expands into a gas at the collection point, ensure the make-up solvent flow is optimized to trap the aerosolized benzonitrile product efficiently.

    • Recovery: Evaporate the residual co-solvent under reduced pressure. The product is typically recovered as a highly pure solid or oil, completely free of the aqueous contamination typical of standard preparative HPLC.

    References

    • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Available at:[Link]

    • ResearchGate. History of supercritical fluid chromatography: Instrumental development. Available at: [Link]

    • LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]

    • HPLC.eu. Phenyl-Hexyl - HPLC. Available at: [Link]

    • Mathews Open Access. Catalytic Options for Pharmaceuticals from CPhI Some Solutions to Problems. Available at: [Link]

    • HPLC.eu. HICHROM - HPLC (SFC Column Details). Available at: [Link]

    Sources

    Optimization

    Aldehyde Synthesis Support Center: Troubleshooting Low Conversion

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate aldehydes in high yields.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate aldehydes in high yields. Aldehydes occupy a precarious oxidation state—they are notoriously prone to over-oxidation (forming carboxylic acids) or under-reaction (leaving unconsumed starting materials).

    To solve low conversion, we must move beyond simply repeating a protocol. We must understand the mechanistic causality behind reagent degradation, thermal instability, and intermediate collapse. This guide provides a diagnostic framework, causal troubleshooting FAQs, and self-validating experimental protocols to ensure your next synthesis is successful.

    Diagnostic Logic for Low Conversion

    Before changing reagents, use the following logic tree to determine whether your low yield is caused by a stalled reaction, reagent degradation, or an unintended side reaction.

    G Start Low Aldehyde Conversion Detected CheckSM Is Starting Material Consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM OverOx Check for Over-oxidation (Carboxylic Acid) YesSM->OverOx SideRxn Check for Side Reactions (Acetal, Enolization) YesSM->SideRxn Reagent Reagent Degraded? (e.g., Moisture in DMP) NoSM->Reagent Temp Suboptimal Temp? (e.g., Swern intermediate) NoSM->Temp Sterics Steric Hindrance? NoSM->Sterics Action1 Use milder oxidant or optimize quench OverOx->Action1 SideRxn->Action1 Action2 Validate reagent titer Ensure anhydrous setup Reagent->Action2 Action3 Adjust reaction temp (e.g., warm to -20°C) Temp->Action3 Sterics->Action3

    Diagnostic workflow for troubleshooting low conversion in aldehyde synthesis.

    Quantitative Comparison of Aldehyde Synthesis Methods

    Selecting the right method requires balancing thermal control against reagent stability. Below is a quantitative summary of the most common aldehyde synthesis pathways and their specific failure modes.

    Oxidation/Reduction MethodReagentsOptimal Temp RangePrimary Cause of Low ConversionOver-oxidation Risk
    Swern Oxidation DMSO, (COCl)₂, Et₃N-78 °C to -20 °CThermal decomposition of intermediateVery Low
    Dess-Martin (DMP) DMP, DCM0 °C to 25 °CReagent hydrolysis via ambient moistureLow
    TEMPO / Bleach TEMPO, NaOCl, NaBr0 °C to 15 °CPoor biphasic mixing / pH imbalanceModerate
    DIBAL-H Reduction DIBAL-H, Toluene/THF-78 °C strictlyPremature collapse of tetrahedral intermediateN/A (Over-reduction risk: High)

    Method-Specific Troubleshooting FAQs

    Swern Oxidation

    Q: My Swern oxidation stalled with 50% starting material remaining. What is the mechanistic cause? A: Low conversion in Swern oxidations is almost always caused by the thermal decomposition of the "activated DMSO" intermediate (alkoxysulfonium chloride). The reaction strictly requires low temperatures, typically −78 °C, to control the exothermic activation step[1]. If the internal temperature rises above -20 °C before the alcohol is fully incorporated, the intermediate rapidly decomposes into chloromethyl methyl sulfide, rendering the oxidant inactive[2]. Causality & Fix: Ensure the oxalyl chloride and DMSO react at -78 °C. If your substrate is sterically hindered, it may struggle to react with the activated DMSO at this cryogenic temperature. In such cases, after adding the alcohol, allow the reaction to warm slightly (up to -40 °C) to facilitate the formation of the alkoxysulfonium salt before adding the triethylamine base.

    Dess-Martin Periodinane (DMP)

    Q: I used 1.5 equivalents of DMP, but my primary alcohol is barely converting. Why? A: DMP is exceptionally moisture-sensitive. While it has an indefinite shelf-life in a perfectly sealed container, rapid hydrolysis occurs upon exposure to ambient moisture[3]. Exposure to humidity is the primary cause of failure for this protocol[4]. Causality & Fix: The first step of a DMP oxidation is a ligand exchange where the alcohol replaces an acetate group on the hypervalent iodine. If atmospheric water has already hydrolyzed these acetates, the exchange cannot occur. Validate your DMP quality: it should be a free-flowing white powder. If it is clumpy or smells strongly of acetic acid, it has degraded.

    TEMPO-Catalyzed Bleach Oxidation

    Q: I am using the TEMPO/NaOCl system, but I am isolating a mixture of unreacted alcohol and carboxylic acid. How do I improve aldehyde conversion? A: This indicates poor control over the stoichiometric oxidant (NaOCl) addition and inadequate biphasic mass transfer. TEMPO oxidations rely on the continuous regeneration of the oxoammonium active species at the solvent interface. Causality & Fix: If stirring is insufficient in the biphasic (DCM/Water) system, the local concentration of NaOCl will cause over-oxidation at the interface while leaving the bulk alcohol unreacted. To resolve this, use a highly efficient stirring mechanism or transition to a continuous flow setup[5]. Additionally, in reactions that produce highly volatile aldehydes, open-air reaction vessels can lead to product evaporation, falsely presenting as low conversion[6].

    DIBAL-H Partial Reduction of Esters

    Q: I attempted to reduce an ester to an aldehyde using DIBAL-H at -78 °C, but I isolated mostly the primary alcohol. How do I stop at the aldehyde? A: Over-reduction occurs when the stable tetrahedral aluminum acetal intermediate collapses before or during the quench. The selectivity of the DIBAL-H reduction hinges entirely on the stability of this tetrahedral intermediate at low temperatures[7]. Causality & Fix: At temperatures at or below -78 °C, this intermediate is stable and does not readily collapse to eliminate the alkoxy group[7]. If the reaction warms above -60 °C before quenching, or if the quench itself is highly exothermic, the intermediate collapses, releasing the aldehyde which is then instantly reduced by any remaining DIBAL-H. Quench order matters immensely: you must add a protic source (like MeOH) at −78 °C to destroy excess hydride before adding cold aqueous workup reagents[8].

    DibalMechanism Ester Ester Substrate Coord Lewis Acid Coordination (Al to Carbonyl Oxygen) Ester->Coord Hydride Hydride Transfer at -78°C Coord->Hydride Tetra Stable Tetrahedral Intermediate Hydride->Tetra Warm Premature Warming (> -60°C) Tetra->Warm ColdQuench Cold Quench (-78°C) with MeOH Tetra->ColdQuench Collapse Intermediate Collapses to Aldehyde Warm->Collapse OverRed Over-reduction to Primary Alcohol Collapse->OverRed Hydrolysis Aqueous Workup (Rochelle's Salt) ColdQuench->Hydrolysis Aldehyde Desired Aldehyde Isolated Hydrolysis->Aldehyde

    Mechanistic logic and quench pathways for DIBAL-H ester reductions.

    Self-Validating Experimental Protocols

    A robust protocol must tell you if it is working while you are running it. The following methodologies include built-in validation checks to ensure causality is maintained throughout the workflow.

    Protocol A: Self-Validating Swern Oxidation

    Objective: Convert a primary alcohol to an aldehyde without thermal degradation of the oxidant.

    • Setup: Purge a flame-dried round-bottom flask with Argon. Add anhydrous DCM and oxalyl chloride (1.2 eq). Cool strictly to -78 °C using a dry ice/acetone bath.

    • Activation: Add anhydrous DMSO (2.4 eq) dropwise.

      • Validation Check: Observe vigorous gas evolution (CO and CO₂). If no gas evolves, the oxalyl chloride has degraded; abort the reaction immediately.

    • Alcohol Addition: Dissolve the alcohol (1.0 eq) in a minimum amount of DCM and add dropwise. Stir for 15-30 minutes at -78 °C.

      • Validation Check: For sterically hindered alcohols, the reaction may stall here. If TLC shows no intermediate formation, allow the bath to warm to -40 °C for 10 minutes to force the alkoxysulfonium salt formation, then re-cool to -78 °C.

    • Base Quench: Add triethylamine (5.0 eq) dropwise.

      • Validation Check: A thick, white precipitate (triethylammonium chloride) must form immediately upon addition. This visually confirms the successful deprotonation and breakdown of the intermediate into the aldehyde.

    • Workup: Remove the cooling bath, allow the mixture to warm to room temperature, quench with water, and extract with DCM.

    Protocol B: Cryogenically Controlled DIBAL-H Reduction

    Objective: Reduce an ester to an aldehyde while preventing over-reduction to the primary alcohol.

    • Setup: Dissolve the ester (1.0 eq) in anhydrous toluene or DCM. Cool the solution strictly to -78 °C.

      • Validation Check: Ensure the internal temperature probe reads ≤ -75 °C before proceeding. External bath temperature is not a reliable indicator of internal reaction temperature.

    • Hydride Addition: Add DIBAL-H (1.05 eq, 1M in hexanes) dropwise down the side of the flask to pre-cool the reagent before it hits the solution. Stir for 1-2 hours.

      • Validation Check: Monitor by TLC. The starting material spot should disappear. Do NOT allow the temperature to rise above -70 °C during this phase.

    • Cold Quench (Critical): Add anhydrous methanol (3.0 eq) dropwise at -78 °C.

      • Validation Check: Vigorous bubbling (hydrogen gas) indicates the successful destruction of excess DIBAL-H. The tetrahedral intermediate remains safely intact.

    • Hydrolysis: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and remove the cooling bath.

    • Phase Separation: Stir vigorously at room temperature for 1-2 hours.

      • Validation Check: The initially thick, gelatinous aluminum emulsion will eventually break into two distinct, clear layers. Do not extract until the layers are completely clear, or aldehyde yield will be trapped in the emulsion.

    References

    1.[7] Title: Application Notes and Protocols: Partial Reduction of Esters to Aldehydes using DIBAL-H Source: benchchem.com URL:

    2.[8] Title: DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps Source: orgosolver.com URL:

    3.[6] Title: Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air Source: nih.gov URL:

    4.[3] Title: Module 1 : Oxidation Reactions - NPTEL Archive Source: nptel.ac.in URL:

    5.[5] Title: Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: acs.org URL:

    6.[2] Title: The Swern Oxidation: Development of a High-Temperature Semicontinuous Process Source: acs.org URL:

    7.[4] Title: 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane Source: github.io URL:

    8.[1] Title: Swern oxidation Source: grokipedia.com URL:

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 4-Formyl-2-methoxy-5-methylbenzonitrile Workup

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-Formyl-2-methoxy-5-methylbenzonitrile , a highly functionalized intermediate frequently utiliz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-Formyl-2-methoxy-5-methylbenzonitrile , a highly functionalized intermediate frequently utilized in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors[1].

    Because this molecule possesses two highly reactive electrophilic centers—a formyl group and a nitrile group—it is notoriously susceptible to degradation during standard aqueous workups. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, degradation-free workup system.

    Core Vulnerabilities & Mechanistic Causality

    To prevent decomposition, you must first understand the thermodynamic and kinetic drivers of the molecule's degradation pathways.

    A. The Benzaldehyde Autoxidation Paradox

    The formyl (-CHO) group is highly prone to aerobic oxidation, converting your desired product into 4-cyano-5-methoxy-2-methylbenzoic acid. This does not occur via simple dissolved oxygen addition, but rather through a radical chain autoxidation mechanism [2]. Initiated by light, heat, or trace metals, a benzoyl radical is formed. This rapidly reacts with molecular oxygen ( O2​ ) to form a benzoylperoxy radical ( R−CO−OO∙ ). This peroxy radical abstracts a hydrogen atom from another aldehyde molecule, propagating the chain and forming peroxybenzoic acid, which ultimately degrades into the corresponding carboxylic acid[3].

    B. Nitrile Hydrolysis via Nucleophilic Acyl Substitution

    The nitrile (-CN) group is vulnerable to hydrolysis at pH extremes.

    • Acid-Catalyzed: Protonation of the nitrile nitrogen dramatically increases the electrophilicity of the nitrile carbon, allowing even weak nucleophiles like water to attack, forming an imidic acid tautomer that resolves into an amide[4].

    • Base-Catalyzed: Strong nucleophiles like the hydroxide ion ( OH− ) directly attack the nitrile carbon-nitrogen triple bond. Subsequent protonation by water yields an unstable enol tautomer that rearranges into an amide[5]. Prolonged exposure to either condition further hydrolyzes the amide to a carboxylic acid.

    C. Acetalization

    In the presence of primary alcohols (e.g., methanol, ethanol) and trace acid, the highly electrophilic formyl group will undergo nucleophilic addition to form a hemiacetal, followed by dehydration and a second addition to form a stable dialkyl acetal.

    Visualizing the Degradation Pathways

    Pathways SM 4-Formyl-2-methoxy- 5-methylbenzonitrile (Desired Product) Ox Oxidation Pathway (Carboxylic Acid) SM->Ox O2, Light, Heat (Radical Chain) Hyd Hydrolysis Pathway (Amide / Acid) SM->Hyd pH < 4 or pH > 10 + H2O Act Acetalization Pathway (Dialkyl Acetal) SM->Act MeOH/EtOH + H+ (Trace Acid)

    Caption: Primary degradation pathways of 4-Formyl-2-methoxy-5-methylbenzonitrile during workup.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My LC-MS shows a major byproduct with a mass shift of +16 Da. How do I stop this? A1: A +16 Da shift indicates the insertion of an oxygen atom, confirming the autoxidation of the formyl group to a carboxylic acid. To prevent this:

    • Sparge all workup solvents (water, extraction solvents, and brine) with Nitrogen or Argon for 15 minutes prior to use to displace dissolved oxygen[2].

    • Control Temperature: Keep the workup temperature below 20°C. Radical propagation kinetics scale exponentially with heat.

    • Use Antioxidants: If the product is stored as a crude oil before purification, add 10–50 ppm of a radical scavenger like BHT (Butylated hydroxytoluene) or hydroquinone, which intercepts the benzoylperoxy radicals via hydrogen atom transfer[3].

    Q2: During the quench, my nitrile group is converting to an amide (+18 Da). What went wrong? A2: You are likely quenching a highly reactive reagent (e.g., an oxidant or Lewis acid) with unbuffered water or a strong acid/base, causing a localized pH spike. Nitrile hydrolysis is highly sensitive to pH extremes[4]. Solution: Always quench into a cold, vigorously stirred biphasic buffer system (e.g., saturated aqueous NaHCO3​ and Ethyl Acetate). This maintains the aqueous layer at a mild pH of ~7.5–8.0, completely shutting down both acid- and base-catalyzed nucleophilic attack on the nitrile carbon[5].

    Q3: I crystallized my crude product from Methanol, and now my NMR shows no aldehyde proton (~10.4 ppm) and my mass is +46 Da. Why? A3: You have inadvertently synthesized the dimethyl acetal. If your crude mixture contained trace acidic byproducts from the reaction, dissolving it in methanol catalyzed the acetalization of the aldehyde. Solution: Never use primary alcohols (MeOH, EtOH) for the extraction, workup, or initial crystallization of highly electrophilic benzaldehydes unless the mixture is strictly neutralized. Use aprotic solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Methyl tert-butyl ether (MTBE).

    Quantitative Data Summary: Degradation Markers

    Use this table to rapidly diagnose LC-MS and NMR data from your crude aliquots.

    Degradation PathwayTrigger ConditionsLC-MS Mass Shift¹H-NMR Diagnostic MarkerPreventative Action
    Oxidation O2​ exposure, Light, >25°C+16 Da (Acid)Loss of singlet at ~10.4 ppm; Appearance of broad -OHSparged solvents, inert atmosphere, <20°C.
    Hydrolysis pH < 4.0 or pH > 10.0+18 Da (Amide)Appearance of two broad singlets (~6.0-7.5 ppm, NH2​ )Buffer quench to pH 7.0–8.0 ( NaHCO3​ ).
    Acetalization Alcohols + Trace Acid+46 Da (Dimethyl)Loss of ~10.4 ppm; New methine singlet (~5.5 ppm)Avoid MeOH/EtOH; use EtOAc or MTBE.

    Self-Validating Optimized Workup Protocol

    This protocol is designed as a closed-loop, self-validating system. By taking specific analytical aliquots at critical junctures, you establish a chain of custody for the molecule's integrity, ensuring that if degradation occurs, you know exactly which step caused it.

    Materials Required:
    • Argon or Nitrogen gas line.

    • Pre-chilled (4°C) Saturated Aqueous NaHCO3​ .

    • Pre-chilled (4°C) Ethyl Acetate (EtOAc).

    • 10% w/v Aqueous Na2​S2​O3​ (if quenching an oxidation reaction).

    Step-by-Step Methodology:
    • Preparation & Sparging: Sparge the NaHCO3​ and EtOAc with Argon for 15 minutes.

    • The Quench: Transfer the crude reaction mixture dropwise into a vigorously stirring biphasic mixture of cold NaHCO3​ and EtOAc (1:1 v/v) at 0–5°C.

      • Causality: The biphasic nature ensures the organic product is immediately partitioned away from aqueous reactive species, while the buffer prevents nitrile hydrolysis[4].

    • Validation Checkpoint 1 (Post-Quench): Stop stirring, let layers separate. Take a 10 µL aliquot from the organic layer, dilute in LC-MS grade Acetonitrile, and inject. Verify the presence of the[M+H]+ peak (m/z ~176) and absence of +16 Da / +18 Da peaks.

    • Phase Separation & Washing: Separate the organic layer. Wash the organic layer sequentially with:

      • 10% Na2​S2​O3​ (to destroy residual peroxides/oxidants preventing downstream autoxidation).

      • Argon-sparged Brine (to remove residual water).

    • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Filter through a fritted funnel.

    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly ≤ 30°C . Flush the rotary evaporator with Nitrogen when releasing the vacuum.

    • Validation Checkpoint 2 (Post-Concentration): Take a crude NMR in CDCl3​ . Confirm the aldehyde proton at ~10.39 ppm[1].

    • Storage: Flush the storage vial with Argon, seal with Parafilm, and store at -20°C in the dark.

    Workflow Q 1. Biphasic Quench (Cold NaHCO3 / EtOAc, pH 7.5) V1 Checkpoint 1: LC-MS (Verify m/z 176, No +18 Da) Q->V1 W 2. Sequential Washing (10% Na2S2O3 -> Brine) V1->W D 3. Dry & Concentrate (Na2SO4, Vac Bath ≤ 30°C) W->D V2 Checkpoint 2: 1H-NMR (Verify -CHO at 10.39 ppm) D->V2 S 4. Inert Storage (Argon flush, -20°C, Dark) V2->S

    Caption: Self-validating workup workflow for highly functionalized benzonitriles.

    References

    • Source: Google Patents (WO2010129379A1)
    • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol Source: Nature Communications / ResearchGate URL:[Link]

    • Nitriles to Carboxylic Acids: Hydrolysis Source: JoVE Core Organic Chemistry URL:[Link]

    • Chemistry of Nitriles: Hydrolysis of Nitriles to form Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

    Sources

    Optimization

    Overcoming steric hindrance in ortho-substituted benzaldehyde synthesis

    Welcome to the Technical Support Center for Advanced Aromatic Functionalization . This portal is designed for researchers, scientists, and drug development professionals facing challenges in synthesizing sterically hinde...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Aromatic Functionalization . This portal is designed for researchers, scientists, and drug development professionals facing challenges in synthesizing sterically hindered ortho-substituted benzaldehydes.

    Steric bulk at the ortho position fundamentally alters the thermodynamics and kinetics of formylation. It can inhibit the approach of electrophiles, slow down oxidative addition in transition-metal catalysis, and promote over-oxidation in benzylic alcohol precursors. This guide provides field-proven, mechanistically grounded solutions to bypass these steric penalties.

    Diagnostic Workflow: Selecting Your Formylation Strategy

    Before proceeding to the technical modules, use the diagnostic flowchart below to identify the optimal synthetic trajectory based on your starting material.

    G A Substrate: Ortho-Substituted Arene B1 Contains Directing Group (e.g., O-Carbamate) A->B1 B2 Contains Ortho-Halogen (e.g., -I, -Br) A->B2 B3 Contains Benzylic Alcohol A->B3 C1 Directed Ortho Metalation (DoM) Reagents: sBuLi/TMEDA + DMF B1->C1 Overcome steric clash via aggregate breakdown C2 Pd-Catalyzed Formylation Reagents: Pd cat., JohnPhos, t-BuNC B2->C2 Overcome slow oxidative addition via bulky ligands C3 Selective Oxidation Reagents: Fe(NO3)3, 80°C B3->C3 Prevent over-oxidation via controlled NO2 release

    Diagnostic workflow for selecting the optimal formylation strategy for sterically hindered arenes.

    Quantitative Performance Summary

    The table below summarizes the expected performance of the methodologies detailed in this support center.

    MethodologySubstrate RequirementKey ReagentsOptimal TempTypical YieldPrimary Steric Solution
    DoM Formylation Arene with DMG (e.g., ArOCONEt₂)s-BuLi, TMEDA, DMF-78 °C to RT75–90%TMEDA-mediated aggregate breakdown
    Pd-Catalyzed (Isocyanide) Ortho-substituted Aryl HalidePd(OAc)₂, JohnPhos, t-BuNC, Et₃SiH65 °C80–92%Monoligated Pd(0) via bulky JohnPhos
    Pd-Catalyzed (HCOOH) Ortho-substituted Aryl IodidePd(OAc)₂, HCOOH, Ac₂O80 °C70–85%Liquid CO-surrogate bypasses gas mass-transfer
    Nitrate Oxidation Ortho-substituted Benzyl AlcoholFe(NO₃)₃, mild solvent80 °C88–95%Controlled HNO₂ generation prevents over-oxidation

    Module 1: Directed Ortho Metalation (DoM) & Formylation

    The Causality of the Method: The aryl O-carbamate (ArOCONEt₂) is one of the most powerful Directed Metalation Groups (DMGs) due to its strong Lewis basicity, which facilitates the Complex-Induced Proximity Effect (CIPE)[1]. However, in highly hindered systems, the sheer bulk of the carbamate group restricts the approach of the alkyllithium base. To overcome this, we utilize N,N,N',N'‐tetramethylethylenediamine (TMEDA). TMEDA coordinates to the lithium cation, breaking down the unreactive alkyllithium hexamers into highly reactive monomers or dimers[2]. This drastically increases the kinetic basicity of the reagent, allowing it to penetrate the steric shield and deprotonate the ortho position.

    Self-Validating Protocol: DoM with DMF Trap

    • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the sterically hindered aryl O-carbamate (1.0 equiv) in anhydrous THF (0.2 M).

    • Aggregate Breakdown: Add TMEDA (1.1 equiv). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Lithiation: Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane). Validation Check: A distinct color change (usually deep yellow to red) indicates the formation of the lithiated intermediate. Stir for 1 hour at -78 °C.

    • Electrophilic Quench: Add anhydrous DMF (1.5 equiv) rapidly. If DMF fails due to extreme steric clash, substitute with the bulkier N-formylpiperidine to alter the transition state trajectory[3].

    • Hydrolysis: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    Troubleshooting FAQ:

    • Q: My lithiation is failing despite using TMEDA. What is going wrong?

      • A: Your s-BuLi may have degraded, or the steric hindrance is forcing the DMG out of planarity with the aromatic ring, destroying the CIPE. Switch to the highly unhindered and extremely basic sec-butyllithium/TMEDA complex, and ensure your THF is freshly distilled.

    Module 2: Palladium-Catalyzed Formylation of Aryl Halides

    The Causality of the Method: Formylation of ortho-substituted aryl halides using traditional CO gas is notoriously difficult. The steric bulk slows down the oxidative addition of the Pd(0) catalyst into the C-X bond and severely hinders the reductive elimination of the formyl product. To bypass this, we replace CO gas with tert-butyl isocyanide (t-BuNC)[4]. Furthermore, we utilize JohnPhos , a highly bulky, electron-rich dialkylbiaryl phosphine ligand. The extreme steric bulk of JohnPhos forces palladium into a monoligated, highly active 12-electron Pd(0)L state, which rapidly undergoes oxidative addition even into crowded C-Br or C-I bonds.

    Self-Validating Protocol: Isocyanide-Mediated Formylation

    • Catalyst Activation: In a glovebox, charge a pressure tube with Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), Na₂CO₃ (2.0 equiv), and the ortho-substituted aryl halide (1.0 equiv).

    • Reagent Addition: Add anhydrous DMF (0.5 M), followed by tert-butyl isocyanide (1.5 equiv) and Et₃SiH (3.0 equiv) as the hydride donor[4].

    • Reaction: Seal the tube and heat to 65 °C for 12 hours. Validation Check: The reduction of Pd(II) to Pd(0) will turn the solution from orange to a dark, homogeneous brown/black.

    • Hydrolysis (Crucial Step): The initial product is an imine intermediate. Cool to room temperature, add 2 M HCl (aq), and stir for 2 hours to hydrolyze the imine to the desired benzaldehyde.

    • Workup: Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

    Troubleshooting FAQ:

    • Q: I want to avoid isocyanides entirely. Is there a liquid CO surrogate?

      • A: Yes. You can utilize Formic Acid (HCOOH) as both the CO source and the reducing agent[5]. By reacting HCOOH with acetic anhydride in situ, you generate a mixed anhydride that smoothly delivers CO to the Pd center without the mass-transfer limitations of gaseous CO.

    Module 3: Selective Oxidation of Hindered Benzyl Alcohols

    The Causality of the Method: When starting from an ortho-substituted benzylic alcohol, the primary risk is not a lack of reactivity, but rather over-oxidation to the corresponding benzoic acid. Traditional oxidants (like KMnO₄ or Jones reagent) cannot be easily stopped at the aldehyde stage. By utilizing Ferric Nitrate (Fe(NO₃)₃), we leverage a controlled thermal decomposition[6]. At 80 °C, Fe(NO₃)₃ slowly releases NO₂, which reacts with trace water to form HNO₂. This in situ generated nitrous acid selectively oxidizes the benzylic alcohol to the aldehyde but lacks the thermodynamic driving force to push the sterically hindered aldehyde to a carboxylic acid[7].

    Self-Validating Protocol: Nitrate-Mediated Oxidation

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ortho-substituted benzyl alcohol (1.0 equiv) in a highly polar solvent (e.g., acetonitrile or a biphasic water/toluene mixture) to ensure mutual solubility of the aqueous HNO₂ and organic substrate[7].

    • Catalyst Addition: Add Fe(NO₃)₃·9H₂O (10 mol%).

    • Thermal Activation: Heat the mixture to exactly 80 °C. Validation Check: The evolution of a faint reddish-brown gas (NO₂) within the flask indicates the active oxidant is being generated.

    • Monitoring: Stir for 6 hours. Monitor strictly via TLC or GC-MS. Do not exceed 80 °C, as higher temperatures will breach the activation energy required for over-oxidation.

    • Isolation: Cool the mixture, dilute with water, extract with ethyl acetate, wash with brine, and concentrate to yield the pure ortho-substituted benzaldehyde.

    Troubleshooting FAQ:

    • Q: I am still seeing 5-10% of the benzoic acid byproduct. How do I stop this?

      • A: The over-oxidation is likely caused by localized hot spots in your heating mantle or excess dissolved oxygen. Purge the reaction with N₂ prior to heating, and ensure vigorous stirring to maintain a uniform temperature profile at exactly 80 °C.

    References

    • Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source - Organic Letters (ACS Publications) - 5

    • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - Chemical Reviews (ACS Publications) - 1

    • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - Frontiers (NIH/PMC) - 6

    • Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide - Organic Chemistry Portal -4

    • Technical Support Center: Synthesis of Substituted Thiophene Aldehydes - BenchChem - 3

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of 4-Formyl-2-methoxy-5-methylbenzonitrile

    Executive Summary & Chemical Context 4-Formyl-2-methoxy-5-methylbenzonitrile (Molecular Formula: C₁₀H₉NO₂, Exact Mass: 175.0633 Da) is a highly functionalized aromatic building block. It is a pivotal intermediate in the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Context

    4-Formyl-2-methoxy-5-methylbenzonitrile (Molecular Formula: C₁₀H₉NO₂, Exact Mass: 175.0633 Da) is a highly functionalized aromatic building block. It is a pivotal intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors, which are actively investigated for their diuretic and antihypertensive properties[1].

    For drug development professionals and analytical scientists, confirming the structural integrity of this intermediate is critical for downstream synthetic success. This guide objectively compares the performance of two dominant mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —detailing their respective fragmentation mechanics, operational workflows, and data outputs.

    Analytical Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

    Selecting the correct MS platform depends on whether the analytical goal is library-matchable structural fingerprinting or intact mass confirmation.

    • GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV, stripping an electron to form a radical cation (M⁺•). The excess internal energy induces extensive, reproducible fragmentation[2]. This platform is superior for elucidating the specific arrangement of the formyl, methoxy, and methyl groups on the benzene ring.

    • LC-ESI-MS/MS (Soft Ionization): Utilizes a proton-rich mobile phase to generate an even-electron protonated adduct ([M+H]⁺)[1]. It produces minimal in-source fragmentation, making it the superior alternative for confirming the intact molecular weight and performing targeted Collision-Induced Dissociation (CID) studies.

    Workflow Sample 4-Formyl-2-methoxy- 5-methylbenzonitrile GCMS GC-EI-MS (70 eV) Sample->GCMS LCMS LC-ESI-MS/MS (Positive Mode) Sample->LCMS EI_Frag Hard Ionization Rich Fingerprint GCMS->EI_Frag ESI_Frag Soft Ionization [M+H]+ = 176.06 LCMS->ESI_Frag Data Structural Elucidation & QA/QC Validation EI_Frag->Data ESI_Frag->Data

    Fig 1. Comparative analytical workflow for mass spectrometric evaluation.

    Table 1: Performance Comparison of MS Platforms
    Analytical ParameterGC-EI-MSLC-ESI-MS/MS
    Ionization Energy 70 eV (Standardized)Variable (Capillary Voltage dependent)
    Primary Ion Observed Radical Cation (M⁺•), m/z 175Protonated Adduct ([M+H]⁺), m/z 176.06
    Fragmentation Extent High (Extensive structural fingerprint)Low (Requires CID for MS/MS spectra)
    Primary Utility Isomer differentiation, library matchingTrace quantification, exact mass validation

    Mechanistic Insights: Fragmentation Causality

    Understanding the causality behind the fragmentation patterns is essential for accurate spectral interpretation.

    The Nitrogen Rule: Because 4-Formyl-2-methoxy-5-methylbenzonitrile contains exactly one nitrogen atom (the nitrile group), its nominal monoisotopic mass is an odd number (175 Da). Under EI conditions, the molecular ion appears at m/z 175. In contrast, ESI adds a proton, yielding an even-electron [M+H]⁺ species at m/z 176.06[1].

    The fragmentation is dictated by the competing stabilities of the functional groups:

    • Formyl Group (-CHO): Aldehydes are highly susceptible to α-cleavage. In EI-MS, the loss of the formyl radical (29 Da) is highly favored, producing a stable substituted phenyl cation at m/z 146. Alternatively, the loss of neutral carbon monoxide (28 Da) yields a radical cation at m/z 147[2].

    • Methoxy Group (-OCH₃): Methoxy-substituted benzenes characteristically lose a methyl radical (15 Da) to form a resonance-stabilized quinoid oxonium ion at m/z 160.

    • Nitrile Group (-CN): The cyano group is thermodynamically robust. Unlike aliphatic chains, aromatic nitriles typically resist early-stage cleavage, anchoring the aromatic core during initial fragmentation events[3].

    EI_Fragmentation M_plus M+• (m/z 175) C10H9NO2 Loss_CHO - CHO• (29 Da) α-Cleavage M_plus->Loss_CHO Loss_CH3 - CH3• (15 Da) Methoxy Cleavage M_plus->Loss_CH3 Loss_CO - CO (28 Da) Aldehyde Cleavage M_plus->Loss_CO mz_146 m/z 146 [C9H8NO]+ Loss_CHO->mz_146 mz_160 m/z 160 [C9H6NO2]+ Loss_CH3->mz_160 mz_147 m/z 147 [C9H9NO]+• Loss_CO->mz_147

    Fig 2. Proposed EI-MS fragmentation pathway for 4-Formyl-2-methoxy-5-methylbenzonitrile.

    Self-Validating Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every experimental choice.

    Protocol A: GC-EI-MS Workflow
    • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol.

      • Causality: Methanol ensures complete solubilization of the polar nitrile and aldehyde groups while remaining volatile enough for rapid GC vaporization.

    • System Suitability (Validation): Inject a pure methanol blank prior to the sample.

      • Causality: Verifies baseline stability and confirms that subsequent m/z 175 signals are strictly sample-derived, eliminating carryover artifacts.

    • Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Set the inlet to 250°C with a 1:10 split ratio.

      • Causality: The 5% phenyl stationary phase provides optimal dipole-dipole interactions for resolving substituted aromatic isomers. The split ratio prevents detector saturation, maintaining sharp peak symmetry.

    • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–300.

      • Causality: 70 eV is the universal standard for EI, imparting enough internal energy to induce reproducible fragmentation that can be cross-referenced with NIST libraries[2].

    Protocol B: LC-ESI-MS/MS Workflow
    • Sample Preparation: Dilute the stock solution to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

      • Causality: Formic acid acts as a crucial proton donor, driving the formation of the [M+H]⁺ precursor ion in positive ESI mode.

    • Chromatographic Separation: Inject 10 µL onto a Waters Xterra MS C18 column (3.0 x 50 mm, 5 µm). Flow rate: 1.0 mL/min. Gradient: 10% to 90% Acetonitrile over 5 minutes.

      • Causality: The hybrid silica C18 column prevents peak tailing of basic functional groups, and the rapid gradient ensures a sharp elution profile (expected tR ~ 2.71 min)[1].

    • Ionization & Detection: Utilize a quadrupole mass spectrometer with an ESI source in positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

      • Causality: High desolvation temperature ensures efficient droplet evaporation, maximizing gas-phase ion transmission to the detector.

    • Tandem MS (CID Validation): Isolate the [M+H]⁺ precursor (m/z 176.06) and apply Collision-Induced Dissociation (CID) at 20 eV using Argon gas.

      • Causality: 20 eV provides sufficient kinetic energy to cleave the methoxy and formyl bonds without completely shattering the aromatic core.

    Quantitative Data Summaries

    The following tables summarize the expected quantitative fragmentation data generated by the protocols above, allowing for rapid cross-platform comparison.

    Table 2: Key GC-EI-MS Fragment Ions (70 eV)
    m/z ValueRelative AbundanceNeutral LossProposed Assignment & Mechanistic Causality
    175 HighNone[M]⁺• (Molecular Ion). Highly stable due to the conjugated aromatic ring system.
    160 Medium-15 Da (CH₃•)Loss of methyl from the methoxy group, forming a stable oxonium ion.
    147 Medium-28 Da (CO)Loss of carbon monoxide from the aldehyde group[2].
    146 Base Peak (100%)-29 Da (CHO•)α-cleavage of the formyl group, yielding a highly stable substituted phenyl cation.
    Table 3: Key LC-ESI-MS/MS Fragment Ions (Positive Mode, 20 eV CID)
    m/z ValueNeutral LossProposed Assignment & Mechanistic Causality
    176.06 None[M+H]⁺. Even-electron precursor ion[1].
    161.05 -15 Da (CH₃•)Radical loss (rare in ESI, but documented in methoxyarenes) forming a radical cation.
    148.07 -28 Da (CO)Loss of neutral carbon monoxide from the protonated aldehyde group.

    Sources

    Comparative

    Comparing different synthetic routes to 4-Formyl-2-methoxy-5-methylbenzonitrile

    As a Senior Application Scientist, evaluating the optimal synthetic route for highly functionalized aromatic building blocks requires balancing catalytic efficiency, scalability, and thermodynamic constraints. 4-Formyl-2...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating the optimal synthetic route for highly functionalized aromatic building blocks requires balancing catalytic efficiency, scalability, and thermodynamic constraints. 4-Formyl-2-methoxy-5-methylbenzonitrile is a critical intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK/Kir1.1) channel inhibitors, which are next-generation potassium-sparing diuretics for cardiovascular diseases [1].

    Installing a cyano group on a sterically hindered, electron-rich benzene ring alongside formyl, methoxy, and methyl substituents presents a significant synthetic challenge. This guide objectively compares the two primary synthetic methodologies for this transformation: the modern Palladium-Catalyzed Cyanation of Aryl Triflates and the classical Copper-Mediated Rosenmund-von Braun Reaction .

    Mechanistic Pathways & Causal Analysis

    Route A: Palladium-Catalyzed Cyanation of Aryl Triflates (The Industry Standard)

    This route utilizes 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate as the electrophile. The causality behind this choice is twofold:

    • Precursor Accessibility: The precursor phenol is easily synthesized via formylation of 5-methoxy-2-methylphenol. Converting the phenol to a triflate provides an excellent pseudohalide leaving group for palladium oxidative addition.

    • Cyanide Source Selection: Zinc cyanide ( Zn(CN)2​ ) is specifically chosen over sodium or potassium cyanide. Zn(CN)2​ has low solubility in polar aprotic solvents like DMF. This low solubility ensures a low steady-state concentration of dissolved cyanide ions in the reaction mixture. If free cyanide concentration is too high, it poisons the active Pd(0) catalyst by forming coordinatively saturated, catalytically dead [Pd(CN)4​]2− complexes.

    Route B: Copper-Mediated Cyanation (Rosenmund-von Braun)

    This alternative route utilizes 4-Bromo-5-methoxy-2-methylbenzaldehyde [2]. While it avoids expensive palladium catalysts and triflating agents, it requires harsh thermodynamic driving forces.

    • Activation Energy: The Cu(I)-mediated nucleophilic aromatic substitution requires temperatures exceeding 140 °C to overcome the high activation barrier of the sterically hindered aryl bromide.

    • Workup Causality: The newly formed nitrile group strongly coordinates to the stoichiometric copper salts, forming robust complexes. A harsh decomplexation agent (such as aqueous ammonia or ethylenediamine) must be used during the quench to release the free nitrile product, complicating downstream purification.

    Synthetic Workflow & Catalytic Logic

    workflow cluster_A Route A: Pd-Catalyzed Cyanation cluster_B Route B: Rosenmund-von Braun A1 Aryl Triflate Precursor A2 Pd(PPh3)4, Zn(CN)2 DMF, 110°C A1->A2 Product 4-Formyl-2-methoxy- 5-methylbenzonitrile A2->Product High Yield B1 Aryl Bromide Precursor B2 CuCN (Stoichiometric) DMF, 145°C B1->B2 B2->Product Harsh Conditions

    Fig 1. Comparative synthetic workflows for 4-Formyl-2-methoxy-5-methylbenzonitrile.

    pd_catalysis Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-OTf Pd0->OxAdd + Ar-OTf TransMet Transmetalation Ar-Pd(II)-CN OxAdd->TransMet + Zn(CN)2 - Zn(OTf)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 + Ar-CN

    Fig 2. Catalytic cycle of Pd-mediated cyanation highlighting the role of Zn(CN)2.

    Quantitative Data Comparison

    The following table summarizes the experimental parameters and performance metrics for both synthetic routes.

    ParameterRoute A (Pd-Catalyzed Triflate Cyanation)Route B (Cu-Mediated Bromide Cyanation)
    Starting Material 4-Formyl-2-methoxy-5-methylphenyl triflate4-Bromo-5-methoxy-2-methylbenzaldehyde
    Cyanide Source Zn(CN)2​ (4.0 equiv) CuCN (2.0 - 3.0 equiv)
    Catalyst / Mediator Pd(PPh3​)4​ (15 mol%)Stoichiometric Copper(I)
    Temperature 110 °C145 °C
    Reaction Time 8 hours2 - 4 hours
    Workup Complexity Low (Standard aqueous extraction)High (Requires Cu-decomplexation agents)
    Typical Yield 75 - 85%50 - 65%
    Environmental Impact Moderate (Pd recovery needed)High (Stoichiometric toxic copper waste)

    Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPC).

    Protocol A: Palladium-Catalyzed Cyanation (Validated Standard) [1]

    This protocol utilizes a controlled release of cyanide to protect the palladium cycle.

    • Preparation: In a rigorously dried flask under a nitrogen atmosphere, dissolve 4-formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (35.0 g, 117 mmol) in anhydrous DMF (300 mL).

    • Reagent Addition: Add zinc cyanide (55.1 g, 469 mmol) and tetrakis(triphenylphosphine)palladium(0) (20.34 g, 17.60 mmol). Self-Validation Check: The solution should initially appear pale yellow. Ensure the nitrogen purge is maintained, as oxygen will rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) state.

    • Reaction: Heat the stirred mixture to 110 °C for 8 hours.

    • In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC/MS. The reaction is complete when the starting material peak ( m/z [M+H]+=298.97 ) disappears and the product peak ( m/z [M+H]+=176.06 ) plateaus.

    • Workup: Cool the mixture to room temperature. Add ethyl acetate (EtOAc, 600 mL) to precipitate inorganic zinc salts. Filter the mixture through a pad of Celite.

    • Purification: Wash the organic filtrate twice with deionized water and once with brine to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (EtOAc/Hexanes 3:7) to afford 4-formyl-2-methoxy-5-methylbenzonitrile.

      • Characterization: 1H NMR (CDCl3​, 500 MHz): δ 10.39 (s, 1H), 7.47 (s, 1H), 7.44 (s, 1H), 4.02 (s, 3H), 2.66 (s, 3H).

    Protocol B: Copper-Mediated Cyanation (Alternative)

    This protocol requires aggressive thermodynamic conditions and specialized quenching.

    • Preparation: In a heavy-walled reaction vessel under nitrogen, combine 4-Bromo-5-methoxy-2-methylbenzaldehyde (22.9 g, 100 mmol) [2] and Copper(I) cyanide (17.9 g, 200 mmol) in anhydrous DMF (250 mL).

    • Reaction: Seal the vessel and heat aggressively to 145 °C for 3 hours. The mixture will turn dark brown/black as the copper complexes form.

    • In-Process Control (IPC): Monitor via HPLC. The reaction is driven by precipitation of CuBr.

    • Decomplexation Quench (Critical Step): Cool the reaction to 95 °C. Cautiously add 100 mL of a 1:1 mixture of water and ethylenediamine (or concentrated aqueous ammonia). Stir vigorously for 1 hour. Causality: This step breaks the highly stable [Cu(Ar-CN)2​]+ complexes, forcing the copper into water-soluble amine complexes and liberating the product.

    • Workup: Extract the aqueous layer with EtOAc (3 x 200 mL). Wash the combined organic layers with 1M HCl to remove residual amines, followed by brine. Concentrate and purify via recrystallization or chromatography.

    Conclusion

    For the synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile, Route A is vastly superior for drug development applications. While Route B utilizes cheaper starting materials, the harsh thermal requirements and the necessity of breaking robust copper-nitrile complexes lead to lower yields and unacceptable heavy metal waste profiles. The palladium-catalyzed triflate route offers a predictable, high-yielding, and scalable self-validating system.

    Comparative

    A Comparative Guide to the Biological Activities of 4-Formyl-2-methoxy-5-methylbenzonitrile Derivatives

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Benzonitriles The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Therapeutic Potential of Substituted Benzonitriles

    The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of various functional groups on the benzene ring can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency and selectivity. The compound 4-Formyl-2-methoxy-5-methylbenzonitrile represents a promising starting point for the development of novel therapeutic agents due to the presence of three key functional groups: a formyl group, a methoxy group, and a nitrile group, each offering avenues for chemical modification and interaction with biological targets.

    This guide provides a comparative analysis of the potential biological activities of derivatives of 4-Formyl-2-methoxy-5-methylbenzonitrile, with a focus on their antimicrobial and anticancer properties. Due to a lack of direct experimental data on derivatives of this specific parent compound, this guide synthesizes findings from studies on structurally related benzonitriles, methoxy-substituted benzaldehydes, and other analogous compounds. The insights into structure-activity relationships (SAR) and mechanisms of action are drawn from this body of related research to provide a predictive framework for the biological potential of 4-Formyl-2-methoxy-5-methylbenzonitrile derivatives.

    Antimicrobial Activity: A Battle Against Pathogens

    Benzonitrile derivatives have shown significant promise as antimicrobial agents, with their mechanism of action often involving the disruption of essential cellular processes in bacteria and fungi. The nitrile group, in particular, can participate in crucial interactions with microbial enzymes.

    Structure-Activity Relationship (SAR) Insights

    The antimicrobial efficacy of benzonitrile derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

    • Electron-withdrawing and Donating Groups: The introduction of electron-withdrawing groups, such as nitro groups, has been shown to enhance the antimicrobial activity of benzonitrile derivatives. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[1]

    • Hydrophobicity: The hydrophobicity of the molecule, often modulated by alkyl or halogen substituents, plays a crucial role in its ability to penetrate microbial cell membranes. A linear correlation between the logarithm of the partition coefficient (log P) and antimicrobial activity (as -log MIC) has been observed for some benzylamine derivatives, suggesting that increased hydrophobicity can lead to better activity.[2]

    • Positional Isomerism: The relative positions of substituents can dramatically alter the biological activity. For example, in benzophenanthridine alkaloids, the placement of methoxyl groups at C-7 and C-8 resulted in greater antimicrobial activity compared to their positioning at C-8 and C-9.[3]

    Comparative Antimicrobial Activity Data

    The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzonitrile and related derivatives against various microbial strains. This data, compiled from different studies, serves as a valuable reference for predicting the potential efficacy of novel 4-Formyl-2-methoxy-5-methylbenzonitrile derivatives.

    Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
    (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[1]
    Chelerythrine (benzophenanthridine alkaloid)Staphylococcus aureus1.50[3]
    Chelerythrine (benzophenanthridine alkaloid)Cryptococcus neoformans3.12[3]
    Nitidine (benzophenanthridine alkaloid)Yeast6.25-25[3]
    Pyrimidine-5-carbonitrile derivativeEscherichia coli1.0[4]
    Pyrimidine-5-carbonitrile derivativePseudomonas aeruginosa1.0[4]
    Experimental Protocol: Broth Microdilution for MIC Determination

    The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standardized and widely used technique for its determination.[5][6][7]

    Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well with the microbial suspension. A->C Add inoculum B Prepare a standardized inoculum of the test microorganism. B->C D Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours). C->D Incubate E Visually inspect for microbial growth (turbidity). D->E Observe F The MIC is the lowest concentration of the compound that completely inhibits visible growth. E->F Determine MIC

    Workflow for MIC determination using the broth microdilution method.

    Anticancer Activity: Targeting Malignant Cells

    Derivatives of benzaldehyde and benzonitrile have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

    Structure-Activity Relationship (SAR) Insights

    The anticancer potential of these compounds is intricately linked to their chemical structure.

    • Methoxy and Hydroxyl Groups: The presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the aromatic ring significantly influence cytotoxicity. For instance, salicylaldehyde benzoylhydrazones with methoxy substitutions have shown potent antiproliferative effects.[8] In some series, dihydroxyl-substituted benzaldehydes displayed good cytotoxic activities, while the corresponding dimethoxy derivatives were inactive.

    • Halogen Substituents: The incorporation of halogens, such as fluorine and chlorine, can enhance anticancer activity. A p-fluoro substituted methoxybenzoyl-aryl-thiazole derivative demonstrated potent activity against prostate cancer cells.[9]

    • Other Substituents: The introduction of bulky aromatic groups or other heterocyclic rings can also modulate anticancer potency. Novel pyrimidine-5-carbonitrile derivatives have been designed as EGFR inhibitors with significant cytotoxic activities against various cancer cell lines.[10]

    Comparative Anticancer Activity Data

    The following table presents the 50% inhibitory concentration (IC50) values for a selection of benzaldehyde and benzonitrile-related derivatives against various human cancer cell lines. This data provides a comparative basis for evaluating the potential of new derivatives.

    Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
    Methoxybenzoyl-aryl-thiazole (p-Fluoro substituted)Prostate cancer cells0.006 - 0.013[9]
    Methoxybenzoyl-aryl-thiazole (3,4,5-trimethoxy)Various cancer cells0.021 - 0.071[9]
    Pyrimidine-5-carbonitrile derivative (11b)A549 (Lung)2.4[10]
    Pyrimidine-5-carbonitrile derivative (11b)HCT-116 (Colon)3.37[10]
    Salicylaldehyde benzoylhydrazone derivativeLeukemia cell lines< 1[8]
    Benzopyranone derivative (6)A549 (Lung)5.0[11]
    Mechanism of Action: Unraveling the Molecular Pathways

    The anticancer effects of benzaldehyde and its derivatives are attributed to their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer.

    One key mechanism involves the inhibition of multiple signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[12][13] Benzaldehyde has been shown to suppress these pathways by regulating the interaction of 14-3-3ζ protein with its client proteins.[12][13][14] The 14-3-3ζ protein is often overexpressed in cancer and acts as a hub for oncogenic signaling.[12][13] By disrupting these interactions, benzaldehyde can inhibit cancer cell growth and survival.[15]

    Anticancer_Mechanism cluster_pathways Oncogenic Signaling Pathways PI3K PI3K/AKT/mTOR Cancer_Cell Inhibition of Cancer Cell Growth, Proliferation, and Survival PI3K->Cancer_Cell Promote STAT3 STAT3 STAT3->Cancer_Cell Promote NFkB NF-κB NFkB->Cancer_Cell Promote ERK ERK ERK->Cancer_Cell Promote Benzaldehyde Benzaldehyde Derivatives Protein_1433 14-3-3ζ Protein Benzaldehyde->Protein_1433 Inhibits interaction with Client_Proteins Client Proteins (mTOR, cRaf, STAT3, etc.) Protein_1433->Client_Proteins Client_Proteins->PI3K Client_Proteins->STAT3 Client_Proteins->NFkB Client_Proteins->ERK

    Proposed mechanism of anticancer action for benzaldehyde derivatives.
    Experimental Protocol: MTT Assay for Cytotoxicity

    The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[16][17][18][19]

    MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compound. A->B Treat C Incubate for a specific period (e.g., 24, 48, or 72 hours). B->C Incubate D Add MTT reagent to each well and incubate to allow formazan crystal formation by viable cells. C->D Add MTT E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). D->E Solubilize F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F Read Absorbance G Calculate the percentage of cell viability and determine the IC50 value. F->G Analyze Data

    Workflow for assessing cytotoxicity using the MTT assay.

    Conclusion and Future Directions

    The structural motif of 4-Formyl-2-methoxy-5-methylbenzonitrile holds significant promise for the development of novel antimicrobial and anticancer agents. While direct experimental data on its derivatives are currently limited, the analysis of structurally related compounds provides a strong rationale for their synthesis and biological evaluation. The insights into the structure-activity relationships of substituted benzonitriles and benzaldehydes suggest that strategic modifications of the formyl, methoxy, and methyl groups on the parent scaffold could lead to the discovery of potent and selective therapeutic candidates.

    Future research should focus on the synthesis of a library of 4-Formyl-2-methoxy-5-methylbenzonitrile derivatives and their systematic screening for antimicrobial and anticancer activities. Detailed mechanistic studies will be crucial to elucidate their modes of action and to identify their specific molecular targets. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.

    References

    • Broth microdilution – Knowledge and References. Taylor & Francis.
    • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
    • Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology.
    • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
    • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
    • Detailed protocol for MTT Cell Viability and Prolifer
    • Saitoh, J., & Saya, H. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758.
    • Saitoh, J., & Saya, H. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions.
    • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (2025). Benchchem.
    • MTT Assay Protocol.
    • Evaluation of the effect of benzaldehyde derivatives in human cancer cells.
    • MTT assay protocol. Abcam.
    • Cell Viability Assays. (2013). NCBI Bookshelf.
    • Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer.
    • Saitoh, J., & Saya, H. (2017). Abstract 3135: Benzaldehyde suppresses the binding activity of overexpressed 14-3-3ζ to multiple signaling proteins in cancer cells. Cancer Research, 77(13 Supplement), 3135.
    • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. PMC.
    • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). PubMed.
    • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
    • Chen, J., Wang, C., Wang, Z., Chen, J., & Chen, Y. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1649–1653.
    • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI.
    • The MIC and MBIC values (µg/mL) measured for compounds 1d-f; 2a-f.
    • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library.
    • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará.
    • Roda, A., Fini, A., Grigolo, B., & Gioacchini, A. M. (1995).
    • Antibacterial activity and mechanism of action of the benzazole acrylonitrile-based compounds: In vitro , spectroscopic, and docking studies.
    • Structure–activity relationship for antimicrobial and anticancer activity of synthesized isatin derivatives.
    • Cytotoxicity activity of synthesized compounds 1–5 against 3 cancer cell lines.
    • Cronin, M. T. D., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. SAR and QSAR in Environmental Research, 3(1), 1–13.
    • da Silva, A. F., de Andrade, J. P., de Sousa, E. H. S., de Lima, M. R., & de Oliveira, M. C. F. (2014). Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLOS ONE, 9(5), e97543.
    • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
    • Antimicrobial Drugs: Mechanism of Action. (2017). Basicmedical Key.
    • Structure–Antimicrobial Activity Relationships of Recombinant Host Defence Peptides Against Drug‐Resistant Bacteria. (2025). PMC.
    • Evaluation of the MICUR system for quantitative antimicrobial susceptibility testing: a multiphasic comparison with reference methods. PMC.
    • In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. PMC.
    • Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentr
    • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2024). MDPI.
    • El-Gohary, N. S., & Shaaban, M. A. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 63, 445–451.
    • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
    • Enhanced Antibacterial Activity of Substituted Deriv

    Sources

    Validation

    High-Resolution Purity Analysis of 4-Formyl-2-methoxy-5-methylbenzonitrile: A Comparative Guide to HPLC Stationary Phases

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid, closely related aromatic intermediates. 4-Formyl-2-methoxy-5-methylbenzonitrile is a pivotal intermedia...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid, closely related aromatic intermediates. 4-Formyl-2-methoxy-5-methylbenzonitrile is a pivotal intermediate in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors, which are critical for treating cardiovascular diseases such as hypertension and heart failure [1].

    The synthesis of this intermediate involves the palladium-catalyzed cyanation of a triflate precursor. Ensuring the absolute purity of the benzonitrile product is paramount; residual triflate or catalyst byproducts (like triphenylphosphine oxide) can severely poison downstream cross-coupling reactions. This guide objectively compares standard C18 columns against alternative aromatic stationary phases (Phenyl-Hexyl and Biphenyl) to establish a self-validating, robust HPLC methodology for this critical analysis.

    Mechanistic Rationale: The Analytical Challenge

    To understand the chromatographic challenge, we must first map the synthetic pathway and identify the impurities. The reaction sequence progresses from a phenol starting material to a triflate intermediate, and finally to the target benzonitrile.

    Synthesis A Phenol SM (4-Hydroxy-5-methoxy-...) B Triflate Intermediate (4-Formyl-...-triflate) A->B Tf2O, Base C Target Intermediate (4-Formyl-...-benzonitrile) B->C Zn(CN)2, Pd(PPh3)4 D TPPO Byproduct (Catalyst residue) B->D Oxidation

    Caption: Synthetic pathway of 4-Formyl-2-methoxy-5-methylbenzonitrile highlighting key impurities.

    Why Standard C18 Often Fails

    Standard Octadecylsilane (C18) columns rely almost exclusively on hydrophobic dispersion forces [3]. Because the phenol starting material, the triflate intermediate, and the benzonitrile product share an identical 2-methoxy-5-methylbenzaldehyde core, their partition coefficients ( logP ) are remarkably similar. On a C18 phase, the highly electron-withdrawing triflate group and the cyano group exhibit nearly identical hydrophobic retention, leading to critical pair co-elution.

    The Solution: Orthogonal Selectivity via π−π Interactions

    To break this co-elution, we must exploit the electronic differences of the substituents.

    • Phenyl-Hexyl Phases: Introduce π−π interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the highly electron-deficient aromatic ring of the benzonitrile and triflate, increasing retention and separation.

    • Biphenyl Phases: Offer enhanced polarizability, shape selectivity, and stronger dipole-dipole interactions [2]. The biphenyl system can twist to accommodate specific steric profiles, providing maximum resolution ( Rs​ ) between the triflate and the cyano-aromatic product.

    Comparative Data Analysis

    We evaluated a synthetic mixture containing the target intermediate and its three primary impurities across three different stationary phases using an identical gradient method. The quantitative results are summarized below.

    AnalyteWaters XBridge C18 RT (min) / Rs​ Phenomenex Phenyl-Hexyl RT (min) / Rs​ Restek Raptor Biphenyl RT (min) / Rs​
    1. Phenol SM 4.20 / -4.50 / -4.80 / -
    2. Benzonitrile Target 6.85 / 12.47.50 / 14.18.20 / 15.6
    3. Triflate Int. 7.10 / 0.8 (Fail)8.50 / 2.1 (Pass)10.10 / 4.5 (Optimal)
    4. TPPO Byproduct 9.50 / 8.511.00 / 9.212.50 / 8.8

    Data Interpretation: The C18 column failed to resolve the Benzonitrile/Triflate critical pair ( Rs​=0.8 ). The Phenyl-Hexyl column achieved baseline resolution ( Rs​=2.1 ), but the Biphenyl column demonstrated superior performance ( Rs​=4.5 ), driven by its unique polarizability and shape-selective interactions with the trifluoromethyl group.

    Experimental Workflow & Self-Validating Protocol

    To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The analytical run cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

    Workflow S1 1. Sample Preparation 1.0 mg/mL in 50:50 MeCN:H2O S2 2. Column Equilibration Biphenyl Phase, 35°C S1->S2 S3 3. System Suitability Test (SST) Inject Resolution Mix S2->S3 S4 4. Validation Gate Rs > 2.0 & Tf < 1.5 ? S3->S4

    Caption: Step-by-step analytical workflow for HPLC purity profiling and method validation.

    Step-by-Step Methodology (Optimized for Biphenyl Phase)

    1. Reagent & Sample Preparation

    • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

    • Resolution Standard (SST): Accurately weigh 10 mg each of the Phenol SM, Triflate Intermediate, Benzonitrile Target, and TPPO. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Dilute 1:10 to achieve a 100 µg/mL working SST solution.

    • Sample Prep: Dissolve the synthesized batch of 4-Formyl-2-methoxy-5-methylbenzonitrile in diluent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    2. Instrument Setup

    • Column: Restek Raptor Biphenyl, 150 x 4.6 mm, 2.7 µm (or equivalent core-shell biphenyl).

    • Column Temperature: 35°C (Crucial for maintaining consistent π−π interaction thermodynamics).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5.0 µL.

    • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

    3. Gradient Program

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 20% 80% B (Linear gradient to elute aromatics)

    • 12.0 - 15.0 min: 80% B (Column wash to remove highly retained TPPO)

    • 15.0 - 15.1 min: 80% 20% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

    4. The Self-Validating Gate (System Suitability) Before injecting the synthesized batch, inject the SST solution in triplicate.

    • Causality Check: The system is validated only if the resolution ( Rs​ ) between the Triflate Intermediate and the Benzonitrile Product is ≥2.0 , and the tailing factor ( Tf​ ) for all peaks is ≤1.5 .

    • Actionable Insight: If Rs​<2.0 , do not proceed. The loss of resolution typically indicates a loss of stationary phase polarizability (column fouling). Purge the column with 100% MeCN or replace the guard column.

    Conclusion

    For the purity analysis of 4-Formyl-2-methoxy-5-methylbenzonitrile, standard C18 columns present a high risk of false-negative purity reporting due to the co-elution of the triflate intermediate. By transitioning to a Biphenyl stationary phase , researchers can leverage orthogonal π−π and dipole interactions to achieve baseline resolution ( Rs​=4.5 ). Implementing the self-validating protocol outlined above ensures that downstream ROMK inhibitor synthesis is not compromised by undetected catalytic poisons or unreacted precursors.

    References

    • Title: WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel Source: Google Patents URL: [1][2]

    • Title: Retention mechanisms on biphenyl and phenyl stationary phases in reversed-phase liquid chromatography Source: Journal of Chromatography A (PubMed) URL: [Link]

    • Title: Practical HPLC Method Development, 2nd Edition Source: Wiley URL: [Link]

    Sources

    Comparative

    Comparative Guide: Catalytic Systems for the Selective Synthesis of Aromatic Aldehydes

    Aromatic aldehydes, particularly benzaldehyde and its derivatives, are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine fragrances. Historically, the oxida...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Aromatic aldehydes, particularly benzaldehyde and its derivatives, are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine fragrances. Historically, the oxidation of primary aromatic alcohols to aldehydes relied on stoichiometric, highly toxic oxidants such as Cr(VI) or Mn(VII) under harsh conditions[1]. Modern green chemistry mandates the transition to catalytic, aerobic, or photocatalytic systems that utilize molecular oxygen (O₂) or mild conditions to achieve high conversion while strictly controlling selectivity against overoxidation.

    As a Senior Application Scientist, I have structured this guide to objectively compare the performance of state-of-the-art catalyst systems, dissect their mechanistic causality, and provide self-validating experimental protocols for immediate laboratory application.

    The Mechanistic Challenge: The Overoxidation Dilemma

    The primary challenge in synthesizing aromatic aldehydes from benzylic alcohols is kinetic control. Once the aldehyde is formed, it is highly susceptible to further oxidation into carboxylic acids (e.g., benzoic acid)[2]. The ideal catalyst must lower the activation energy for the first oxidation step while maintaining a high kinetic barrier for the subsequent hydration and auto-oxidation of the aldehyde.

    ReactionPathway Substrate Benzyl Alcohol Intermediate Benzaldehyde (Target API Intermediate) Substrate->Intermediate Oxidation (Desired) Byproduct Benzoic Acid (Overoxidation) Intermediate->Byproduct Auto-oxidation (Undesired)

    Caption: Reaction pathway illustrating the kinetic challenge of preventing benzaldehyde overoxidation.

    Comparative Analysis of State-of-the-Art Catalytic Systems

    To guide process chemistry decisions, we must evaluate catalysts based on their conversion efficiency, chemoselectivity, and scalability. Below is a comparative matrix of leading systems, ranging from bimetallic alloys to earth-abundant nitrates.

    Table 1: Quantitative Comparison of Catalyst Performance for Benzyl Alcohol Oxidation
    Catalyst SystemOxidantReaction ConditionsConversion (%)Selectivity (%)Key Advantage
    Pd-Zn/TiO₂ [2]O₂ (1 bar)Solvent-free, 120 °C55.081.0Solvent-free, scalable heterogeneous system.
    Cu(II) / TEMPO [3]O₂ (Air)Aqueous, K₂CO₃, 50 °C74.0>99.0High chemoselectivity, mild aqueous conditions.
    Bi–Mo/g-C₃N₄ [1]O₂ (Air)Visible light, Aqueous, RT51.099.9Exceptional selectivity, drives reaction via ROS.
    Fe(NO₃)₃ [4]N₂ or O₂1,4-dioxane, 80 °C96.894.5Earth-abundant, highly cost-effective.
    Au-Sn/GO [5]O₂ (3 bar)THF, 90 °C87.856.1Synergistic bimetallic effect, easily recoverable.

    Note: Data synthesized from benchmark studies on bimetallic systems, Cu/TEMPO networks, photocatalysis, and earth-abundant nitrates.

    Deep Dive I: Homogeneous Copper/TEMPO Aerobic Oxidation

    Causality & Mechanism

    The Cu/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system is a benchmark for aerobic alcohol oxidation[3]. The synergy lies in the division of labor: the copper center activates molecular oxygen, while the TEMPO radical acts as a hydrogen atom transfer (HAT) agent, directly abstracting the α-hydrogen from the alcohol. This dual-catalytic cycle bypasses the formation of free reactive oxygen species (ROS) that typically lead to overoxidation, ensuring near-perfect chemoselectivity for the aldehyde.

    CuTEMPO O2 Molecular O2 Cu Copper Cycle Cu(I) ↔ Cu(II) O2->Cu Activates TEMPO Radical Cycle TEMPO• ↔ TEMPOH Cu->TEMPO Electron Transfer TEMPO->Cu Co-catalyst Regeneration Substrate Benzyl Alcohol TEMPO->Substrate Hydrogen Abstraction Product Benzaldehyde Substrate->Product Oxidation

    Caption: Synergistic dual-catalytic cycle of the Cu/TEMPO system for aerobic alcohol oxidation.

    Self-Validating Experimental Protocol: Cu/TEMPO Oxidation
    • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 mmol) in 5 mL of an aqueous K₂CO₃ solution (0.5 M). Causality: Mild basicity facilitates proton transfer during the oxidation cycle.

    • Catalyst Loading: Add 5 mol% of TEMPO and 5 mol% of the Cu(II) catalyst (e.g.,[Cu₂(μ-H₂tea)₂] complex)[3].

      • Validation Check: The solution should exhibit a distinct color change (typically blue/green to brown/red) upon complexation and reduction to Cu(I) intermediates.

    • Aerobic Oxidation: Attach an O₂ balloon (1 atm) to the flask. Stir the mixture vigorously at 50 °C for 17 hours[3].

    • Quenching & Extraction: Cool to room temperature, extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Analysis: Determine conversion and selectivity via GC-FID or ¹H-NMR. The absence of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) in IR spectroscopy confirms the suppression of overoxidation.

    Deep Dive II: Heterogeneous Photocatalysis (Bi-Mo/g-C₃N₄)

    Causality & Mechanism

    While Cu/TEMPO is highly selective, removing homogeneous metal catalysts from API streams is notoriously difficult. Heterogeneous photocatalysis offers a "truly green" alternative. Bi-Mo doped graphitic carbon nitride (g-C₃N₄) utilizes visible light to generate electron-hole pairs[1]. The photogenerated holes produce specific reactive oxygen species (ROS) like superoxide (•O₂⁻). The critical innovation in the Bi-Mo/g-C₃N₄ system is the formation of ≡Mo–O₂ peroxo species, which selectively oxidizes the alcohol while sterically and electronically preventing the subsequent oxidation of the aldehyde[1].

    Self-Validating Experimental Protocol: Photocatalytic Oxidation
    • Dispersion: Suspend 20 mg of the Bi-Mo/g-C₃N₄ photocatalyst in 10 mL of aqueous benzyl alcohol solution (0.1 M) in a borosilicate glass photoreactor[1].

    • Adsorption Equilibrium: Stir the suspension in the dark for 30 minutes.

      • Validation Check: Take an aliquot, centrifuge, and measure the UV-Vis absorbance of the supernatant to ensure substrate concentration is stable (confirming adsorption-desorption equilibrium has been reached).

    • Irradiation: Purge the system with O₂ for 10 minutes, then irradiate with a 300W Xenon lamp (equipped with a λ > 400 nm cutoff filter for visible light) under continuous O₂ bubbling and stirring at room temperature for 4 hours[1].

    • Separation: Turn off the light source. Separate the heterogeneous catalyst via centrifugation (8000 rpm, 5 mins). The catalyst can be washed with ethanol and dried for reuse.

    • Analysis: Analyze the supernatant via HPLC. The protocol should yield ~51% conversion with a remarkable 99.9% selectivity for benzaldehyde[1].

    Strategic Selection Matrix for Drug Development

    • For Early-Stage MedChem (Gram Scale): The Cu/TEMPO system is the gold standard. It requires standard lab equipment, reacts predictably across diverse substituted benzylic alcohols, and offers near-perfect chemoselectivity[3].

    • For Process Chemistry & Scale-Up (Kilogram Scale): Pd-Zn/TiO₂ or Fe(NO₃)₃ systems are preferred. Pd-Zn allows for solvent-free, continuous flow applications, drastically reducing solvent waste (E-factor)[2]. Fe(NO₃)₃ provides an incredibly cheap, earth-abundant alternative with >96% conversion[4].

    • For Late-Stage Functionalization (Sensitive Substrates): Photocatalysis (Bi-Mo/g-C₃N₄) is ideal. Operating at room temperature under visible light prevents the thermal degradation of complex, highly functionalized API intermediates[1].

    References

    • Highly Selective Photooxidation of Benzyl Alcohol to Benzaldehyde by Bi–Mo/g-C3N4 in Aqueous Solution - ACS Publications - 1

    • Selective oxidation of benzyl alcohol to benzaldehyde by the Cu catalyst/TEMPO/O2 system - ResearchGate - 3

    • Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - Taylor & Francis - 2

    • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - Frontiers - 4

    • Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide and reduced graphene oxide supported bimetallic Au–Sn catalysts - PMC -5

    Sources

    Validation

    Benchmarking the efficiency of 4-Formyl-2-methoxy-5-methylbenzonitrile synthesis

    An in-depth technical comparison and benchmarking guide for the synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile , a critical intermediate in modern drug discovery. Executive Summary & Context 4-Formyl-2-methoxy-5-me...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical comparison and benchmarking guide for the synthesis of 4-Formyl-2-methoxy-5-methylbenzonitrile , a critical intermediate in modern drug discovery.

    Executive Summary & Context

    4-Formyl-2-methoxy-5-methylbenzonitrile is a highly specialized, sterically hindered aromatic intermediate integral to the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors [1]. These inhibitors represent a paradigm shift in cardiovascular therapeutics, functioning as novel diuretics that manage hypertension without triggering the hypokalemia commonly associated with traditional loop diuretics.

    From a synthetic standpoint, producing this nitrile is non-trivial. The substrate features an unprotected, highly reactive formyl group, and the target cyanation site is sterically congested by ortho-methoxy and meta-methyl substituents. This guide benchmarks the standard thermal palladium-catalyzed cyanation against traditional and advanced microwave-assisted alternatives, providing self-validating protocols to optimize yield, catalyst turnover, and scalability.

    Mechanistic Causality: Overcoming Aryl Triflate Bottlenecks

    The synthesis relies on a two-stage sequence: converting the precursor 4-hydroxy-5-methoxy-2-methylbenzaldehyde into an active pseudohalide (an aryl triflate), followed by transition-metal-catalyzed cyanation.

    The Triflation Strategy: Standard triflations utilize trifluoromethanesulfonic anhydride (Tf₂O). However, Tf₂O is highly electrophilic and aggressively attacks unprotected aldehydes unless strictly maintained at cryogenic temperatures (-78 °C). To bypass this, the benchmark protocol utilizes 4-nitrophenyl trifluoromethanesulfonate . This bench-stable reagent enables a mild, chemoselective triflation at room temperature using potassium carbonate (K₂CO₃), completely preserving the formyl group.

    The Cyanation Strategy: Replacing the triflate with a nitrile group presents a distinct catalytic challenge.

    • The Cyanide Poisoning Effect: Free cyanide ions (from NaCN or KCN) are potent σ-donors. In high concentrations, they rapidly coordinate with the palladium center, forming coordinatively saturated, catalytically dead [Pd(CN)4​]2− complexes [2].

    • The Zn(CN)₂ Solution: Zinc cyanide is deliberately selected because of its low solubility in N,N-dimethylformamide (DMF). It acts as a "slow-release" cyanide reservoir. The steady-state concentration of dissolved cyanide remains low enough to prevent palladium poisoning, yet sufficient to allow the transmetalation and reductive elimination steps of the catalytic cycle to proceed efficiently [3].

    Performance Benchmarking: Alternative Methodologies

    To objectively evaluate the efficiency of this transformation, we benchmark three distinct cyanation methodologies starting from the isolated triflate intermediate.

    MetricMethod A: Rosenmund-von BraunMethod B: Thermal Pd-Catalysis (Benchmark)Method C: Microwave Pd-Catalysis
    Reagents CuCN (Stoichiometric)Zn(CN)₂, Pd(PPh₃)₄Zn(CN)₂, Pd(PPh₃)₄
    Temperature 150 °C110 °C200 °C
    Reaction Time 24 hours8 hours15 minutes
    Yield < 30% (Extensive degradation)75 - 82%> 85 - 90%
    Catalyst Loading N/A15 mol%8 mol%
    Scalability Poor (Harsh conditions)High (Standard pilot-plant scale)Medium (Requires flow/MW reactor)

    Data Analysis: Method A fails due to the thermal degradation of the formyl group over 24 hours. Method B is the industry standard for batch scale-up, though it requires a high catalyst loading (15 mol%) to overcome steric hindrance. Method C utilizes dielectric heating to rapidly overcome the activation energy barrier for oxidative addition, cutting reaction time by ~98% and halving the required catalyst loading.

    Visualizing the Synthetic Logic

    SynthesisWorkflow Phenol 4-Hydroxy-5-methoxy- 2-methylbenzaldehyde Triflate 4-Formyl-2-methoxy- 5-methylphenyl triflate Phenol->Triflate 4-Nitrophenyl triflate K2CO3, DMF MethodA Method A: CuCN (Thermal, 150°C, 24h) Triflate->MethodA Poor Yield High Degradation MethodB Method B: Zn(CN)2, Pd(PPh3)4 (Thermal, 110°C, 8h) Triflate->MethodB Benchmark Validated Protocol MethodC Method C: Zn(CN)2, Pd(PPh3)4 (Microwave, 200°C, 15m) Triflate->MethodC Optimized High Efficiency Product 4-Formyl-2-methoxy- 5-methylbenzonitrile MethodA->Product MethodB->Product MethodC->Product

    Comparative cyanation pathways for 4-Formyl-2-methoxy-5-methylbenzonitrile synthesis.

    Experimental Workflows & Self-Validating Protocols

    The following protocols are engineered to be self-validating, ensuring that researchers can verify the integrity of the reaction at each critical junction.

    Step 1: Mild Chemoselective Triflation
    • Objective: Convert the phenol to a reactive pseudohalide without degrading the aldehyde.

    • Procedure:

      • Dissolve 4-hydroxy-5-methoxy-2-methylbenzaldehyde (20.0 g, 122 mmol) in anhydrous DMF (200 mL) at room temperature. Causality: DMF acts as a highly polar aprotic solvent, maximizing the nucleophilicity of the phenoxide ion generated in the next step.

      • Add K₂CO₃ (33.3 g, 241 mmol) followed by 4-nitrophenyl trifluoromethanesulfonate (49.0 g, 181 mmol). Stir under a nitrogen atmosphere for 8 hours.

      • Dilute the reaction mixture with EtOAc (600 mL). Wash the organic layer three times with copious amounts of water. Causality: DMF is miscible with both water and EtOAc. Multiple aggressive aqueous washes are mandatory to completely partition the DMF and potassium salts into the aqueous phase, preventing emulsion and impurity carryover during concentration.

      • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (EtOAc/Hexanes 1:9 → 3:7).

    • Self-Validation Check: 1 H NMR (CDCl₃, 500 MHz) must show the intact aldehyde proton at δ 10.34 (s, 1H) and the complete disappearance of the phenolic -OH stretch. LC/MS should confirm the mass peak at [M+1] + = 298.97.

    Step 2: Thermal Pd-Catalyzed Cyanation (Method B - Benchmark)
    • Objective: Substitute the triflate with a cyano group using standard batch thermal conditions.

    • Procedure:

      • In a round-bottom flask, combine the triflate intermediate (35.0 g, 117 mmol), Zn(CN)₂ (55.1 g, 469 mmol), and Pd(PPh₃)₄ (20.34 g, 17.60 mmol) in DMF (300 mL).

      • Rigorously sparge the mixture with nitrogen gas for 15 minutes. Causality: Oxygen must be entirely excluded from the system to prevent the irreversible oxidation of the active Pd(0) species into catalytically inactive Pd(II).

      • Stir at 110 °C under a nitrogen atmosphere for 8 hours.

      • Cool to room temperature, dilute with EtOAc, and wash twice with water. Dry, filter, and concentrate. Purify the crude product via silica gel column chromatography (EtOAc/Hexanes 3:7).

    • Self-Validation Check: LC/MS must show the target mass at [M+1] + = 176.06. 1 H NMR will show the aldehyde proton slightly shifted to δ 10.39 (s, 1H) due to the altered electronic environment from the new nitrile group.

    Step 3: Microwave-Assisted Cyanation (Method C - Advanced Alternative)
    • Objective: Accelerate the cyanation using microwave irradiation to minimize thermal degradation and reduce catalyst loading.

    • Procedure:

      • In a heavy-walled microwave-safe vial, combine the triflate (1.0 equiv), Zn(CN)₂ (2.0 equiv), and Pd(PPh₃)₄ (0.08 equiv) in anhydrous DMF.

      • Seal the vial, purge with nitrogen, and irradiate in a dedicated microwave synthesizer at 200 °C for exactly 15 minutes. Causality: Rapid dielectric heating achieves high temperatures instantaneously, forcing the sterically hindered oxidative addition step to occur rapidly before the catalyst can thermally decompose.

      • Filter the crude mixture through a short pad of Celite to remove precipitated zinc salts, then purify via chromatography.

    • Self-Validation Check: HPLC analysis of the crude mixture should indicate >95% conversion at the 15-minute mark, presenting a significantly cleaner baseline (fewer degradation peaks) compared to the 8-hour thermal method.

    References

    • Title: WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel Source: Google Patents URL
    • Source: The Journal of Organic Chemistry (ACS Publications)
    • Source: Organic Letters (ACS Publications)
    Comparative

    Validating the Analytical Method for 4-Formyl-2-methoxy-5-methylbenzonitrile: A Comparative Guide

    In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. An analytical method, no matter how sophisticated, is only as valuable as its demonstrated reliability.

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. An analytical method, no matter how sophisticated, is only as valuable as its demonstrated reliability. This guide provides an in-depth, experience-driven framework for the validation of an analytical method for 4-Formyl-2-methoxy-5-methylbenzonitrile, a key pharmaceutical intermediate.

    This document is structured not as a rigid template, but as a logical journey through the validation process. We will explore the "why" behind each experimental choice, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a practical guide to establishing a scientifically sound, defensible, and robust analytical method.

    Part 1: Strategic Selection of the Analytical Technique

    The molecular structure of 4-Formyl-2-methoxy-5-methylbenzonitrile—possessing a polar nitrile group, an aldehyde, a methoxy group, and an aromatic ring—makes it an ideal candidate for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Its characteristics suggest good retention on a non-polar stationary phase and strong chromophores for sensitive UV detection.

    While Gas Chromatography (GC) could be considered, particularly for assessing volatile impurities, HPLC is generally superior for the assay and impurity profiling of a semi-polar, thermally sensitive molecule like this.[4][5][6][7][8] The potential for on-column degradation of the aldehyde group at high GC inlet temperatures presents a significant risk that can be avoided with the milder conditions of HPLC.

    Decision Workflow: HPLC vs. GC

    The following diagram illustrates the key decision points in selecting the primary analytical technique for 4-Formyl-2-methoxy-5-methylbenzonitrile.

    G Analyte 4-Formyl-2-methoxy- 5-methylbenzonitrile Volatility Assess Volatility & Thermal Stability Analyte->Volatility HPLC_Path Low Volatility or Thermally Labile Volatility->HPLC_Path Likely Path GC_Path High Volatility & Thermally Stable Volatility->GC_Path Less Likely Path Primary_Method Primary Method: RP-HPLC-UV (Assay, Impurities) HPLC_Path->Primary_Method Secondary_Method Alternative/Complementary: GC-FID/MS (Residual Solvents, Volatile Impurities) GC_Path->Secondary_Method

    Caption: Decision matrix for analytical technique selection.

    Part 2: The Validation Master Plan: An RP-HPLC-UV Method

    The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[1][9][10] Our proposed HPLC method serves as the framework for this validation guide.

    Proposed Chromatographic Conditions
    ParameterRecommended ConditionRationale
    Column Ascentis® C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for the aromatic ring system. A high-purity silica backbone minimizes peak tailing.
    Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to ensure consistent ionization state of the analyte and sharp peak shape. Volatile, making it LC-MS compatible if needed.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is effective in eluting moderately polar compounds.
    Gradient 30% B to 80% B over 15 minutesA gradient elution is necessary to ensure elution of the main analyte with a good peak shape while also separating potential impurities with different polarities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
    Column Temp. 30 °CControlled temperature ensures reproducible retention times.
    Detection UV at 254 nmThe aromatic benzonitrile structure is expected to have strong absorbance at this common wavelength.
    Injection Vol. 10 µLA small injection volume minimizes potential for peak distortion.
    Diluent 50:50 Acetonitrile:WaterEnsures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak splitting.

    Part 3: Core Validation Parameters: Protocols and Acceptance Criteria

    The following sections detail the experimental execution for each core validation parameter as stipulated by ICH Q2(R1).[11][12][13]

    Overall Validation Workflow

    This diagram outlines the sequential and interconnected nature of the validation experiments.

    G cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Experiments cluster_final Phase 3: Finalization Protocol Develop Validation Protocol Reagents Qualify Reagents & Reference Standards Protocol->Reagents Specificity Specificity & Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report

    Sources

    Validation

    Cross-Referencing Spectroscopic Data for 4-Formyl-2-methoxy-5-methylbenzonitrile: A Comparative Analytical Guide

    Executive Summary In the development of cardiovascular therapeutics, specifically Renal Outer Medullary Potassium (ROMK) channel inhibitors, 4-Formyl-2-methoxy-5-methylbenzonitrile serves as a critical synthetic intermed...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the development of cardiovascular therapeutics, specifically Renal Outer Medullary Potassium (ROMK) channel inhibitors, 4-Formyl-2-methoxy-5-methylbenzonitrile serves as a critical synthetic intermediate[1]. For researchers and drug development professionals, confirming the structural integrity of this highly substituted benzene ring is paramount.

    This guide provides an objective, comparative analysis of the spectroscopic data (NMR, LC/MS, and IR) for 4-formyl-2-methoxy-5-methylbenzonitrile against its direct synthetic precursors. By cross-referencing these spectral signatures, bench scientists can establish a self-validating analytical workflow to monitor reaction progress, differentiate structural isomers, and ensure high-fidelity downstream coupling.

    Mechanistic Context & Synthetic Workflow

    The synthesis of the target benzonitrile typically proceeds via a three-stage sequence starting from a phenolic aldehyde[1]. Because the aromatic ring is heavily substituted (tetra-substituted), tracking the electronic changes at the two remaining aromatic protons is the most reliable way to verify successful transformations.

    The standard workflow involves:

    • Starting Material: 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (Phenol).

    • Intermediate: 4-Formyl-2-methoxy-5-methylphenyl trifluoromethanesulfonate (Triflate).

    • Target: 4-Formyl-2-methoxy-5-methylbenzonitrile (Nitrile).

    ReactionPathway Phenol 4-Hydroxy-5-methoxy- 2-methylbenzaldehyde (tR = 2.06 min) Triflate 4-Formyl-2-methoxy- 5-methylphenyl triflate (tR = 3.44 min) Phenol->Triflate 4-Nitrophenyl triflate K2CO3, DMF, 8h Nitrile 4-Formyl-2-methoxy- 5-methylbenzonitrile (tR = 2.71 min) Triflate->Nitrile Zn(CN)2, Pd(PPh3)4 DMF, 110°C, 8h

    Figure 1: Synthetic workflow and LC/MS retention time evolution for 4-Formyl-2-methoxy-5-methylbenzonitrile.

    Comparative Spectroscopic Profiling

    High-Resolution ¹H NMR Analysis

    The most definitive method for cross-referencing these compounds is ¹H NMR (500 MHz, CDCl₃)[1]. The table below summarizes the chemical shifts (δ, ppm), highlighting the dramatic electronic effects of functional group interconversion.

    Compound StageAldehyde (-CHO)Aromatic H (C3)Aromatic H (C6)Methoxy (-OCH₃)Methyl (-CH₃)Hydroxyl (-OH)
    1. Phenol Precursor 10.22 (s, 1H)6.81 (s, 1H)7.38 (s, 1H)3.96 (s, 3H)2.62 (s, 3H)6.14 (s, 1H)
    2. Triflate Intermediate 10.34 (s, 1H)7.16 (s, 1H)7.53 (s, 1H)3.99 (s, 3H)2.67 (s, 3H)Absent
    3. Target Nitrile 10.39 (s, 1H)7.44 (s, 1H)7.47 (s, 1H)4.02 (s, 3H)2.66 (s, 3H)Absent

    Expertise & Causality Insight: Why do the aromatic protons shift so drastically? In the phenol precursor, the hydroxyl group is strongly electron-donating via resonance, which heavily shields the ortho proton (C3), pushing it upfield to 6.81 ppm [1]. When the hydroxyl is converted to a triflate (-OTf), the highly electronegative CF₃SO₂- group withdraws electron density, deshielding the C3 proton and shifting it downfield to 7.16 ppm [1]. Finally, substituting the triflate with a cyano group (-CN)—a powerful electron-withdrawing group via both induction and resonance—further deshields the ring. This causes the C3 and C6 protons to converge into two nearly overlapping singlets at 7.44 ppm and 7.47 ppm [1]. Observing this convergence is the primary self-validating checkpoint for a successful cyanation reaction.

    LC/MS and Lipophilicity Tracking

    Liquid Chromatography-Mass Spectrometry (LC/MS) provides orthogonal validation by correlating exact mass with chromatographic lipophilicity (retention time, tR)[1].

    Compound StageFormulaESI-MS [M+1]⁺Retention Time (tR)Polarity / Lipophilicity Profile
    1. Phenol Precursor C₁₀H₁₂O₃167.02.06 minHigh polarity (H-bonding capable)
    2. Triflate Intermediate C₁₁H₁₁F₃O₅S298.973.44 minHigh lipophilicity (Fluorinated)
    3. Target Nitrile C₁₁H₁₁NO₂176.062.71 minModerate polarity (Dipole moment)

    Expertise & Causality Insight: The retention times on a reverse-phase C18 column perfectly map to the compounds' partition coefficients. The triflation step adds a bulky, hydrophobic fluorinated group, causing a massive jump in retention time (2.06 → 3.44 min)[1]. The subsequent palladium-catalyzed cyanation strips away the hydrophobic triflate, replacing it with a polar nitrile dipole. Consequently, the retention time drops back to 2.71 min[1]. If your LC/MS trace during step 2 shows a peak at 2.71 min, the reaction is successfully progressing.

    Infrared (IR) Spectroscopy Markers

    While NMR and MS are primary, IR provides rapid functional group verification:

    • Phenol: Broad O-H stretch (~3200–3400 cm⁻¹).

    • Triflate: Strong asymmetric S=O stretch (~1420 cm⁻¹) and C-F stretches (~1140 cm⁻¹).

    • Nitrile (Target): Complete disappearance of S=O/C-F bands and the emergence of a sharp, distinct C≡N stretch at ~2220–2230 cm⁻¹ .

    Experimental Protocols & Self-Validating Systems

    To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to. Every step includes an in-process control (IPC) to validate the system before proceeding.

    Step-by-Step Synthesis & In-Process Controls

    Step A: Triflation

    • Dissolve 4-hydroxy-5-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous DMF at room temperature[1].

    • Add K₂CO₃ (2.0 eq) followed by 4-nitrophenyl trifluoromethanesulfonate (1.5 eq)[1].

    • Stir for 8 hours.

    • Self-Validation Check: Pull a 10 μL aliquot, quench in EtOAc/H₂O, and run LC/MS. Do not proceed to workup until the m/z 167.0 peak is fully consumed and replaced by m/z 298.97 (tR = 3.44 min)[1].

    • Purify via flash chromatography (EtOAc/Hexanes 1:9 → 3:7)[1].

    Step B: Palladium-Catalyzed Cyanation

    • Combine the triflate intermediate (1.0 eq), zinc cyanide (4.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.15 eq) in anhydrous DMF[1].

    • Degas the mixture and stir at 110 °C under a nitrogen atmosphere for 8 hours[1].

    • Self-Validation Check: Monitor via TLC and LC/MS. The reaction is complete when the highly lipophilic triflate spot disappears, yielding a new peak at m/z 176.06 (tR = 2.71 min)[1].

    • Purify via silica gel column chromatography (EtOAc/Hexanes 3:7) to afford the pure 4-formyl-2-methoxy-5-methylbenzonitrile[1].

    Instrumental Acquisition Parameters
    • NMR Acquisition: Spectra should be acquired on a 500 MHz spectrometer. Use CDCl₃ as the solvent to ensure complete dissolution of the highly crystalline nitrile. Tetramethylsilane (TMS) must be used as the internal reference (δ = 0.00 ppm) to accurately capture the subtle 0.03 ppm difference between the C3 and C6 aromatic protons in the final product[1].

    • LC/MS Acquisition: Utilize an electrospray ionization (ESI) source in positive ion detection mode. The recommended stationary phase is a Waters Xterra MS C18 column (3.0 x 50 mm, 5 μm) with a flow rate of 1 mL/min and an injection volume of 10 μL[1].

    References

    • Source: Google Patents / Merck Sharp & Dohme Corp.

    Sources

    Comparative

    Beyond Yield: A Practical Guide to Evaluating the Cost-Effectiveness of Synthetic Pathways

    In the fast-paced world of drug development, the elegance of a synthetic route on paper can quickly be overshadowed by the harsh realities of cost and scalability.[1][2] Choosing the right synthetic pathway early in deve...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    By Dr. Evelyn Reed, Senior Application Scientist

    In the fast-paced world of drug development, the elegance of a synthetic route on paper can quickly be overshadowed by the harsh realities of cost and scalability.[1][2] Choosing the right synthetic pathway early in development is not merely a technical decision; it is a strategic imperative that profoundly impacts everything from the cost of goods (COGS) to regulatory timelines and the overall commercial viability of a promising therapeutic candidate.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to move beyond simplistic yield calculations and conduct a robust evaluation of the cost-effectiveness of different synthetic pathways.

    The Strategic Importance of Early-Stage Route Scouting

    The synthetic route chosen in the early discovery phase is rarely optimal for large-scale production.[1] What works efficiently on a milligram scale in a research lab can become a costly, inefficient, and unsustainable process at the kilogram or metric-ton scale required for clinical trials and commercial manufacturing.[1][2] A poorly chosen route can lead to a cascade of negative consequences, including:

    • Inflated Costs and Extended Timelines: Inefficient routes with multiple steps, low yields, and expensive reagents can drastically increase production costs and timelines for delivering crucial clinical supplies.[2][4]

    • Scalability and Safety Risks: Reactions that are manageable in a lab setting may present significant safety hazards or fail to perform consistently at a larger scale.[1][2]

    • Regulatory Hurdles: A suboptimal route may generate difficult-to-remove impurities, leading to delays in regulatory approval.[1][4]

    Therefore, a proactive and data-driven approach to route scouting and cost-effectiveness analysis from the outset is paramount to de-risking a development program and ensuring a smoother path to market.[3]

    Key Metrics for a Holistic Evaluation

    A comprehensive assessment of a synthetic pathway's cost-effectiveness requires looking beyond the traditional metric of percentage yield.[5][6] While important, yield alone does not capture the full picture of a process's efficiency and environmental impact.[6][7][8] A suite of metrics, often rooted in the principles of green chemistry, provides a more nuanced and insightful comparison.[6][9]

    Mass-Based Metrics: Quantifying Efficiency and Waste

    These metrics focus on the mass balance of a chemical process, providing a clear indication of how efficiently raw materials are converted into the desired product.

    • Atom Economy (AE): This fundamental metric, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final product.[6] It provides a theoretical measure of how "green" a reaction is by highlighting the generation of byproducts.[6][7][8]

      • Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

      • Significance: Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the single product.[7] Substitution and elimination reactions, by contrast, generate byproducts and thus have lower atom economies.[7] A higher atom economy signifies a more sustainable and less wasteful process.[10]

    • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable, PMI is a holistic metric that quantifies the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product.[11][12][13]

      • Formula: PMI = Total Mass in a Process or Process Step (kg) / Mass of Product (kg)

      • Significance: PMI provides a practical and easily measurable indicator of the overall efficiency of a process.[11][12] It directly correlates with the environmental footprint and cost, as reducing the amount of material used inherently reduces waste and expenditure.[11][13] The pharmaceutical industry has widely adopted PMI to benchmark and drive improvements in sustainable manufacturing.[12][13]

    • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor focuses specifically on the amount of waste generated per kilogram of product.[14]

      • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

      • Relationship to PMI: The E-Factor and PMI are closely related: E-Factor = PMI - 1.[11] While both highlight waste, PMI's focus on input materials is often considered a more proactive approach to waste prevention.[12][15]

    The following diagram illustrates the relationship between these key mass-based metrics.

    cluster_Metrics Key Mass-Based Metrics Total_Materials Total Mass of All Input Materials Product Mass of Desired Product Total_Materials->Product Incorporated into Product Waste Mass of Waste Total_Materials->Waste Becomes Waste PMI Process Mass Intensity (PMI) = Total Mass / Mass of Product Total_Materials->PMI Product->PMI E_Factor E-Factor = Mass of Waste / Mass of Product Product->E_Factor Waste->E_Factor Atom_Economy Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100

    Caption: Interrelationship of Key Mass-Based Green Chemistry Metrics.

    Economic Metrics: The Bottom Line

    Ultimately, the commercial viability of a synthetic route hinges on its economic performance.

    • Cost of Goods (COGS): This is the total direct cost associated with producing the final product.[16][17][18]

      • Calculation: COGS = Beginning Inventory + Purchases and Production Costs – Ending Inventory.[16][18]

      • Components: COGS for a synthetic pathway includes the cost of raw materials, direct labor, and manufacturing overhead.[16][17][19] It does not include indirect costs like marketing or administration.[16][17]

    • Techno-Economic Analysis (TEA): TEA is a comprehensive methodology used to assess the technical and economic performance of a process.[20] It involves process modeling, cost estimation, and profitability analysis to provide a holistic view of a pathway's commercial potential.[20][21]

    A Comparative Case Study: The Synthesis of Sitagliptin

    The evolution of the industrial synthesis of Sitagliptin, an active pharmaceutical ingredient for treating type 2 diabetes, provides an excellent real-world example of how different synthetic pathways can be evaluated.[22]

    MetricFirst-Generation (Asymmetric Hydrogenation)Second-Generation (Biocatalytic Transamination)
    Overall Yield ~52%>57%
    Productivity Baseline53% Increase
    Waste Reduction Baseline19% Reduction
    Key Technology Transition-metal catalysis (high pressure)Engineered (R)-selective transaminase enzyme
    Cost Implications High cost of noble metal catalyst and specialized high-pressure equipment.Reduced manufacturing cost, elimination of heavy metals, and simplified operations.[22]

    This comparison clearly demonstrates the superiority of the second-generation biocatalytic route.[22] It not only offers a higher yield and productivity but also significantly reduces waste and eliminates the need for expensive and hazardous heavy metal catalysts.[22]

    Experimental Protocols: A Step-by-Step Guide to Metric Calculation

    To effectively compare synthetic pathways, it is crucial to have robust protocols for calculating the key metrics.

    Protocol 1: Calculating Process Mass Intensity (PMI)
    • Define the Process Boundaries: Clearly define the starting and ending points of the synthetic step or the entire process being evaluated.

    • Quantify All Inputs: Accurately measure the mass (in kg) of all materials introduced into the process. This includes:

      • Starting materials and reagents

      • Solvents (for both reaction and workup/purification)

      • Catalysts

      • Any other processing aids

    • Measure the Product Output: Determine the mass (in kg) of the isolated, purified final product.

    • Calculate PMI: Divide the total mass of all inputs by the mass of the final product.

    Protocol 2: Conducting a Preliminary Cost of Goods (COGS) Analysis
    • Identify All Direct Costs:

      • Raw Materials: Obtain quotes for the bulk cost of all starting materials, reagents, and catalysts.

      • Solvents: Factor in the cost of purchasing and disposing of all solvents.

      • Direct Labor: Estimate the labor hours required for the synthesis and multiply by the appropriate labor rate.

      • Manufacturing Overhead: Include estimated costs for utilities (heating, cooling, etc.) and equipment depreciation.

    • Sum the Direct Costs: Add up all the identified costs to get the total production cost.

    • Calculate COGS per Unit: Divide the total production cost by the amount of product synthesized to get the COGS per gram or kilogram.

    The following workflow diagram illustrates the decision-making process for evaluating synthetic pathways.

    cluster_Evaluation Evaluation Metrics Start Identify Target Molecule Propose_Routes Propose Multiple Synthetic Routes Start->Propose_Routes Route_A Route A Propose_Routes->Route_A Route_B Route B Propose_Routes->Route_B Route_C Route C Propose_Routes->Route_C Metrics Calculate Key Metrics: - Atom Economy - PMI - E-Factor - Preliminary COGS - Safety & Scalability Assessment Route_A->Metrics Route_B->Metrics Route_C->Metrics Compare Comparative Analysis of Metrics Metrics->Compare Decision Select Optimal Pathway for Further Development Compare->Decision

    Caption: Workflow for the Evaluation and Selection of Synthetic Pathways.

    Conclusion: A Paradigm Shift in Synthetic Route Design

    In modern drug development, the most elegant synthesis is not necessarily the one with the most intricate chemistry, but rather the one that is the most efficient, sustainable, and cost-effective.[4] By embracing a holistic evaluation framework that incorporates green chemistry metrics like Atom Economy and PMI alongside rigorous economic analysis, research and development teams can make more informed and strategic decisions.[5][14] This data-driven approach to route scouting not only accelerates the path to market but also builds a foundation for a more sustainable and economically viable pharmaceutical industry.[3][23]

    References

    • Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. Chemie Ingenieur Technik.
    • Constable, D.J.C., Curzons, A.D., & Cunningham, V.L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4, 521-527.
    • Synthetic Route Selection.
    • 7 Chemical Manufacturing KPIs: Margin, Yield, and Cost Control. Financial Models Lab.
    • Badowski, T., Gisterek, A., & Grzybowski, B. A. (2019). Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans. Chemical Science, 10(21), 5553-5564.
    • Green Chemistry and Engineering Metrics. American Chemical Society.
    • Jimenez-Gonzalez, C., Ponder, C. S., Brodeur, J. B., & Manley, J. B. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912-917.
    • Route Scouting in API Development | Choosing the Right Synthetic P
    • Dicks, A. P., & Hent, A. (2015). The E Factor and Process Mass Intensity. In Green Chemistry Metrics (pp. 25-45). Springer, Cham.
    • Percentage Yield & Atom Economy (OCR A Level Chemistry A): Revision Note. Save My Exams.
    • Comparative analysis of the cost-effectiveness of different synthetic routes. BenchChem.
    • Green chemistry metrics. Wikipedia.
    • Route scouting for a cost-effective process development. European Pharmaceutical Review.
    • What are the key performance indicators for measuring chemical inventory effectiveness?. Simple But Needed.
    • Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • Louth, J. C., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(9), 6036-6047.
    • How to Calculate the Cost of Goods Sold Formula (With Examples). Unleashed Software.
    • Percentage yield and atom economy Higher AQA KS4.
    • Stages of selecting cost-effective yet diverse pathways
    • Tobiszewski, M., & Namieśnik, J. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4164.
    • Synthetic Drug Development: Complete Guide. BhavyaGyan.
    • A quick, cost-effective process for large-scale compound synthesis for a leading pharma company. Syngene.
    • Higher Chemistry Principles to Production Unit Additional notes for teachers: Percentage yield and atom economy. Learning and Teaching Scotland.
    • de la Cruz, J., et al. (2022). Process modeling, techno-economic assessment, and life cycle assessment of the electrochemical reduction of CO2: a review. Cell Reports Physical Science, 3(11), 101115.
    • Cost of Goods Sold in Manufacturing – How to Calcul
    • An algorithmic framework for synthetic cost-aware decision making in molecular design. arXiv.
    • 5 key metrics for process excellence. PEX Network.
    • Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Organic and Pharmaceutical Chemistry, 16(4).
    • Techno-Economic Analysis of Cyclic Carbonate Synthesis. Student Theses - Faculty of Science and Engineering.
    • Carbonell, P., & Faulon, J. L. (2017). Synthetic biology for pharmaceutical drug discovery. Biotechnology Journal, 12(1), 1600249.
    • Cost of Goods Sold.
    • Salanoa, L., Bozzinia, M. M., & Manentia, F. (2021). Techno-Economic Analysis for Biogas Reforming using PSWA: Case Study on Methanol Synthesis. Chemical Engineering Transactions, 86, 1063-1068.
    • What are core 5 KPIs of Chemical Manufacturing Company Business?. KPI Library.
    • Smarter synthesis routes cut time and costs. Elsevier.
    • COGS Formula: How to Calculate Cost of Goods Sold (+ Examples). Craftybase.
    • 7 Powerful and Proven Synthetic Route Design Str
    • Innovative Approaches to Molecular Synthesis for Drug Development. JournalsPub.
    • Yield and Atom Economy Questions and Revision. MME Revise.

    Sources

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